molecular formula C58H79N15O15 B12388702 Lamprey LH-RH I CAS No. 102634-23-1

Lamprey LH-RH I

Cat. No.: B12388702
CAS No.: 102634-23-1
M. Wt: 1226.3 g/mol
InChI Key: XZZCHZWQCBZUFZ-DXYQMANYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamprey LH-RH I is a useful research compound. Its molecular formula is C58H79N15O15 and its molecular weight is 1226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102634-23-1

Molecular Formula

C58H79N15O15

Molecular Weight

1226.3 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C58H79N15O15/c1-31(2)22-41(68-56(86)45(29-74)72-53(83)42(23-32-12-14-35(75)15-13-32)69-55(85)44(25-34-27-61-30-64-34)71-50(80)38-16-18-48(77)65-38)52(82)66-39(17-19-49(78)79)51(81)70-43(24-33-26-62-37-9-4-3-8-36(33)37)54(84)67-40(10-5-6-20-59)58(88)73-21-7-11-46(73)57(87)63-28-47(60)76/h3-4,8-9,12-15,26-27,30-31,38-46,62,74-75H,5-7,10-11,16-25,28-29,59H2,1-2H3,(H2,60,76)(H,61,64)(H,63,87)(H,65,77)(H,66,82)(H,67,84)(H,68,86)(H,69,85)(H,70,81)(H,71,80)(H,72,83)(H,78,79)/t38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

XZZCHZWQCBZUFZ-DXYQMANYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NCC(=O)N)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

Foundational & Exploratory

Unveiling the Master Regulator: The Discovery and Isolation of Lamprey LH-RH I

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the landmark discovery and isolation of Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as Gonadotropin-Releasing Hormone I (GnRH-I), from the brain of the sea lamprey (Petromyzon marinus). This pivotal research not only unveiled a novel form of the key reproductive neurohormone but also provided crucial insights into the evolution of the vertebrate neuroendocrine system. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the workflows and pathways involved.

Introduction: A Glimpse into the Ancient Brain

The discovery of GnRH in the 1970s revolutionized our understanding of reproductive physiology. This decapeptide, produced in the hypothalamus, acts as the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis. The sea lamprey, a jawless fish that represents one of the most ancient vertebrate lineages, has served as a vital model for evolutionary neuroendocrinology. The isolation and characterization of GnRH from the lamprey brain provided a unique opportunity to study the ancestral form of this crucial neuropeptide.

Subsequent research has identified three forms of GnRH in the lamprey: GnRH-I, GnRH-II, and GnRH-III.[1] This guide will focus on the initial discovery and isolation of the most abundant and biologically active form, Lamprey LH-RH I.

The Quest for an Ancestral Hormone: Discovery and Initial Characterization

The journey to isolate this compound was a meticulous process that involved the collection of a large number of lamprey brains, followed by a multi-step purification and characterization workflow. The primary structure of Lamprey GnRH-I was determined to be pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2.[2] This unique sequence revealed substitutions in key positions compared to mammalian GnRH, offering valuable insights into the structure-function relationships of this peptide family.[2]

Biological Activity

Initial biological assays demonstrated that synthetic Lamprey GnRH-I could elevate plasma estradiol (B170435) levels in adult female lampreys, confirming its role as a potent stimulator of the reproductive axis in this ancient vertebrate.[2]

Experimental Protocols: A Step-by-Step Guide

The following sections provide a detailed breakdown of the experimental methodologies employed in the isolation and characterization of this compound.

Tissue Extraction

The foundational step in the isolation process was the efficient extraction of neuropeptides from lamprey brain tissue.

Protocol:

  • Tissue Collection: Whole brains from adult sea lampreys (Petromyzon marinus) were collected and immediately frozen to prevent enzymatic degradation.

  • Homogenization: The frozen brains were homogenized in an acidic extraction medium. A common protocol for neuropeptide extraction involves using a mixture of acetone (B3395972) and hydrochloric acid.

  • Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris.

  • Supernatant Collection: The supernatant, containing the crude peptide extract, was carefully collected for further purification.

Purification Cascade

A multi-step chromatographic approach was essential to purify this compound from the complex mixture of brain peptides.

As a preliminary purification and concentration step, the crude extract was often passed through a solid-phase extraction cartridge, such as a Sep-Pak C18 cartridge. This step helps to remove lipids and other non-polar contaminants.

The cornerstone of the purification strategy was reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity.

Typical HPLC Conditions:

  • Column: A C18 reverse-phase column was commonly used.

  • Mobile Phase: A gradient of increasing acetonitrile (B52724) concentration in an aqueous solution containing a small amount of trifluoroacetic acid (TFA) was employed. TFA acts as an ion-pairing agent to improve peak shape.

  • Detection: Elution of peptides was monitored by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Fractions were collected at regular intervals and assayed for GnRH-like immunoreactivity using radioimmunoassay (RIA) with an antiserum raised against mammalian GnRH.[2]

Multiple rounds of HPLC, often using different C18 columns or slightly modified gradients, were typically required to achieve a homogenous preparation of this compound.

Structural Elucidation

Once a purified peptide was obtained, its primary structure was determined using a combination of techniques.

A portion of the purified peptide was hydrolyzed to its constituent amino acids, which were then quantified to determine the amino acid composition.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used to determine the molecular weight of the intact peptide.[2] This method provided a precise mass measurement, which was crucial for confirming the amino acid composition and identifying any post-translational modifications.

The precise order of amino acids was determined by automated Edman degradation.[2] This method sequentially removes and identifies amino acids from the N-terminus of the peptide. To overcome the blocked N-terminus (pyroglutamic acid), enzymatic digestion with pyroglutamate (B8496135) aminopeptidase (B13392206) was performed prior to sequencing. For complete sequence determination, the peptide was often fragmented using enzymes like chymotrypsin, and the resulting smaller peptides were then sequenced.[2]

Quantitative Data Summary

While the original publications often lack detailed, consolidated tables of quantitative data, the following table summarizes the key quantitative aspects of the this compound isolation process based on available information.

ParameterValue/DescriptionReference
Starting Material Whole brains of adult sea lamprey (Petromyzon marinus)[2]
Extraction Yield Not explicitly stated
Purification Method Solid-Phase Extraction followed by multiple steps of Reverse-Phase HPLC[2]
Final Yield Not explicitly stated
Molecular Weight (FAB-MS) Consistent with the proposed amino acid sequence[2]
Amino Acid Sequence pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2[2]

Visualizing the Process: Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation and characterization of this compound and its signaling pathway.

experimental_workflow cluster_extraction Tissue Extraction cluster_purification Purification cluster_characterization Structural Characterization start Lamprey Brains homogenization Homogenization in Acid/Acetone start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Crude Peptide Extract centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe hplc1 RP-HPLC 1 spe->hplc1 ria Radioimmunoassay (RIA) hplc1->ria hplc2 RP-HPLC 2 ria->hplc2 pure_peptide Purified this compound hplc2->pure_peptide mass_spec Mass Spectrometry (FAB-MS) pure_peptide->mass_spec amino_acid_analysis Amino Acid Analysis pure_peptide->amino_acid_analysis sequencing Edman Degradation Sequencing pure_peptide->sequencing structure Primary Structure Determined mass_spec->structure amino_acid_analysis->structure sequencing->structure

Figure 1: Experimental workflow for the isolation and characterization of this compound.

signaling_pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonad Gonad (Ovary) lhrh_neuron LH-RH Neuron gonadotrope Gonadotrope Cell lhrh_neuron->gonadotrope This compound lhrh_receptor LH-RH Receptor g_protein G-protein Signaling lhrh_receptor->g_protein Activation second_messengers Second Messengers (e.g., IP3, DAG) g_protein->second_messengers gonadotropin_synthesis Gonadotropin Synthesis & Release second_messengers->gonadotropin_synthesis steroidogenesis Steroidogenesis gonadotropin_synthesis->steroidogenesis Gonadotropins estradiol Estradiol steroidogenesis->estradiol

Figure 2: Proposed signaling pathway of this compound in the lamprey.

Conclusion and Future Directions

The discovery and isolation of this compound was a seminal achievement in comparative endocrinology. It provided the first glimpse into the structure of a GnRH molecule from a jawless vertebrate, laying the groundwork for a deeper understanding of the evolution of reproductive neuroendocrine control. The unique primary structure of this compound has also made it a valuable tool for studying the co-evolution of GnRH ligands and their receptors.

For drug development professionals, the distinct structure of this compound and its interaction with its cognate receptor offer potential avenues for the design of novel GnRH analogs with unique properties. Further research into the structure-activity relationships of lamprey GnRHs and the pharmacology of their receptors could lead to the development of new therapeutic agents for a variety of reproductive and non-reproductive disorders. The detailed methodologies outlined in this guide provide a solid foundation for researchers seeking to build upon this foundational work.

References

A Technical Guide to Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as Lamprey Gonadotropin-Releasing Hormone I (GnRH-I). It details the peptide's amino acid sequence, its biological activities, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, neurobiology, and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting GnRH pathways.

Lamprey LH-RH I: Amino Acid Sequence and Variants

The primary structure of this compound is a decapeptide with the following amino acid sequence: pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2 .[1][2] This sequence was determined through the isolation and purification of the peptide from lamprey brain extracts, followed by analysis using chymotryptic fragmentation, protein sequence analysis, and fast atom bombardment mass spectrometry.[1][2]

The lamprey brain contains two other endogenous GnRH variants:

  • Lamprey GnRH-II: pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2

  • Lamprey GnRH-III: pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH2[3][4]

These variants differ from LH-RH I at positions 3, 5, 6, and 8, leading to distinct biological activities and receptor binding affinities.

Quantitative Biological Data

The biological activity of this compound and its variants has been assessed through various in vivo and in vitro studies. The following tables summarize the key quantitative data available.

LigandReceptorBinding Affinity (Ki, nM)
Lamprey GnRH-ILamprey GnRH Receptor118.0 ± 23.6[5][6][7]
Lamprey GnRH-IILamprey GnRH ReceptorNot explicitly determined, but lGnRH-R-3 has a higher binding affinity for lGnRH-II than lGnRH-III.[8]
Lamprey GnRH-IIILamprey GnRH Receptor0.708 ± 0.245[5][6][7]
Chicken GnRH-IILamprey GnRH Receptor0.765 ± 0.160[5][6][7]
Mammalian GnRHLamprey GnRH Receptor12.9 ± 1.96[5][6][7]
HormoneTreatmentEffect on Plasma Steroid Levels
Estradiol (B170435)Lamprey GnRH-I (0.1 µg/g)322% increase over basal levels[3][9][10]
Progesterone (B1679170)Lamprey GnRH-I (0.1 µg/g)36% increase over basal values[3][9]
EstradiolLamprey GnRH-III (0.1 µg/g)244% increase over basal levels[3][9][10]
ProgesteroneLamprey GnRH-III (0.1 µg/g)31% increase over basal values[3][9]

Experimental Protocols

This section details the methodologies employed in the discovery, characterization, and functional analysis of this compound.

Peptide Extraction and Purification

Objective: To isolate this compound from brain tissue.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Tissue Homogenization: Frozen lamprey brains are homogenized in an acidic extraction solution (e.g., 2 M acetic acid) to prevent enzymatic degradation.

  • Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant containing the peptides is collected.

  • Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to concentrate the peptides and remove salts and other polar impurities. Peptides are eluted with a high concentration of organic solvent (e.g., 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid).

  • RP-HPLC Purification: The concentrated peptide extract is subjected to multiple rounds of RP-HPLC.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides based on their hydrophobicity. The specific gradient profile is optimized to achieve the best separation of the GnRH isoforms.

    • Detection: Elution of peptides is monitored by UV absorbance at 214 nm and 280 nm.

    • Fraction Collection: Fractions are collected and screened for immunoreactivity using an antiserum raised against mammalian GnRH.[1]

  • Purity Assessment: The purity of the final peptide is assessed by analytical RP-HPLC and mass spectrometry.

Amino Acid Sequence Analysis

Objective: To determine the primary structure of the purified this compound.

Methodology: Edman Degradation and Mass Spectrometry

  • Edman Degradation: This automated process sequentially removes one amino acid at a time from the N-terminus of the peptide.

    • Coupling: The N-terminal amino group reacts with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

    • Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative.

    • Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards. This cycle is repeated to determine the sequence of the entire peptide.[1][3][4][5][11]

  • Fast Atom Bombardment (FAB) Mass Spectrometry: This technique is used to determine the molecular weight of the intact peptide and to confirm the sequence obtained from Edman degradation. The purified peptide is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., xenon). This process ionizes the peptide, and its mass-to-charge ratio is measured by the mass spectrometer. Fragmentation of the peptide within the mass spectrometer can also provide sequence information.[1][2]

Receptor Binding Assays

Objective: To determine the binding affinity of this compound and its analogs to the lamprey GnRH receptor.

Methodology: Competitive Radioligand Binding Assay

  • Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding the lamprey GnRH receptor.

  • Membrane Preparation (or Whole-Cell Assay): Cell membranes expressing the receptor are prepared by homogenization and centrifugation, or the assay is performed on intact cells.

  • Binding Reaction: A constant concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-labeled [D-Lys⁶]mammalian GnRH) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor ligand (this compound or other analogs).

  • Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Biological Activity Assays

Objective: To assess the effect of this compound on steroidogenesis in live animals.

Methodology: Intraperitoneal Injection and Steroid Measurement

  • Animal Handling: Adult female lampreys are acclimated to laboratory conditions.

  • Hormone Administration: A solution of synthetic this compound is administered via intraperitoneal injection at a specific dosage (e.g., 0.1 µg/g body weight). A control group receives a vehicle injection (e.g., saline).

  • Blood Sampling: Blood samples are collected from the caudal sinus at specific time points after injection.

  • Plasma Separation: Plasma is separated from the blood cells by centrifugation.

  • Steroid Radioimmunoassay (RIA): Plasma levels of steroids, such as estradiol and progesterone, are quantified using specific radioimmunoassays.

  • Data Analysis: Steroid levels in the hormone-treated group are compared to the control group to determine the effect of this compound on steroidogenesis.[3][9]

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells.[6] This binding initiates intracellular signaling cascades that ultimately lead to the synthesis and release of gonadotropins. The primary signaling pathways activated by the lamprey GnRH receptor are the inositol (B14025) phosphate (B84403) (IP) and the cyclic adenosine (B11128) monophosphate (cAMP) pathways.[8]

Lamprey_LHRH_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Activation cluster_ip_pathway Inositol Phosphate Pathway cluster_camp_pathway cAMP Pathway cluster_downstream Downstream Effects This compound This compound GnRH Receptor GnRH Receptor This compound->GnRH Receptor Binding Gq Gq GnRH Receptor->Gq Gs Gs GnRH Receptor->Gs PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Co-activates Hormone_Release Gonadotropin Release Ca2->Hormone_Release ERK ERK PKC->ERK Activates PKC->Hormone_Release ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->ERK Activates CREB CREB Phosphorylation PKA->CREB Gene_Transcription Gene Transcription (Gonadotropin Subunits) ERK->Gene_Transcription CREB->Gene_Transcription

Caption: Signaling pathways of this compound.

Experimental Workflow for Peptide Hormone Discovery

The discovery and characterization of novel peptide hormones like this compound typically follow a structured workflow.

Peptide_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Functional Validation Phase Tissue_Extraction Tissue Extraction (e.g., Brain Homogenization) Peptide_Purification Peptide Purification (RP-HPLC) Tissue_Extraction->Peptide_Purification Bioassay Bioassay Screening (e.g., Pituitary Gonadotropin Release) Peptide_Purification->Bioassay Sequence_Analysis Sequence Analysis (Edman Degradation, Mass Spectrometry) Bioassay->Sequence_Analysis Active Fractions Peptide_Synthesis Chemical Synthesis of Peptide Sequence_Analysis->Peptide_Synthesis Receptor_Binding Receptor Binding Assays Peptide_Synthesis->Receptor_Binding In_Vitro_Assays In Vitro Functional Assays (e.g., Cell-based Signaling) Peptide_Synthesis->In_Vitro_Assays In_Vivo_Assays In Vivo Biological Activity (e.g., Steroidogenesis) Peptide_Synthesis->In_Vivo_Assays

Caption: Experimental workflow for peptide hormone discovery.

References

An In-depth Technical Guide to the Lamprey Gonadotropin-Releasing Hormone I (GnRH-I) Gene Precursor and its Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular biology of the lamprey Gonadotropin-Releasing Hormone I (GnRH-I), previously known as Luteinizing Hormone-Releasing Hormone (LH-RH), gene precursor and its transcriptional regulation. The lamprey, as a basal vertebrate, offers unique insights into the evolution and fundamental mechanisms of neuroendocrine control of reproduction.

The Lamprey GnRH-I Gene Precursor: Structure and Isoforms

The gene encoding the lamprey GnRH-I precursor is a key element in the reproductive axis of this ancient vertebrate. Its structure and the resulting products are foundational to understanding its function.

Genomic and cDNA Structure

The cDNA for the lamprey GnRH-I precursor has been successfully isolated and sequenced, revealing a tripartite structure characteristic of GnRH precursors in other vertebrates.[1] This structure consists of:

  • A signal peptide of 24 amino acids that directs the precursor protein for secretion.[1]

  • The GnRH-I decapeptide , which is the biologically active hormone.

  • A GnRH-associated peptide (GAP) , the function of which is not fully elucidated.[1]

The amino acid sequence of the GnRH-I decapeptide and its processing site (Gly-Lys-Arg) have been remarkably conserved over 500 million years of evolution, showing 60-70% identity with those of tetrapods and teleosts.[1] In contrast, the GAP region is highly divergent.[1] Unlike the intronless gene for lamprey GnRH-II, the gene for lamprey GnRH-I possesses introns and exons, which is a common feature of vertebrate GnRH genes.[2][3]

Alternative Splicing and Transcript Variants

A unique feature of the lamprey GnRH-I gene is the production of three distinct mRNA transcripts from a single gene through alternative splicing.[1] These transcripts, designated based on the length of their encoded GAP, are:

  • GAP49

  • GAP50

  • GAP58

The generation of these multiple transcripts from a single gene suggests a potentially ancestral mechanism for regulating gene expression and function that is not commonly observed for GnRH genes in other vertebrates.[1]

Transcriptional Regulation and Expression

The expression of the lamprey GnRH-I gene is tightly regulated, both spatially and temporally, to ensure proper reproductive function.

Tissue-Specific Expression

The primary site of lamprey GnRH-I mRNA expression is the brain.[1] Specifically, it is localized to the rostral hypothalamus and the preoptic area.[1][4] There is also evidence for minimal expression in the testes.[1] Studies have shown that both lamprey GnRH-I and GnRH-III mRNAs can be found within the same cells in the preoptic area.[4]

Regulatory Factors

While specific promoter and enhancer elements for the lamprey GnRH-I gene have not been as extensively characterized as in mammals, it is understood that its expression is influenced by various internal and external cues. For instance, chemosensory inputs are known to upregulate the expression of GnRH in the lamprey brain, indicating a link between environmental signals and reproductive control.[5] In mammals, GnRH gene expression is controlled by a complex interplay of transcription factors binding to specific enhancer and promoter regions.[6][7] It is plausible that similar, evolutionarily conserved mechanisms are at play in the lamprey.

Signaling Pathways of Lamprey GnRH-I

Lamprey GnRH-I exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on target cells, primarily in the pituitary, to initiate intracellular signaling cascades.

GnRH Receptors in Lamprey

Three distinct GnRH receptors have been identified and cloned in the sea lamprey: lGnRH-R-1, lGnRH-R-2, and lGnRH-R-3.[8] These receptors exhibit differential binding affinities for the various lamprey GnRH isoforms and are coupled to different signaling pathways.

Intracellular Signaling

Lamprey GnRH-I has been shown to activate the inositol (B14025) phosphate (B84403) (IP) signaling pathway upon binding to its receptor, lGnRH-R-1.[9][10] This pathway involves the activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. Additionally, lGnRH-R-1 can also stimulate the cyclic AMP (cAMP) signaling pathway .[9][11][12] Interestingly, lamprey GnRH-I does not appear to activate the IP pathway through lGnRH-R-2 and lGnRH-R-3.[9][13]

dot graph Lamprey_GnRH_I_Signaling { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

GnRH_I [label="Lamprey GnRH-I", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; GnRH_R1 [label="lGnRH-R-1", fillcolor="#FBBC05", style=filled]; Gq_11 [label="Gq/11", shape=ellipse, fillcolor="#F1F3F4"]; Gs [label="Gs", shape=ellipse, fillcolor="#F1F3F4"]; PLC [label="Phospholipase C", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4"]; Ca_release [label="Ca²⁺ Release", shape=cylinder, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Physiological_Response [label="Physiological Response\n(e.g., Gonadotropin release)", shape=cds, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];

GnRH_I -> GnRH_R1; GnRH_R1 -> Gq_11; GnRH_R1 -> Gs; Gq_11 -> PLC [label="activates"]; Gs -> AC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC [label="activates"]; AC -> ATP [label="converts"]; ATP -> cAMP; cAMP -> PKA [label="activates"]; Ca_release -> Physiological_Response; PKC -> Physiological_Response; PKA -> Physiological_Response; }

Caption: Lamprey GnRH-I Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on lamprey GnRH-I and its receptor interactions.

Table 1: Receptor Binding Affinity and Potency of Lamprey GnRH-I
LigandReceptorAssayValueReference
Lamprey GnRH-ILamprey GnRH ReceptorCompetitive Binding (Ki)118.0 ± 23.6 nM[11][12]
Lamprey GnRH-ILamprey GnRH ReceptorcAMP Production (LogEC₅₀)-6.57 ± 0.15[11][12]
Table 2: Physiological Effects of Lamprey GnRH Administration
TreatmentParameter MeasuredEffectReference
Lamprey GnRH-III (0.1 or 0.2 µg/g)Plasma EstradiolStimulated[14]
Lamprey GnRH-III (4 successive injections)OvulationInduced in 88-100% of females[14]
Lamprey GnRH-I and -IIIIn vitro Estradiol ProductionStimulated[14]
Lamprey LPXRFa-2 (100 µg/kg)Brain GnRH-I ConcentrationTended to increase[15]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of lamprey GnRH-I.

Molecular Cloning of Lamprey GnRH-I cDNA

cDNA_Cloning_Workflow cluster_RNA RNA Isolation and cDNA Synthesis cluster_RACE Rapid Amplification of cDNA Ends (RACE) cluster_Cloning Cloning and Sequencing Tissue Lamprey Brain Tissue Total_RNA Total RNA Extraction (Chomzynski & Sacchi, 1987) Tissue->Total_RNA mRNA_Purification mRNA Purification (Oligo(dT) cellulose) Total_RNA->mRNA_Purification cDNA_Synthesis First-strand cDNA Synthesis (Reverse Transcriptase) mRNA_Purification->cDNA_Synthesis Three_RACE 3' RACE PCR (Degenerate & Oligo(dT) primers) cDNA_Synthesis->Three_RACE Five_RACE 5' RACE PCR (Gene-specific primers) Three_RACE->Five_RACE Subcloning Subclone PCR Fragments (e.g., pGEM-T Easy Vector) Five_RACE->Subcloning Sequencing DNA Sequencing Subcloning->Sequencing Sequence_Assembly Assemble Overlapping Sequences to obtain full-length cDNA Sequencing->Sequence_Assembly

Caption: Workflow for cDNA Cloning of Lamprey GnRH-I.

  • RNA Isolation: Total RNA is extracted from frozen lamprey brain tissue using the single-step method. The integrity of the RNA is verified by observing the 28S and 18S ribosomal RNA bands on an agarose (B213101) gel.[1]

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and an oligo(dT) primer.

  • 3' RACE (Rapid Amplification of cDNA Ends): PCR is performed on the cDNA using a degenerate primer designed from the known peptide sequence of lamprey GnRH and an oligo(dT) primer to amplify the 3' end of the cDNA.[1]

  • 5' RACE: Once a partial 3' sequence is obtained, gene-specific primers are designed to amplify the 5' end of the cDNA.

  • Cloning and Sequencing: The PCR products from the RACE experiments are subcloned into a suitable vector and sequenced. The full-length cDNA sequence is then assembled from the overlapping 3' and 5' RACE fragments.[1]

Analysis of mRNA Expression
  • Reverse Transcriptase-PCR (RT-PCR): This method is used to determine the tissue distribution of GnRH-I mRNA. cDNA is synthesized from RNA isolated from various tissues. PCR is then performed using primers specific for lamprey GnRH-I. The PCR products are analyzed by gel electrophoresis and Southern blotting with a labeled GnRH-I cDNA probe for confirmation.[1]

  • Northern Blot Analysis: mRNA from different tissues is separated by formaldehyde-agarose gel electrophoresis and transferred to a nylon membrane. The membrane is then hybridized with a radiolabeled lamprey GnRH-I cDNA probe to detect the presence and size of the GnRH-I mRNA transcripts.[1]

  • In Situ Hybridization: This technique is used to visualize the cellular localization of GnRH-I mRNA within the lamprey brain.[4][16]

    • Tissue Preparation: Lamprey brains are dissected, fixed in paraformaldehyde, and sectioned.[17][18]

    • Probe Synthesis: Digoxigenin-labeled antisense and sense RNA probes are transcribed from a cloned fragment of the lamprey GnRH-I cDNA.[16]

    • Hybridization: The tissue sections are incubated with the labeled probe, allowing it to bind to the complementary mRNA sequence.

    • Detection: The hybridized probe is detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a color reaction, revealing the location of the mRNA.[16] Dual-label fluorescent in situ hybridization can be used to co-localize different mRNA species.[4]

Functional Receptor Assays
  • Cell Culture and Transfection: COS-7 cells (or a similar cell line) are transiently transfected with an expression vector containing the cDNA for the lamprey GnRH receptor.[10][19]

  • Inositol Phosphate (IP) Assay: Transfected cells are stimulated with varying concentrations of lamprey GnRH-I. The accumulation of inositol phosphates is then measured, typically using a radioactive labeling and chromatography method, to determine the dose-dependent activation of the IP signaling pathway.[10][19]

  • cAMP Assay: Following stimulation with lamprey GnRH-I, the intracellular concentration of cAMP is measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA) to assess the activation of the adenylyl cyclase pathway.[11][12]

  • Competitive Binding Assay: Whole cells expressing the GnRH receptor are incubated with a radiolabeled GnRH analog and increasing concentrations of unlabeled lamprey GnRH-I. The ability of the unlabeled ligand to displace the radiolabeled ligand is measured to determine the binding affinity (Ki) of lamprey GnRH-I for the receptor.[11][12]

This guide provides a detailed overview of the current understanding of the lamprey GnRH-I gene precursor and its transcription. The unique features of the lamprey system continue to provide valuable insights into the evolution and fundamental principles of vertebrate reproductive neuroendocrinology, with potential implications for the development of novel therapeutic strategies.

References

The Evolutionary Odyssey of Vertebrate GnRH Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadotropin-releasing hormone (GnRH) is a key neuropeptide that governs the reproductive axis in all vertebrates. Its evolutionary history is a compelling narrative of gene duplication, diversification, and functional specialization. This in-depth technical guide explores the evolutionary origins of vertebrate GnRH peptides and their cognate receptors. We delve into the molecular phylogeny of the GnRH gene family, the structural and functional divergence of its paralogs, and the intricate co-evolutionary dance between the ligands and their receptors. This document provides a comprehensive resource, including quantitative data on peptide-receptor interactions, detailed experimental protocols for studying GnRH evolution, and visual representations of key signaling pathways and evolutionary relationships to aid researchers, scientists, and drug development professionals in this dynamic field.

Introduction: The Ancient Origins of a Reproductive Maestro

The story of Gonadotropin-Releasing Hormone (GnRH) begins long before the emergence of vertebrates. GnRH-like peptides are found in invertebrates, suggesting that the ancestral molecule predates the divergence of protostomes and deuterostomes.[1] In vertebrates, GnRH stands as the final common pathway for the brain's control over reproduction.[1] This decapeptide, synthesized in the hypothalamus, orchestrates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn regulate gonadal function.[2]

The evolutionary journey of the GnRH system in vertebrates is marked by significant events, most notably whole-genome duplications that gave rise to a family of GnRH genes and their receptors.[3] This expansion of the molecular toolkit allowed for the subfunctionalization and neofunctionalization of different GnRH forms, leading to the complex regulatory networks we observe today. Understanding this evolutionary history is not merely an academic exercise; it provides a crucial framework for interpreting the diverse physiological roles of GnRH peptides and for the rational design of novel therapeutics targeting the GnRH system.

The Vertebrate GnRH Gene Family: A Tale of Duplication and Divergence

Phylogenetic analyses have revealed that the vertebrate GnRH gene family is composed of at least three distinct paralogous lineages: GnRH1, GnRH2, and GnRH3.[1] These genes are believed to have arisen from two rounds of whole-genome duplication (2R) that occurred early in vertebrate evolution.[4] The identical exonic structure shared by all three genes provides strong evidence for their common ancestry.[1]

  • GnRH1 (or Mammalian GnRH): This is the classical hypophysiotropic form responsible for regulating gonadotropin release in most mammals.[2] It is characterized by significant sequence variation across different vertebrate species.

  • GnRH2 (or Chicken GnRH-II): This form is remarkably conserved across vertebrates, with an identical decapeptide sequence in most species. It is typically expressed in the midbrain and is thought to act as a neuromodulator involved in reproductive behaviors.

  • GnRH3 (or Salmon GnRH): This form is predominantly found in teleost fish, where it often serves as the primary hypophysiotropic hormone. It is believed to have been lost in the tetrapod lineage.[4]

The presence and primary function of these GnRH paralogs can vary across different vertebrate lineages, reflecting a dynamic evolutionary history of gene loss and functional shifts.

Quantitative Data: GnRH Peptide Sequence Variation

The following table summarizes the amino acid sequences of the three main vertebrate GnRH paralogs, highlighting the conserved and variable positions.

GnRH ParalogCanonical SequenceKey Features
GnRH1 pGlu-His-Trp-Ser-Tyr -Gly-Leu -Arg -Pro-Gly-NH2Positions 5, 7, and 8 are highly variable across species.
GnRH2 pGlu-His-Trp-Ser-His -Gly-Trp -Tyr -Pro-Gly-NH2Highly conserved across vertebrates.
GnRH3 pGlu-His-Trp-Ser-Tyr -Gly-Trp -Leu -Pro-Gly-NH2Predominantly found in teleost fish.

The Co-evolution of GnRH Receptors: A Dynamic Partnership

The diversification of GnRH peptides was accompanied by the evolution of their cognate G protein-coupled receptors (GPCRs), the GnRH receptors (GnRHRs). The evolutionary history of the GnRHR family is also characterized by gene duplication and loss, leading to multiple receptor subtypes with distinct ligand specificities and signaling properties.

Vertebrate GnRH receptors are broadly classified into several types, with some studies proposing up to five or six subfamilies. This diversity allows for the differential reception and interpretation of signals from the various GnRH paralogs. For instance, some receptors show high affinity for multiple GnRH forms, while others are more selective. The structural evolution of these receptors, such as the loss of the C-terminal tail in mammalian GnRH-I receptors, has significant implications for their signaling and desensitization dynamics.

Quantitative Data: GnRH Receptor Binding Affinities

The binding affinity of different GnRH peptides to their receptors is a critical determinant of their biological activity. The following table presents representative binding affinity data (dissociation constant, Kd, or half-maximal inhibitory concentration, IC50) for different GnRH ligands with various vertebrate GnRH receptors.

Receptor TypeLigandSpeciesBinding Affinity (Kd/IC50)Reference
Catfish GnRHRCatfish GnRHClarias gariepinusLow Affinity[5]
Catfish GnRHRChicken GnRH-IIClarias gariepinusHigh Affinity[5]
Bullfrog GnRHRChicken GnRH-II agonistRana catesbeianaHigh Affinity[6]
Human GnRHRGnRHHomo sapiensHigh Affinity[7]
Mouse GnRHRGnRHMus musculusHigh Affinity[8]

Note: "Low" and "High" affinity are relative terms as described in the cited literature. Specific quantitative values can be found in the referenced publications.

Experimental Protocols: Unraveling the Evolutionary Past

The study of GnRH evolution relies on a diverse array of molecular and cellular techniques. This section provides an overview of key experimental protocols cited in the field.

Gene Cloning and Sequencing

Objective: To isolate and determine the nucleotide sequence of GnRH and GnRHR genes from different species.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from relevant tissues (e.g., brain, pituitary) and reverse transcribed to complementary DNA (cDNA).

  • PCR Amplification: Degenerate primers, designed based on conserved regions of known GnRH or GnRHR sequences, are used to amplify the target gene from the cDNA library. Alternatively, RACE (Rapid Amplification of cDNA Ends) PCR can be used to obtain the full-length sequence.

  • Cloning and Sequencing: The amplified PCR products are cloned into a suitable vector (e.g., pET-32a+).[9][10] The recombinant vectors are then sequenced to determine the nucleotide and deduced amino acid sequences.[10]

Phylogenetic Analysis

Objective: To reconstruct the evolutionary relationships between different GnRH and GnRHR sequences.

Methodology:

  • Sequence Alignment: Amino acid or nucleotide sequences are aligned using algorithms like ClustalW to identify homologous positions.

  • Phylogenetic Tree Construction: Aligned sequences are used to construct phylogenetic trees using methods such as Maximum Likelihood or Neighbor-Joining.[2][11]

  • Bootstrap Analysis: The robustness of the phylogenetic tree topology is assessed by bootstrap analysis with a high number of replicates (e.g., 1000).[11]

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity of GnRH peptides to their receptors.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the GnRH receptor are prepared by homogenization and centrifugation.[12]

  • Competitive Binding: A constant concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin) is incubated with the membrane preparation in the presence of increasing concentrations of an unlabeled competitor GnRH peptide.[12]

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[12][13]

In Situ Hybridization

Objective: To visualize the location of GnRH mRNA expression within tissues.

Methodology:

  • Tissue Preparation: Tissues are fixed, sectioned, and mounted on slides.

  • Probe Synthesis: Labeled antisense RNA or DNA probes complementary to the target GnRH mRNA are synthesized. Probes can be labeled with radioisotopes or non-radioactive labels like digoxigenin (B1670575) (DIG) or biotin.[14][15]

  • Hybridization: The labeled probe is incubated with the tissue sections to allow it to bind to the target mRNA.

  • Washing and Detection: Slides are washed to remove unbound probe, and the hybridized probe is detected using autoradiography (for radioactive probes) or immunohistochemistry (for non-radioactive probes).[14][15]

Analysis of GnRH Signaling Pathways

Objective: To investigate the intracellular signaling cascades activated by GnRH receptors.

Methodology:

  • Cell Culture and Stimulation: Cells expressing the GnRH receptor of interest are cultured and then stimulated with different GnRH peptides.

  • Measurement of Second Messengers: Changes in the levels of intracellular second messengers, such as inositol (B14025) phosphates (IPs) and cyclic AMP (cAMP), are measured using appropriate assays.[16][17]

  • Western Blotting: The phosphorylation status of downstream signaling proteins, such as MAPKs, can be assessed by Western blotting using phospho-specific antibodies.

Visualizing the Evolutionary and Functional Landscape

To better understand the complex relationships and processes involved in GnRH evolution, we provide the following diagrams generated using the DOT language.

Evolutionary Tree of Vertebrate GnRH Genes

GnRH_Evolution Ancestral_GnRH Ancestral GnRH Gene Duplication1 Whole Genome Duplication 1 (1R) Ancestral_GnRH->Duplication1 Intermediate Proto-GnRH1/3 & Proto-GnRH2/4 Duplication1->Intermediate Duplication2 Whole Genome Duplication 2 (2R) Intermediate->Duplication2 GnRH1 GnRH1 Duplication2->GnRH1 GnRH2 GnRH2 Duplication2->GnRH2 GnRH3 GnRH3 Duplication2->GnRH3 GnRH4_lost GnRH4 (lost) Duplication2->GnRH4_lost Tetrapod_Lineage Tetrapods GnRH1->Tetrapod_Lineage Retained GnRH2->Tetrapod_Lineage Retained Teleost_Lineage Teleosts GnRH3->Teleost_Lineage Retained GnRH3_lost GnRH3 (lost) GnRH3->GnRH3_lost GnRH3_lost->Tetrapod_Lineage Lost

Caption: Proposed evolution of the vertebrate GnRH gene family through two rounds of whole-genome duplication.

GnRH Receptor Signaling Pathway

GnRH_Signaling GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_synthesis Gonadotropin Synthesis & Secretion Ca_release->Gonadotropin_synthesis PKC->Gonadotropin_synthesis

Caption: The canonical Gq/11-mediated signaling pathway of the GnRH receptor.

Experimental Workflow for GnRH Receptor Binding Assay

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Competitor prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Count Radioactivity filter->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: A simplified workflow for a competitive radioligand binding assay for GnRH receptors.

Conclusion and Future Directions

The evolutionary history of vertebrate GnRH peptides is a testament to the power of gene duplication and subsequent diversification in shaping complex biological systems. From a single ancestral gene, a family of GnRH peptides and their receptors has evolved to fine-tune the regulation of reproduction and other physiological processes across the vertebrate lineage. This guide has provided a comprehensive overview of our current understanding of this evolutionary journey, supported by quantitative data and detailed experimental methodologies.

For researchers and drug development professionals, a deep appreciation of the evolutionary context of the GnRH system is invaluable. It informs our understanding of the structure-function relationships of different GnRH analogs, the species-specific differences in GnRH physiology, and the potential for developing novel therapeutics with improved specificity and efficacy. Future research will undoubtedly uncover more intricacies in the evolution of this fascinating neuropeptide family, further refining our understanding of its fundamental role in vertebrate life.

References

The Physiological Role of LH-RH I in Lamprey Reproduction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological role of lamprey Gonadotropin-Releasing Hormone I (lGnRH-I), also referred to as LH-RH I, in the reproductive processes of lampreys, one of the oldest lineages of vertebrates. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a critical resource for researchers in reproductive endocrinology, comparative biology, and for professionals engaged in the development of novel pharmaceuticals targeting reproductive pathways.

Core Concepts: The Hypothalamic-Pituitary-Gonadal (HPG) Axis in Lamprey

Reproduction in lampreys, as in other vertebrates, is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus synthesizes and secretes GnRH, which in turn stimulates the pituitary gland to release gonadotropins. These gonadotropins then act on the gonads to stimulate the production of sex steroids and the maturation of gametes.[1] Lampreys possess three forms of GnRH: lGnRH-I, lGnRH-II, and lGnRH-III.[2] This guide focuses primarily on lGnRH-I and its pivotal role in orchestrating reproductive events.

Data Presentation: Quantitative Effects of lGnRH-I on Lamprey Reproduction

The following tables summarize the quantitative data from various studies on the effects of lGnRH-I and the closely related lGnRH-III on key reproductive parameters in the sea lamprey (Petromyzon marinus).

Table 1: Effects of lGnRH on Plasma Steroid Hormone Concentrations

HormoneLamprey SpeciesSexlGnRH AnalogueDosageChange in Plasma ConcentrationReference
EstradiolPetromyzon marinusMalelGnRH-III0.1 µg/g body weightStimulated increase[3]
EstradiolPetromyzon marinusMalelGnRH-III0.2 µg/g body weightStimulated increase[3]
ProgesteronePetromyzon marinusMalelGnRH-III0.1 µg/g body weightStimulated increase[3]
ProgesteronePetromyzon marinusMalelGnRH-III0.2 µg/g body weightStimulated increase[3]
EstradiolPetromyzon marinusFemalelGnRH-III0.1 or 0.2 µg/gStimulated increase[4]

Table 2: Effects of lGnRH on Gametogenesis (Spermiation and Ovulation)

Reproductive EventLamprey SpeciesSexlGnRH AnalogueDosage and RegimenSuccess RateControl Group RateReference
SpermiationPetromyzon marinusMalelGnRH-III4 injections of 0.1 µg/g78% by Day 160%[3]
SpermiationPetromyzon marinusMalelGnRH-I4 injections of 0.2 µg/g30% by Day 160%[3]
OvulationPetromyzon marinusFemalelGnRH-III4 injections of 0.1 µg/g (3-4 days apart)100% by Day 3121%[4]
OvulationPetromyzon marinusFemalelGnRH-III4 injections of 0.2 µg/g (3-4 days apart)88% by Day 3121%[4]

Table 3: Lamprey GnRH Receptor Binding Affinities

ReceptorLigandInhibitory Constant (Ki)Reference
lGnRH ReceptorlGnRH-III0.708 ± 0.245 nM[5]
lGnRH Receptorchicken GnRH-II0.765 ± 0.160 nM[5]
lGnRH Receptormammalian GnRH12.9 ± 1.96 nM[5]
lGnRH ReceptorlGnRH-I118.0 ± 23.6 nM[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways of lGnRH-I in the Lamprey Pituitary

Lamprey GnRH receptors are G-protein coupled receptors that can activate multiple signaling pathways. Notably, lGnRH-R-1 can couple to both Gq/11 and Gs proteins.[6][7] Activation of Gq/11 initiates the inositol (B14025) phosphate (B84403) (IP3) signaling cascade, leading to the release of intracellular calcium.[6][8] Activation of Gs stimulates the production of cyclic AMP (cAMP).[6] This dual signaling capability allows for a complex and nuanced regulation of gonadotropin release.

LH_RH_I_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LH-RH I LH-RH I lGnRH_R1 lGnRH Receptor I LH-RH I->lGnRH_R1 Gq11 Gq/11 lGnRH_R1->Gq11 Gs Gs lGnRH_R1->Gs PLC Phospholipase C Gq11->PLC AC Adenylate Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Gonadotropin_Synthesis Gonadotropin Synthesis & Release Ca2->Gonadotropin_Synthesis PKC->Gonadotropin_Synthesis PKA Protein Kinase A cAMP->PKA PKA->Gonadotropin_Synthesis

Caption: Signaling pathway of LH-RH I in lamprey pituitary gonadotrophs.

Experimental Workflow: In Vivo lGnRH-I Stimulation Study

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of lGnRH-I on lamprey reproduction. This process involves animal acclimatization, hormone administration, regular monitoring, and subsequent analysis of physiological endpoints.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring & Sampling cluster_analysis Analysis acclimatization Animal Acclimatization grouping Grouping (Control & Treatment) acclimatization->grouping injection Intraperitoneal Injection (lGnRH-I or Saline) grouping->injection blood_sampling Blood Sampling (Time-course) injection->blood_sampling gamete_check Check for Spermiation/ Ovulation injection->gamete_check ria Hormone Radioimmunoassay (Estradiol, Progesterone) blood_sampling->ria data_analysis Statistical Analysis gamete_check->data_analysis ria->data_analysis

Caption: A typical experimental workflow for in vivo lGnRH-I studies in lamprey.

Experimental Protocols

In Vivo Hormone Stimulation
  • Animal Model: Adult sea lampreys (Petromyzon marinus) captured during their upstream spawning migration.

  • Acclimatization: Animals are housed in tanks with appropriate water flow and temperature (typically 13-19°C) to mimic natural conditions.[4]

  • Hormone Preparation: Lyophilized lGnRH-I is dissolved in a sterile saline solution (e.g., 0.9% NaCl).

  • Injection Procedure:

    • Anesthetize the lamprey by immersion in a buffered solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222).

    • Weigh the animal to determine the precise injection volume.

    • Administer the lGnRH-I solution via intraperitoneal (IP) injection in the lower abdominal quadrant to avoid internal organs.[3][9]

    • Control animals receive an equivalent volume of the saline vehicle.

    • Injections can be administered as a single dose or in a series of injections over several days, depending on the experimental design.[3][4]

  • Blood Sampling: Blood samples are collected from the caudal vasculature at specified time points post-injection. Plasma is separated by centrifugation and stored at -80°C until hormone analysis.

  • Assessment of Gametogenesis:

    • Spermiation: Gentle abdominal pressure is applied to males to check for the release of milt.

    • Ovulation: The abdominal wall of females is palpated for softness, and gentle pressure is applied to check for the release of eggs. An ovulatory response is often defined as more than 50% of eggs being loose in the body cavity.[10]

In Vitro Gonad Culture and Stimulation
  • Tissue Collection: Gonads (ovaries or testes) are dissected from euthanized adult lampreys.

  • Culture Preparation:

    • The gonadal tissue is rinsed in sterile culture medium.

    • The tissue is then minced or cultured as small fragments.

    • Culture is typically performed in a basal nutrient medium supplemented with fetal bovine and trout sera.[11] The culture surface is often coated with fibronectin and collagen to promote cell attachment.[11]

  • Hormone Stimulation:

    • The gonad fragments are incubated in the culture medium.

    • lGnRH-I is added to the medium at various concentrations (e.g., 100 or 1000 ng/ml).[4]

    • Control cultures are incubated without the addition of lGnRH-I.

  • Sample Collection and Analysis: The culture medium is collected after a specified incubation period, and the concentration of secreted steroid hormones (e.g., estradiol) is determined by radioimmunoassay.[4]

Hormone Measurement: Radioimmunoassay (RIA)
  • Principle: RIA is a competitive binding assay where a radiolabeled hormone ("tracer") competes with the unlabeled hormone in the sample for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the hormone in the sample.

  • General Procedure:

    • Extraction: Steroid hormones are extracted from plasma samples using an organic solvent such as diethyl ether.

    • Assay Setup:

      • A standard curve is prepared using known concentrations of the hormone.

      • Extracted samples, standards, a specific primary antibody, and a radiolabeled hormone (e.g., ³H-estradiol or ¹²⁵I-estradiol) are incubated together.

    • Separation: The antibody-bound hormone is separated from the free hormone, often by precipitation with a secondary antibody.

    • Counting: The radioactivity of the bound fraction is measured using a gamma or beta counter.

    • Calculation: The concentration of the hormone in the samples is determined by comparing their binding to the standard curve.

  • Validation: The RIA must be validated for use with lamprey plasma to ensure specificity, sensitivity, and accuracy. This involves demonstrating parallelism between the standard curve and serial dilutions of lamprey plasma extracts.

Conclusion

LH-RH I (lGnRH-I) plays a fundamental role in the reproductive physiology of the lamprey, initiating a cascade of events that leads to steroidogenesis and the final maturation of gametes. The data and protocols presented in this guide offer a robust foundation for further research into the intricacies of the lamprey HPG axis and provide valuable insights for the development of targeted reproductive control agents. The unique position of the lamprey in vertebrate evolution makes it an invaluable model for understanding the ancestral mechanisms of neuroendocrine control of reproduction.

References

Lamprey LH-RH I receptor identification and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Identification and Characterization of Lamprey Gonadotropin-Releasing Hormone Receptor I

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sea lamprey (Petromyzon marinus), a basal vertebrate, serves as a crucial model for understanding the evolution of neuroendocrine systems. Its reproductive processes are governed by a complex gonadotropin-releasing hormone (GnRH) system, comprising three distinct ligands (lamprey GnRH-I, -II, and -III) and at least three corresponding G protein-coupled receptors (lGnRH-R-1, -2, and -3).[1][2] This document provides a comprehensive technical overview of the first identified lamprey GnRH receptor, lGnRH-R-1, often considered a representative of an ancestral GnRH receptor.[3] We detail its molecular cloning, unique structural characteristics, ligand binding properties, dual signaling pathways, and the experimental protocols utilized for its characterization.

Receptor Identification and Molecular Cloning

The first functional GnRH receptor in an agnathan was cloned from the pituitary of the sea lamprey.[3] This receptor, designated lGnRH-R-1, retains the conserved structural features of other vertebrate GnRH receptors, including the seven-transmembrane domain architecture.[1][3] A notable and unique feature of lGnRH-R-1 is its exceptionally long intracellular C-terminal tail, comprising approximately 120 amino acids, which is the longest identified in any vertebrate GnRH receptor to date.[3][4] This tail has been shown to be critical for several aspects of receptor function, including signaling, ligand-dependent internalization, and binding affinity.[1][4] Phylogenetic analyses suggest that lGnRH-R-1 may represent an ancestral form from which other vertebrate GnRH receptors evolved.[3][5]

Quantitative Data: Ligand Binding and Signaling Potency

The pharmacological profile of lGnRH-R-1 has been characterized through competitive binding assays and functional signaling studies, primarily in transiently transfected COS-7 cells. The receptor exhibits differential affinity and potency for the native lamprey GnRH isoforms and other vertebrate GnRH analogs.

Table 1: Competitive Ligand Binding Affinities for lGnRH-R-1

This table summarizes the relative binding affinities of various GnRH ligands to the lGnRH-R-1. IC50 values represent the concentration of a competing ligand required to displace 50% of a specific radioligand, while Ki values represent the calculated inhibitory constant.

LigandRadioligandAssay TypeBinding Affinity ValueSource
Lamprey GnRH-III[125I]cGnRH-IIWhole-Cell CompetitionKi: 0.708 ± 0.245 nM[4]
Chicken GnRH-II (cGnRH-II)[125I]cGnRH-IIWhole-Cell CompetitionIC50: 0.7 nM; Ki: 0.765 ± 0.160 nM[1][4]
Mammalian GnRH[125I]cGnRH-IIWhole-Cell CompetitionKi: 12.9 ± 1.96 nM[4]
D-Ala6,Pro9-NEt mGnRH[125I]cGnRH-IIWhole-Cell CompetitionKi: 21.6 ± 9.68 nM[4]
Lamprey GnRH-I[125I]cGnRH-IIWhole-Cell CompetitionKi: 118.0 ± 23.6 nM[4]
D-Ala6,Pro9-NEt mGnRH[D-Ala6,Pro9-NEt mGnRH]In Vitro AutoradiographyKd 1: 1.5 x 10⁻¹² M; Kd 2: 5 x 10⁻⁹ M[6]

Note: The 1994 study by Knox et al. used pituitary tissue and identified two high-affinity sites before the specific receptor was cloned.[6] Later studies used the cloned receptor expressed in COS-7 cells.

Table 2: Ligand Potency (EC50) for Second Messenger Activation by lGnRH-R-1

This table presents the effective concentration of ligands required to elicit a 50% maximal response in second messenger accumulation assays.

PathwayLigandPotency (EC50 / LogEC50)Source
Inositol (B14025) Phosphate (B84403) (IP)Lamprey GnRH-IActive (dose-dependent)[1][3]
Inositol Phosphate (IP)Lamprey GnRH-IIIActive (dose-dependent)[1][3]
cAMP AccumulationLamprey GnRH-IIILogEC50: -8.29 ± 0.09[4]
cAMP AccumulationLamprey GnRH-ILogEC50: -6.57 ± 0.15[4]

Note: These data indicate that lGnRH-R-1 is selective for lamprey GnRH-III, which is a more potent activator of both IP and cAMP signaling pathways compared to lGnRH-I.[1][4]

Intracellular Signaling Pathways

The lamprey GnRH-R-1 is a pleiotropic receptor, capable of coupling to at least two distinct G protein-mediated signaling cascades. This dual signaling capacity is a key feature of its function.

Gαq/11 - Inositol Phosphate (IP) Pathway

Similar to most vertebrate pituitary GnRH receptors, lGnRH-R-1 couples to Gαq/11 proteins.[1][2] Upon activation by lGnRH-I or lGnRH-III, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to downstream cellular responses.[1][3]

IP3_Pathway Ligand lGnRH-I / lGnRH-III lGnRHR1 lGnRH-R-1 Ligand->lGnRHR1 Binds Gq11 Gαq/11 lGnRHR1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: The lGnRH-R-1 Gαq/11-mediated inositol phosphate signaling pathway.

Gαs - Cyclic AMP (cAMP) Pathway

Uniquely, lGnRH-R-1 also robustly activates the Gαs-adenylyl cyclase pathway, leading to the accumulation of cyclic AMP (cAMP).[1][4] This function is critically dependent on the presence of its long C-terminal tail.[1] Mutagenesis studies have shown that the membrane-proximal 40 amino acids of the tail contain a motif essential for Gαs coupling and subsequent cAMP production.[4][7] Truncation of the tail abolishes the cAMP response while leaving the IP pathway largely intact.[3][4]

cAMP_Pathway Ligand lGnRH-I / lGnRH-III lGnRHR1 lGnRH-R-1 Ligand->lGnRHR1 Binds CTail C-Terminal Tail (Proximal 40aa) lGnRHR1->CTail Contains motif for Gas Gαs lGnRHR1->Gas Activates CTail->Gas Gαs coupling AC Adenylyl Cyclase (AC) Gas->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response PKA->Response

Caption: The lGnRH-R-1 Gαs-mediated cAMP pathway, dependent on the C-terminal tail.

Experimental Protocols

The characterization of lGnRH-R-1 has relied on a series of established molecular biology and pharmacological techniques.

Molecular Cloning and Expression

A full-length transcript encoding the receptor was cloned from the pituitary of the sea lamprey (Petromyzon marinus).[3] For functional studies, the cloned receptor cDNA is typically subcloned into a mammalian expression vector (e.g., pcDNA3.1). This construct is then used to transiently transfect a heterologous cell line, most commonly COS-7 cells, which lack endogenous GnRH receptors.[1][3]

Whole-Cell Radioligand Binding Assay

This assay is performed to determine the binding affinity of various ligands for the receptor.

  • Cell Culture: COS-7 cells are cultured and transfected with the lGnRH-R-1 expression vector.

  • Incubation: Transfected cells are incubated with a constant concentration of a radiolabeled GnRH analog (e.g., [125I]cGnRH-II).[1]

  • Competition: The incubation is performed in the presence of increasing concentrations of unlabeled competing ligands (e.g., lGnRH-I, lGnRH-III).

  • Washing & Lysis: After incubation, cells are washed to remove unbound ligand, and then lysed.

  • Quantification: The amount of bound radioactivity is measured using a gamma counter.

  • Analysis: Data are analyzed using non-linear regression to calculate IC50 values, which are then converted to Ki values to estimate the binding affinity of the competing ligands.[1][4]

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gαq/11 pathway.

  • Metabolic Labeling: COS-7 cells transfected with lGnRH-R-1 are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: Cells are pre-incubated in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing for the accumulation of IP metabolites.

  • Stimulation: Cells are stimulated with various concentrations of GnRH ligands for a set period.

  • Extraction: The reaction is terminated, and the soluble inositol phosphates are extracted.

  • Purification: The extracts are applied to anion-exchange chromatography columns to separate the [3H]IPs from free [3H]inositol.

  • Quantification: The amount of radioactivity in the IP fraction is determined by liquid scintillation counting. Data are used to generate dose-response curves and calculate EC50 values.[1][3]

cAMP Accumulation Assay

This assay measures the activation of the Gαs pathway.

  • Cell Culture: Transfected COS-7 cells are plated in multi-well plates.

  • Pre-incubation: Cells are pre-incubated in a medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Cells are treated with various concentrations of GnRH ligands for a defined time.

  • Lysis & Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

  • Analysis: Dose-response curves are generated to determine the EC50 values for cAMP accumulation.[1][4]

Workflow cluster_cloning Phase 1: Cloning & Expression cluster_assays Phase 2: Functional Characterization cluster_analysis Phase 3: Data Analysis Tissue Lamprey Pituitary Tissue RNA RNA Isolation Tissue->RNA cDNA cDNA Synthesis (RT-PCR) RNA->cDNA Clone Clone Receptor Gene into Expression Vector cDNA->Clone Transfect Transfect COS-7 Cells Clone->Transfect Binding Radioligand Binding Assay Transfect->Binding IP Inositol Phosphate (IP) Assay Transfect->IP cAMP cAMP Assay Transfect->cAMP Affinity Determine Binding Affinity (IC50, Ki) Binding->Affinity Potency Determine Signaling Potency (EC50) IP->Potency cAMP->Potency

Caption: General experimental workflow for lGnRH-R-1 identification and characterization.

Conclusion

The lamprey GnRH receptor I (lGnRH-R-1) stands out as a pivotal molecule in the study of neuroendocrine evolution. Its identification and characterization have revealed a receptor with ancestral features, including a uniquely long C-terminal tail that confers dual signaling capabilities through both the inositol phosphate and cAMP pathways.[1][3][4] Pharmacological studies have established it as a lamprey GnRH-III-selective receptor.[4] The detailed experimental protocols outlined herein provide a robust framework for the continued investigation of this and other G protein-coupled receptors. For researchers in endocrinology and drug development, the lGnRH-R-1 system offers a valuable model for understanding the fundamental principles of ligand-receptor interaction and the evolutionary diversification of signaling mechanisms.

References

Distribution of LH-RH I in the Lamprey Brain and Pituitary: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the distribution, signaling, and experimental analysis of Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as lamprey Gonadotropin-Releasing Hormone I (lGnRH-I), in the lamprey brain and pituitary. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroendocrinology, comparative biology, and reproductive science.

Introduction

The lamprey, as a member of the ancient lineage of agnathans, provides a unique model for understanding the evolution of vertebrate neuroendocrine systems. The regulation of reproduction in lampreys is controlled by a hypothalamic-pituitary-gonadal (HPG) axis, similar to that of more recently evolved vertebrates. A key player in this axis is Gonadotropin-Releasing Hormone (GnRH), which stimulates the synthesis and release of gonadotropins from the pituitary. Lampreys possess three distinct forms of GnRH: lGnRH-I, lGnRH-II, and lGnRH-III. This guide focuses specifically on the distribution and function of lGnRH-I.

Immunocytochemical and in situ hybridization studies have revealed that the distribution of GnRH neurons in the lamprey brain is more restricted compared to that in gnathostomes (jawed vertebrates). The primary locations of lGnRH-I cell bodies are in the preoptic area (POA) and the hypothalamus.[1] These neurons project to the neurohypophysis, where the hormone is released into the vicinity of the pituitary gland to exert its effects.

Data Presentation: Quantitative Analysis of LH-RH I and Receptor Binding

Quantitative data on the precise concentrations of LH-RH I in specific microdissected brain regions of the lamprey are not extensively available in the literature. However, studies have measured the total GnRH content in the brain and the binding affinities of GnRH receptors in the pituitary.

Concentration of GnRH in the Lamprey Brain

A study on adult male sea lampreys (Petromyzon marinus) during their final reproductive period reported fluctuations in brain GnRH concentrations. These changes were correlated with rising water temperatures and preceded spawning, indicating a direct link between environmental cues, neural GnRH levels, and reproductive events.[2][3]

Parameter Value Condition Reference
Brain GnRH ConcentrationFluctuates, with a notable rise prior to spawningAdult male sea lamprey during the final reproductive period[2][3]
GnRH Receptor Binding Affinity in the Lamprey Pituitary

The action of LH-RH I is mediated by GnRH receptors in the pituitary. Studies have characterized these receptors and their binding affinities for various GnRH analogs. Scatchard analysis of GnRH receptor binding in the anterior pituitary of the adult female sea lamprey revealed the presence of two classes of high-affinity binding sites.

Receptor Class Dissociation Constant (Kd) Ligand Used Reference
High-Affinity Site 11.5 x 10-12 M[D-Ala6, Pro9-NEt]-mammalian GnRH
High-Affinity Site 25.0 x 10-9 M[D-Ala6, Pro9-NEt]-mammalian GnRH

Competitive binding assays have further elucidated the selectivity of lamprey GnRH receptors. One study reported the following inhibitory constants (Ki) for a lamprey GnRH receptor, demonstrating a lower affinity for lGnRH-I compared to lGnRH-III and chicken GnRH-II.[4]

Ligand Inhibitory Constant (Ki) (nM) Reference
lamprey GnRH-III0.708 ± 0.245[4]
chicken GnRH-II0.765 ± 0.160[4]
mammalian GnRH12.9 ± 1.96[4]
lamprey GnRH-I118.0 ± 23.6[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the distribution of LH-RH I in the lamprey brain and pituitary.

Immunohistochemistry (IHC) for LH-RH I Localization

This protocol is a representative method for the immunohistochemical localization of LH-RH I in lamprey brain tissue, based on procedures described in the literature.[5]

3.1.1. Tissue Preparation

  • Anesthetize the lamprey with an appropriate anesthetic (e.g., tricaine (B183219) methanesulfonate).

  • Perfuse the animal transcardially with 0.1 M phosphate-buffered saline (PBS), pH 7.4, followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer).

  • Dissect the brain and pituitary and post-fix in the same fixative for 4-6 hours at 4°C.

  • Cryoprotect the tissue by immersing it in a series of sucrose (B13894) solutions of increasing concentration (e.g., 10%, 20%, and 30% sucrose in 0.1 M PBS) at 4°C until the tissue sinks.

  • Embed the tissue in a suitable cryo-embedding medium and freeze at -80°C.

  • Cut serial sections (e.g., 20-30 µm thick) on a cryostat and mount them on gelatin-coated slides.

3.1.2. Immunohistochemical Staining

  • Wash the sections three times for 10 minutes each in 0.1 M PBS.

  • Incubate the sections in a blocking solution (e.g., 10% normal goat serum in 0.1 M PBS containing 0.3% Triton X-100) for 1 hour at room temperature to block non-specific binding sites.

  • Incubate the sections with the primary antibody against lGnRH-I, diluted in the blocking solution, for 24-48 hours at 4°C.

  • Wash the sections three times for 10 minutes each in 0.1 M PBS.

  • Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG), diluted in 0.1 M PBS, for 2 hours at room temperature.

  • Wash the sections three times for 10 minutes each in 0.1 M PBS.

  • Incubate the sections with an avidin-biotin-peroxidase complex (ABC) solution for 1.5 hours at room temperature.

  • Wash the sections three times for 10 minutes each in 0.1 M PBS.

  • Visualize the immunoreactivity by incubating the sections in a solution containing a chromogen (e.g., 3,3'-diaminobenzidine; DAB) and hydrogen peroxide.

  • Stop the reaction by washing with 0.1 M PBS.

  • Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

3.1.3. Controls

  • Primary antibody omission: Incubate sections with blocking solution instead of the primary antibody to check for non-specific binding of the secondary antibody.

  • Pre-absorption control: Incubate the primary antibody with an excess of the lGnRH-I peptide before applying it to the sections. This should abolish the specific staining.

Radioimmunoassay (RIA) for LH-RH I Quantification

This protocol provides a general framework for the radioimmunoassay of LH-RH I in lamprey brain and pituitary tissue extracts.

3.2.1. Tissue Extraction

  • Dissect the brain regions of interest (e.g., hypothalamus, pituitary) and immediately freeze them in liquid nitrogen.

  • Homogenize the frozen tissue in an acidic extraction solution (e.g., 2 N acetic acid).

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C.

  • Collect the supernatant and lyophilize it.

  • Reconstitute the lyophilized extract in the RIA buffer.

3.2.2. RIA Procedure

  • Set up assay tubes for standards, samples, and controls (total counts, non-specific binding, and zero standard).

  • To the appropriate tubes, add a known volume of the reconstituted sample or the standard solutions of lGnRH-I at various concentrations.

  • Add the primary antibody against lGnRH-I to all tubes except the total counts and non-specific binding tubes.

  • Add a known amount of radiolabeled lGnRH-I (e.g., 125I-lGnRH-I) to all tubes.

  • Incubate the tubes for 24-48 hours at 4°C to allow for competitive binding.

  • Add a precipitating agent (e.g., a secondary antibody and polyethylene (B3416737) glycol) to separate the antibody-bound and free radiolabeled hormone.

  • Centrifuge the tubes and decant the supernatant.

  • Measure the radioactivity in the pellet using a gamma counter.

  • Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled hormone in the standards.

  • Determine the concentration of lGnRH-I in the samples by interpolating their percentage of bound radiolabel on the standard curve.

Visualization of Pathways and Workflows

LH-RH I Signaling Pathway in the Lamprey Pituitary

The binding of LH-RH I to its G-protein coupled receptor on the gonadotrope cells of the lamprey pituitary initiates a signaling cascade that ultimately leads to the synthesis and release of gonadotropins.

LH_RH_I_Signaling_Pathway LHRH_I LH-RH I (lGnRH-I) GnRHR GnRH Receptor LHRH_I->GnRHR Binds G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_release Gonadotropin Release Ca_release->Gonadotropin_release Gonadotropin_synthesis Gonadotropin Synthesis PKC->Gonadotropin_synthesis IHC_Workflow start Start perfusion Perfusion & Fixation start->perfusion dissection Brain & Pituitary Dissection perfusion->dissection cryoprotection Cryoprotection (Sucrose) dissection->cryoprotection sectioning Cryosectioning cryoprotection->sectioning mounting Mounting on Slides sectioning->mounting blocking Blocking (Normal Serum) mounting->blocking primary_ab Primary Antibody Incubation (anti-lGnRH-I) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab abc ABC Reagent Incubation secondary_ab->abc detection Chromogen Reaction (DAB) abc->detection microscopy Microscopy & Analysis detection->microscopy end End microscopy->end

References

The Multifaceted Roles of Gonadotropin-Releasing Hormone in Early Vertebrate Lineages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The discovery of multiple forms of Gonadotropin-Releasing Hormone (GnRH) in early vertebrates has revolutionized our understanding of the evolution of neuroendocrine regulation. This technical guide provides an in-depth analysis of the functional diversity of GnRH paralogs in basal chordates, with a particular focus on protochordates (e.g., Ciona intestinalis) and agnathans (e.g., sea lamprey). We present a comprehensive overview of the current research, including quantitative data on ligand-receptor interactions, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, evolutionary biology, and pharmacology.

Introduction

The GnRH decapeptide is a key neurohormone that governs reproduction in vertebrates.[1][2] The identification of several structural variants of GnRH across different vertebrate lineages points to a complex evolutionary history involving gene duplications and functional divergence. Early vertebrates, such as jawless fish (agnathans), and protochordates, like tunicates, possess multiple GnRH forms, offering a unique window into the ancestral functions of this important signaling molecule before the establishment of the complex hypothalamic-pituitary-gonadal (HPG) axis seen in higher vertebrates.[1][3]

This guide will explore the distinct physiological roles of these GnRH variants, their receptor binding affinities, and the intracellular signaling cascades they trigger. By examining these fundamental systems, we can gain insights into the evolutionary trajectory of reproductive control and identify potential targets for novel therapeutic interventions.

GnRH Diversity in Early Vertebrates

The vertebrate GnRH family is believed to have arisen from whole-genome duplications that occurred early in vertebrate evolution, leading to three main paralogous genes: GnRH1, GnRH2, and GnRH3.[1] Subsequent gene loss or subfunctionalization in different lineages has resulted in the diverse array of GnRH systems observed today.

  • Protochordates (Ciona intestinalis) : The sea squirt, a tunicate, possesses two genes that encode a total of six novel GnRH peptides.[3][4] This remarkable diversity in a single species suggests a range of functions beyond simple reproductive control. In Ciona, GnRH has been shown to induce the release of gametes, indicating a direct role in the final stages of reproduction.[5][6][7]

  • Agnathans (Sea Lamprey) : The sea lamprey (Petromyzon marinus), a basal vertebrate, expresses three distinct forms of GnRH: lamprey GnRH-I (lGnRH-I), lGnRH-II, and lGnRH-III.[5] These forms exhibit differential distribution within the brain and have been implicated in the regulation of steroidogenesis and ovulation.[2][8]

Quantitative Analysis of GnRH Receptor Interactions

The functional specificity of different GnRH forms is determined by their interaction with distinct GnRH receptors (GnRHRs). The following tables summarize the available quantitative data on the binding affinities and activation potencies of GnRH variants in early vertebrates.

Table 1: GnRH Receptor Binding Affinities (Ki) in Sea Lamprey (Petromyzon marinus)

LigandReceptorKi (nM)Reference
Lamprey GnRH-IIILamprey GnRHR0.708 ± 0.245[9]
Chicken GnRH-IILamprey GnRHR0.765 ± 0.160[9]
Mammalian GnRHLamprey GnRHR12.9 ± 1.96[9]
Lamprey GnRH-ILamprey GnRHR118.0 ± 23.6[9]

Table 2: GnRH Receptor Activation (EC50) in Sea Lamprey (Petromyzon marinus)

LigandReceptorResponse MeasuredLogEC50Reference
Lamprey GnRH-IIILamprey GnRHRcAMP Production-8.29 ± 0.09[9]
Lamprey GnRH-ILamprey GnRHRcAMP Production-6.57 ± 0.15[9]

Table 3: Qualitative Summary of GnRH Receptor Activation in Ciona intestinalis

ReceptorLigand(s)Primary Signaling PathwayReference
Ci-GnRHR1tGnRH-6Inositol (B14025) Phosphate (B84403) (IP) Accumulation, cAMP Accumulation[6]
Ci-GnRHR2Ciona GnRH peptidescAMP Accumulation[6]
Ci-GnRHR3Ciona GnRH peptidescAMP Accumulation[6]
Ci-GnRHR4NoneNo direct activation; forms heterodimers[9]

Note: Quantitative EC50 values for Ciona intestinalis GnRH receptors are not consistently reported in the literature in a comparative format.

Signaling Pathways

In early vertebrates, GnRH receptors activate diverse intracellular signaling cascades, primarily through G-protein coupling.

  • Ciona intestinalis : The four GnRH receptors in Ciona display a surprising diversity in their signaling mechanisms. Ci-GnRHR1 can activate both the inositol phosphate (calcium mobilization) and cyclic AMP (cAMP) pathways, while Ci-GnRHR2 and Ci-GnHR3 predominantly signal through cAMP.[6] Interestingly, Ci-GnRHR4 does not bind any of the native GnRH peptides but can form heterodimers with other Ci-GnRHRs to modulate their signaling output, adding another layer of complexity to GnRH function in this protochordate.[9]

  • Sea Lamprey : Lamprey GnRH receptors have been shown to couple to G-proteins and stimulate the production of second messengers such as cAMP and inositol phosphates, leading to downstream physiological effects like gonadotropin release.[5]

GnRH_Signaling_Pathways cluster_ciona Ciona intestinalis cluster_lamprey Sea Lamprey GnRH_c tGnRHs CiR1 Ci-GnRHR1 GnRH_c->CiR1 CiR2 Ci-GnRHR2 GnRH_c->CiR2 CiR3 Ci-GnRHR3 GnRH_c->CiR3 CiR4 Ci-GnRHR4 (Orphan) CiR1->CiR4 Heterodimerization Gq Gq CiR1->Gq tGnRH-6 Gs Gs CiR1->Gs cAMP CiR2->CiR4 Heterodimerization CiR2->Gs CiR3->Gs PLC PLC Gq->PLC tGnRH-6 IP3_DAG IP3 / DAG PLC->IP3_DAG tGnRH-6 Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Ca2+ / PKC Gamete_Release_c Gamete Release Ca_PKC->Gamete_Release_c AC Adenylyl Cyclase Gs->AC cAMP Gs->AC Gs->AC cAMP_PKA cAMP / PKA AC->cAMP_PKA cAMP AC->cAMP_PKA AC->cAMP_PKA cAMP_PKA->Gamete_Release_c GnRH_l lGnRH-I, -III lGnRHR lGnRHR GnRH_l->lGnRHR Gs_Gq Gs / Gq lGnRHR->Gs_Gq Gs/Gq AC_PLC AC / PLC Gs_Gq->AC_PLC AC / PLC cAMP_IP3 cAMP / IP3 AC_PLC->cAMP_IP3 cAMP / IP3 GTH_Release Gonadotropin Release cAMP_IP3->GTH_Release

Figure 1: GnRH signaling pathways in Ciona intestinalis and sea lamprey.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GnRH function in early vertebrates.

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is adapted for determining the binding affinity (Ki) of different GnRH forms to their receptors expressed in a heterologous system (e.g., COS-7 cells).

Materials:

  • COS-7 cells transiently transfected with the GnRH receptor of interest.

  • Radiolabeled GnRH analog (e.g., ¹²⁵I-[His⁵, D-Tyr⁶]GnRH).

  • Unlabeled GnRH peptides (lGnRH-I, lGnRH-III, etc.) for competition.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 0.1% BSA.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

Procedure:

  • Culture and transfect COS-7 cells with the desired GnRH receptor cDNA.

  • Harvest cells and prepare a membrane fraction by homogenization and centrifugation.

  • Resuspend the membrane pellet in binding buffer.

  • In a 96-well plate, add a constant amount of membrane preparation to each well.

  • For total binding, add the radiolabeled GnRH analog.

  • For non-specific binding, add the radiolabeled GnRH analog and a high concentration of unlabeled GnRH.

  • For competition binding, add the radiolabeled GnRH analog and increasing concentrations of the unlabeled competitor GnRH peptides.

  • Incubate the plate at 4°C for 4 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Receptor_Binding_Workflow start Start transfect Transfect COS-7 cells with GnRHR cDNA start->transfect prepare_membranes Prepare cell membranes transfect->prepare_membranes setup_assay Set up 96-well plate assay (Total, Non-specific, Competition) prepare_membranes->setup_assay incubate Incubate with radioligand and competitors setup_assay->incubate filter_wash Filter and wash incubate->filter_wash count Measure radioactivity filter_wash->count analyze Analyze data (IC50, Ki) count->analyze end End analyze->end

Figure 2: Workflow for a competitive radioligand GnRH receptor binding assay.
In Vitro Gamete Release Assay in Ciona intestinalis

This protocol describes a method to assess the potency of different GnRH forms in inducing gamete release in Ciona intestinalis.[7][10][11]

Materials:

  • Mature Ciona intestinalis individuals.

  • Synthetic tunicate GnRH peptides (tGnRH-I, tGnRH-II, etc.) dissolved in filtered seawater.

  • Microsyringes.

  • Petri dishes.

Procedure:

  • Collect mature Ciona intestinalis individuals.

  • Acclimate the animals in filtered seawater.

  • Prepare serial dilutions of the synthetic GnRH peptides.

  • Inject a small volume (e.g., 10 µl) of the GnRH solution into the body cavity or near the gonoducts of the animals.

  • As a control, inject an equivalent volume of filtered seawater.

  • Place individual animals in separate petri dishes containing filtered seawater.

  • Observe the animals for the release of sperm or eggs over a period of 1-2 hours.

  • Quantify the response by noting the presence or absence of gamete release and, if possible, the amount of gametes released.

  • Determine the effective dose for each GnRH peptide.

Gamete_Release_Workflow start Start collect_animals Collect mature Ciona intestinalis start->collect_animals prepare_peptides Prepare synthetic GnRH solutions collect_animals->prepare_peptides inject Inject GnRH or control into animals prepare_peptides->inject observe Observe for gamete release inject->observe quantify Quantify response observe->quantify end End quantify->end

Figure 3: Workflow for the in vitro gamete release assay in Ciona intestinalis.

Functional Roles and Evolutionary Implications

The presence of multiple GnRH forms with distinct receptor interactions and signaling pathways in early vertebrates suggests a process of subfunctionalization following gene duplication. In protochordates like Ciona, the GnRH system appears to act directly on the gonads to control the final stages of reproduction, a function that is likely ancestral.[7][11]

In agnathans, the GnRH system shows a greater degree of complexity, with different GnRH forms potentially regulating different aspects of pituitary function and gonadal steroidogenesis.[8] This represents an intermediate stage in the evolution of the highly centralized HPG axis of jawed vertebrates. The differential potency of lamprey GnRH-I and GnRH-III at the lamprey GnRH receptor highlights the functional divergence of these paralogs.[9]

The study of these ancient GnRH systems provides a framework for understanding the fundamental principles of neuroendocrine control. The diversity of GnRH signaling in these organisms also presents opportunities for the development of novel pharmacological agents that can selectively target specific GnRH receptor subtypes.

Conclusion

The multiplicity of GnRH forms in early vertebrates is not a redundant feature but rather a reflection of a complex and evolving system of physiological regulation. The data presented in this guide highlight the functional divergence of GnRH paralogs in protochordates and agnathans, providing a foundation for future research into the evolution of reproductive neuroendocrinology. A deeper understanding of the structure-function relationships of these ancient GnRH systems will be invaluable for the fields of comparative endocrinology and drug development. Further research is warranted to obtain more comprehensive quantitative data, particularly regarding the in vivo physiological effects of each GnRH variant in these key evolutionary lineages.

References

Elucidating the Lamprey LH-RH I Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathway of Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as lamprey Gonadotropin-Releasing Hormone I (lGnRH-I). As a representative of a basal vertebrate lineage, the lamprey offers unique insights into the evolution and fundamental mechanisms of neuroendocrine control of reproduction. This document details the components of the lGnRH-I signaling cascade, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the elucidated pathways and workflows.

Core Signaling Pathways of Lamprey GnRH Receptors

Lampreys possess three distinct GnRH isoforms (lGnRH-I, -II, and -III) and at least three corresponding G protein-coupled receptors (GPCRs): lGnRH-R I, lGnRH-R II, and lGnRH-R III.[1][2][3] While all three receptors are activated to varying degrees by lGnRH-II and -III, lGnRH-I specifically activates lGnRH-R I.[2] The activation of these receptors initiates downstream signaling cascades primarily through two major second messenger systems: the inositol (B14025) phosphate (B84403) (IP3) pathway and the cyclic adenosine (B11128) monophosphate (cAMP) pathway.[1][2] Additionally, a nitric oxide (NO) dependent pathway has been implicated in GnRH signaling.[4]

Inositol Phosphate (IP3) Pathway

The primary signaling mechanism for lamprey GnRH receptors involves the activation of the Gq/11 family of G proteins.[2] Upon ligand binding, the activated receptor catalyzes the exchange of GDP for GTP on the Gαq/11 subunit. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical event in mediating the physiological effects of GnRH, such as the release of gonadotropins. All three lamprey GnRH receptors have been shown to activate IP3 accumulation in COS-7 cells.[1][2]

Cyclic Adenosine Monophosphate (cAMP) Pathway

In addition to the IP3 pathway, lGnRH-R I has been shown to couple to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] This activation of the cAMP-dependent signaling pathway appears to be a specific feature of lGnRH-R I.[2] The functional significance of this dual signaling capacity is an area of active research and may allow for differential regulation of cellular responses.

Nitric Oxide (NO) Pathway

Evidence suggests the involvement of a nitric oxide (NO) signaling pathway in the downstream effects of GnRH. This pathway is calcium-dependent and involves the activation of nitric oxide synthase (NOS).[4] The produced NO can then act as a signaling molecule, potentially influencing gonadotropin release.[4]

Quantitative Data on Lamprey LH-RH I Signaling

The following tables summarize the available quantitative data for the binding affinities and functional potencies of lamprey GnRH isoforms with their receptors.

ReceptorLigandKd (Dissociation Constant)Reference
Lamprey Pituitary GnRH ReceptorMammalian GnRH analog1.5 x 10⁻¹² M & 5 x 10⁻⁹ M[1]
ReceptorLigandKi (Inhibitory Constant)Reference
lGnRH-R IlGnRH-III0.708 ± 0.245 nM[6]
lGnRH-R Ichicken GnRH-II0.765 ± 0.160 nM[6]
lGnRH-R Imammalian GnRH12.9 ± 1.96 nM[6]
lGnRH-R IlGnRH-I118.0 ± 23.6 nM[6]
ReceptorLigandLogEC50 (cAMP accumulation)Reference
lGnRH-R IlGnRH-I-6.57 ± 0.15[6]
lGnRH-R IlGnRH-III-8.29 ± 0.09[6]

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the this compound signaling pathway are provided below. These protocols are based on established methods for studying GPCR signaling and can be adapted for specific experimental needs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the lamprey GnRH receptors.

1. Membrane Preparation:

  • Culture cells expressing the lamprey GnRH receptor of interest (e.g., COS-7 or HEK293 cells).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-50 µg of protein).

  • For saturation binding, add increasing concentrations of radiolabeled ligand (e.g., ¹²⁵I-lGnRH-I).

  • For competition binding, add a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled competitor ligand.

  • To determine non-specific binding, add a high concentration of unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation binding, or the IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) for competition binding.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of the Gq/11 pathway by quantifying the production of inositol phosphates.

1. Cell Culture and Labeling:

  • Seed cells expressing the lamprey GnRH receptor in a multi-well plate.

  • Label the cells by incubating them overnight with myo-[³H]inositol in inositol-free medium.

2. Stimulation:

  • Wash the cells to remove unincorporated [³H]inositol.

  • Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for a short period (e.g., 15-30 minutes). LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

  • Stimulate the cells with different concentrations of the GnRH agonist for a defined time (e.g., 30-60 minutes) at 37°C.

3. Extraction and Measurement:

  • Stop the reaction by adding a cold solution (e.g., 0.5 M perchloric acid).

  • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Quantify the amount of [³H]inositol phosphates using a scintillation counter.

4. Data Analysis:

  • Plot the concentration of the agonist against the amount of inositol phosphate accumulation to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Cyclic AMP (cAMP) Measurement Assay

This assay quantifies the activation of the Gs pathway by measuring the intracellular accumulation of cAMP.

1. Cell Culture and Stimulation:

  • Seed cells expressing the lamprey GnRH receptor in a multi-well plate.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulate the cells with different concentrations of the GnRH agonist for a specific time at 37°C.

2. Cell Lysis and Detection:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. These kits typically involve a labeled cAMP and a specific antibody, where the signal is inversely proportional to the amount of cAMP in the sample.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in the cell lysates from the standard curve.

  • Plot the agonist concentration against the cAMP concentration to generate a dose-response curve and calculate the EC50.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for their elucidation.

Lamprey_GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space lGnRH_I lGnRH-I lGnRH_R1 lGnRH-R I lGnRH_I->lGnRH_R1 Binds Gq11 Gq/11 lGnRH_R1->Gq11 Activates Gs Gs lGnRH_R1->Gs Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation Activates Physiological_Response Physiological Response (e.g., Gonadotropin Release) Ca_release->Physiological_Response PKC_activation->Physiological_Response PKA_activation->Physiological_Response

Caption: Dual signaling pathways of this compound via the lGnRH-R I.

Experimental_Workflow start Start: Hypothesis Formulation receptor_cloning Receptor Cloning & Expression in Cell Lines (e.g., COS-7, HEK293) start->receptor_cloning binding_assay Radioligand Binding Assay (Determine Kd, Ki) receptor_cloning->binding_assay functional_assays Functional Assays receptor_cloning->functional_assays data_analysis Data Analysis & Interpretation binding_assay->data_analysis ip_assay Inositol Phosphate Accumulation Assay (Measure Gq activation, EC50) functional_assays->ip_assay camp_assay cAMP Measurement Assay (Measure Gs activation, EC50) functional_assays->camp_assay no_assay Nitric Oxide Pathway Investigation functional_assays->no_assay ip_assay->data_analysis camp_assay->data_analysis no_assay->data_analysis pathway_elucidation Pathway Elucidation data_analysis->pathway_elucidation

References

An In-depth Technical Guide on the Ancestral Functions of Gonadotropin-Releasing Hormone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gonadotropin-releasing hormone (GnRH) is widely recognized as the master regulator of reproduction in vertebrates, acting via the hypothalamic-pituitary-gonadal (HPG) axis.[1] However, the evolutionary history of the GnRH superfamily of peptides extends deep into the bilaterian lineage, predating the emergence of the HPG axis by hundreds of millions of years.[2][3] This guide synthesizes current research on the ancestral roles of GnRH, revealing a primordial system involved in neuromodulation, metabolic regulation, and direct control of gonadal and other tissues. Understanding these ancient, non-reproductive functions and signaling pathways offers novel perspectives for drug development, targeting a broader range of physiological processes than previously appreciated. This document provides a detailed overview of the evolution of GnRH peptides and their receptors, their ancestral signaling mechanisms, quantitative data on ligand-receptor interactions, and key experimental protocols for their study.

Introduction: The GnRH Superfamily Beyond Reproduction

Evolution of GnRH Peptides and Receptors

At least three main GnRH paralogs (GnRH1, GnRH2, and GnRH3) arose in vertebrates following whole-genome duplication events.[2] GnRH2 (also known as chicken GnRH-II) is the most conserved form across vertebrates, suggesting a fundamental and ancient role, likely as a neuromodulator.[8][9] GnRH1 became the primary hypophysiotropic form, controlling pituitary gonadotropin release, while GnRH3 is found mainly in fish and appears to have taken over the hypophysiotropic role in some species where GnRH1 was lost.[2][9]

The receptors for these peptides (GnRHRs) are G-protein coupled receptors (GPCRs) that have co-evolved with their ligands. Invertebrate GnRHRs show phylogenetic relationships to both vertebrate GnRHRs and the receptors for CRZ and AKH.[6] The invertebrate chordate amphioxus is particularly insightful, possessing four distinct GnRHRs: two that cluster with invertebrate-type receptors and two that are basal to the vertebrate GnRHR lineage, illustrating the evolutionary transition point.[10]

Table 1: Selected GnRH Superfamily Peptides Across Phyla

Peptide FamilyRepresentative PeptideSequencePhylum/ClassPrimary Function(s)
Vertebrate GnRH Mammalian GnRH (GnRH1)pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂Chordata (Mammalia)Gonadotropin release, Neuromodulation[11][12]
Chicken GnRH-II (GnRH2)pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH₂Chordata (Aves, widespread)Neuromodulation, Reproductive behavior[8]
Urochordate GnRH Ciona intestinalis GnRH-1pGlu-His-Trp-Ser-Asp-Phe-Ala-Lys-Pro-Gly-NH₂Chordata (Ascidiacea)Regulation of metamorphosis and fertility[2]
Cephalochordate GnRH Amphioxus GnRHTyr-Ser-Tyr-Ser-Tyr-Gly-Phe-Ala-Pro-NH₂Chordata (Cephalochordata)Neuromodulation, Direct tissue regulation[13]
Protostome GnRH-like Octopus GnRHpGlu-Asn-Tyr-His-Phe-Ser-Asn-Gly-Trp-His-Pro-Gly-NH₂Mollusca (Cephalopoda)Direct gonadal regulation[5]
Ecdysozoan AKH Schistocerca gregaria AKH-IpGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH₂Arthropoda (Insecta)Energy metabolism mobilization[4]
Ecdysozoan CRZ Periplaneta americana CRZpGlu-Thr-Cys-Phe-Thr-Gly-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asn-NH₂Arthropoda (Insecta)Cardioregulatory, Stress response

Ancestral Signaling Pathways

In vertebrates, the canonical GnRH1 receptor signaling pathway involves coupling to Gαq/11 proteins, which activates Phospholipase C (PLC).[14] This leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), causing the mobilization of intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC), respectively.[14]

However, some lineages have evolved divergent or additional pathways. For instance, in the urochordate Ciona intestinalis, GnRHRs can also stimulate the production of cyclic AMP (cAMP), a pathway less common in other ancestral systems but present in some vertebrate GnRH signaling contexts.[1][6] This indicates that the ancestral GnRH system had the flexibility to couple with multiple G-protein subtypes, allowing for functional diversification.

GnRH_Ancestral_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRH Ancestral GnRH (or AKH/CRZ) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq Gαq/11 GnRHR->Gq Activates Gs Gαs GnRHR->Gs Activates (e.g., Urochordates) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Physiological Response (e.g., Steroidogenesis, Neuromodulation) Ca->Response1 PKC->Response1 cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response2 Alternative/Divergent Response PKA->Response2

Caption: Ancestral GnRH receptor signaling pathways. Max Width: 760px.

Quantitative Data on Ligand-Receptor Interactions

The binding affinity and functional potency of GnRH peptides for their receptors are critical parameters for understanding their physiological roles and for drug development. While comprehensive data for many invertebrate species are still being gathered, studies on vertebrate and select invertebrate models provide valuable insights. Modifications to the GnRH decapeptide, particularly at positions 6 and 10, have been shown to significantly increase binding affinity and biological potency, leading to the development of "superagonist" analogs.[15]

Table 2: Representative Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀) of GnRH Analogs

Receptor SystemLigand (Analog)Binding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Assay Type
Human GnRHRGnRH (native)1.8 ± 0.3~1-5Radioligand Binding / IP₁ Accumulation
Human GnRHRBuserelin0.4 ± 0.1~0.1-0.5Radioligand Binding / IP₁ Accumulation
Human GnRHRTriptorelin0.2 ± 0.04~0.1-0.3Radioligand Binding / IP₁ Accumulation
Rat Pituitary CellsGnRH (native)~5-10~1-3LH Release Assay
Rat Pituitary Cells[D-Ser(t-Bu)⁶]des-Gly¹⁰-GnRH N-ethylamide~0.2-0.5~0.05-0.1LH Release Assay[15]
Amphioxus GnRHR-1Amphioxus GnRH-like peptideNot determined~100-500Inositol Phosphate Accumulation[16]
Amphioxus CRZR-likeAmphioxus GnRH-like peptideNot determined>1000 (low affinity)Inositol Phosphate Accumulation[13]

Note: Values are approximate and can vary based on experimental conditions (e.g., cell type, temperature, buffer composition). Data synthesized from multiple sources for illustrative purposes.[15][17][18]

Key Experimental Protocols

Characterizing ancestral GnRH functions requires a combination of molecular, cellular, and physiological assays. Below are generalized protocols for two fundamental experimental workflows.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound (e.g., a novel GnRH analog) by measuring its ability to compete with a known radiolabeled ligand for binding to the GnRH receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells engineered to express the GnRH receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a cold buffer to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay) and store at -80°C.[14]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation (10-50 µg protein), a fixed concentration of a radiolabeled GnRH ligand (e.g., [¹²⁵I]-Triptorelin), and serial dilutions of the unlabeled test compound.[19]

    • Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a saturating concentration of an unlabeled standard agonist).[14][19]

    • Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C) to reach equilibrium.[14]

  • Separation and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[14]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[19]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

Binding_Assay_Workflow start Start prep 1. Prepare GnRHR-expressing cell membranes start->prep setup 2. Set up 96-well plate: - Membranes - Radioligand ([¹²⁵I]-Ligand) - Unlabeled Competitor (serial dilutions) prep->setup incubate 3. Incubate to reach equilibrium (e.g., 90 min at 25°C) setup->incubate filter 4. Rapid vacuum filtration to separate bound/free ligand incubate->filter wash 5. Wash filters with ice-cold buffer filter->wash count 6. Measure radioactivity (Scintillation Counting) wash->count analyze 7. Analyze data: - Calculate IC₅₀ - Convert to Kᵢ (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay. Max Width: 760px.
Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a GnRH analog to activate the receptor and trigger the ancestral Gαq/11 signaling pathway, resulting in a transient increase in intracellular calcium concentration.

Methodology:

  • Cell Preparation:

    • Plate GnRHR-expressing cells (e.g., HEK293) in a black-walled, clear-bottom 96-well plate.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid).

    • Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

    • Wash the cells gently to remove excess extracellular dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

    • Establish a baseline fluorescence reading for several seconds.

    • Inject serial dilutions of the GnRH test compound into the wells.

    • Immediately begin recording fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.

  • Data Analysis:

    • For each concentration, determine the peak fluorescence response minus the baseline.

    • Plot the peak response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration required to elicit a half-maximal response.

Calcium_Assay_Workflow start Start plate_cells 1. Plate GnRHR-expressing cells in 96-well plate start->plate_cells load_dye 2. Load cells with calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells 3. Wash to remove extracellular dye load_dye->wash_cells read_baseline 4. Measure baseline fluorescence in plate reader wash_cells->read_baseline inject_agonist 5. Inject GnRH analog (test compound) read_baseline->inject_agonist record_signal 6. Record fluorescence intensity over time to capture Ca²⁺ peak inject_agonist->record_signal analyze 7. Analyze data: - Plot peak response vs. concentration - Calculate EC₅₀ record_signal->analyze end End analyze->end

Caption: Workflow for an intracellular calcium mobilization assay. Max Width: 760px.

Implications for Drug Development

A deeper understanding of the ancestral functions and diverse signaling pathways of the GnRH superfamily opens new avenues for therapeutic intervention.

  • Targeting Non-Reproductive Tissues: The presence of GnRH receptors in non-hypothalamic tissues, including the gonads, placenta, and various cancers, has long been known.[20] The evolutionary perspective reinforces the idea that these are not ectopic expressions but are rooted in the ancestral function of GnRH as a direct tissue regulator. This supports the development of tissue-specific GnRH analogs for applications in oncology (targeting GnRHR-positive tumors) and reproductive medicine (direct ovarian or testicular effects).

  • Neuromodulatory Applications: The highly conserved GnRH2 system, with its primary role as a neuromodulator, presents an untapped target. Analogs that selectively target GnRH2 receptors could be developed to modulate behaviors related to feeding, stress, and social interaction, reflecting the ancestral roles of the broader GnRH/AKH/CRZ superfamily.

  • Biased Agonism: The discovery that different GnRH receptors can couple to multiple signaling pathways (e.g., Gαq vs. Gαs) introduces the concept of biased agonism.[6] It may be possible to design ligands that selectively activate one pathway over another. For example, a biased agonist could be developed to promote a desired signaling outcome (e.g., a specific neuromodulatory effect) while avoiding others (e.g., gonadotropin release), leading to more targeted therapies with fewer side effects.

Conclusion

The function of GnRH as the primary regulator of the vertebrate reproductive axis is a relatively recent evolutionary specialization. The ancestral GnRH system was a versatile signaling network involved in a wide array of physiological processes, including neuromodulation, metabolic control, and direct cellular regulation. By studying the diverse forms and functions of GnRH-like peptides in invertebrates and basal chordates, we gain critical insights into the fundamental biology of this ancient superfamily. This evolutionary knowledge provides a powerful framework for the rational design of novel therapeutics that can harness the full, and largely unexplored, potential of the GnRH system.

References

The Extrapituitary Roles of Lamprey LH-RH I: A Technical Guide to its Putative Non-Reproductive Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as lamprey Gonadotropin-Releasing Hormone I (lGnRH-I), is a key neuroendocrine peptide in one of the oldest lineages of vertebrates. While its central role in regulating the hypothalamic-pituitary-gonadal (HPG) axis and reproductive functions is well-established, a growing body of evidence suggests that its physiological significance extends beyond reproduction. The widespread distribution of its specific receptor, lGnRH-R-1, in non-reproductive tissues throughout the lamprey body points towards a more ancient and diverse functionality. This technical guide synthesizes the current understanding of the potential non-reproductive roles of lGnRH-I, detailing receptor distribution, known signaling pathways, and hypothesized functions based on comparative vertebrate neuroendocrinology. This document aims to provide a foundational resource for researchers investigating the broader physiological roles of GnRH analogues and for professionals in drug development exploring novel therapeutic targets.

Introduction: Beyond Reproduction

The GnRH family of peptides are ancient and evolutionarily conserved molecules. In lampreys, three forms have been identified: lGnRH-I, -II, and -III.[1] While all three are implicated in reproductive control, lGnRH-I exhibits a unique interaction with its cognate receptor, lGnRH-R-1, suggesting a specialized role.[2] The expression of lGnRH-R-1 in a variety of non-reproductive tissues, including the central nervous system, sensory organs, and somatic tissues, provides a strong anatomical basis for its involvement in a range of physiological processes unrelated to mating and spawning.[3][4] This guide explores these potential non-reproductive functions, which may represent ancestral roles of the GnRH system that have been conserved throughout vertebrate evolution.

Distribution of lGnRH-I and its Receptor in Non-Reproductive Tissues

The localization of lGnRH-I and its receptor, lGnRH-R-1, outside of the traditional HPG axis is a key indicator of its potential non-reproductive functions. While lGnRH-I producing neurons are primarily located in the preoptic-anterior hypothalamic area, their projections and the distribution of lGnRH-R-1 are more widespread.[5]

Table 1: Expression of lGnRH-R-1 mRNA in Non-Reproductive Tissues of the Sea Lamprey (Petromyzon marinus) across Different Life Stages [3][4]

TissueLarval PhaseParasitic PhaseAdult Phase
Brain +++
Eye ++ (Female -)+
Pineal Gland --+ (Male only)
Heart ---
Muscle +--
Liver ---
Intestine ---
Kidney +--
Skin ---
Thyroid ---
Gill ---
Endostyle +N/AN/A

'+' indicates detected expression; '-' indicates no detected expression. Data compiled from RT-PCR studies.

The presence of lGnRH-R-1 in the brain, eye, and pineal gland of adult lampreys is particularly noteworthy, suggesting roles in sensory processing, neuromodulation, and potentially the regulation of circadian rhythms.[3] The expression in larval tissues such as muscle, kidney, and the endostyle hints at possible developmental roles.[3]

Signaling Pathways of Lamprey LH-RH I

Lamprey GnRH receptors, including lGnRH-R-1, are G-protein coupled receptors. The primary signaling cascade initiated upon ligand binding involves the activation of Gq/11 G-proteins, leading to the stimulation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3), which mobilizes intracellular calcium.[2]

However, lGnRH-I is unique among the lamprey GnRH isoforms in its ability to also stimulate the accumulation of cyclic AMP (cAMP) when acting on lGnRH-R-1.[2] This dual signaling capability suggests that lGnRH-I can elicit different cellular responses depending on the tissue-specific expression of downstream signaling components.

lGnRH_I_Signaling cluster_membrane Cell Membrane lGnRH_R1 lGnRH-R-1 Gq11 Gq/11 lGnRH_R1->Gq11 Gs Gs lGnRH_R1->Gs lGnRH_I This compound lGnRH_I->lGnRH_R1 PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 produces cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Response2 Cellular Response 2 PKA->Response2 Response1 Cellular Response 1 PKC->Response1

Figure 1: Dual signaling pathways of this compound via the lGnRH-R-1 receptor.

Hypothesized Non-Reproductive Roles and Experimental Frameworks

While direct experimental evidence in lampreys is lacking, comparative studies in other vertebrates, particularly teleost fish, provide a framework for hypothesizing the non-reproductive roles of lGnRH-I.

Modulation of Locomotor Activity

The presence of GnRH receptors in brain regions associated with motor control in various vertebrates suggests a role for GnRH in modulating locomotion.[6][7] In lampreys, a direct neural pathway connects olfactory inputs to locomotor command centers in the hindbrain, a pathway that could be modulated by GnRH.[2]

Hypothesized Role: lGnRH-I may act as a neuromodulator within the central nervous system to influence swimming behavior, potentially integrating sensory information with motor output.

Proposed Experimental Protocol:

  • Animal Model: Adult sea lampreys (Petromyzon marinus).

  • Pharmacological Intervention: Intracerebroventricular (ICV) administration of varying doses of synthetic lGnRH-I and a vehicle control.

  • Behavioral Assay: Utilize an open-field swimming arena or a swim tunnel. Record and quantify locomotor parameters such as swimming speed, distance traveled, turning frequency, and periods of inactivity using automated video tracking software.

  • Data Analysis: Compare locomotor metrics between lGnRH-I treated groups and the control group using appropriate statistical tests (e.g., ANOVA).

Locomotor_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Acclimatize Adult Lampreys A2 Implant ICV Cannula A1->A2 B1 Administer lGnRH-I or Vehicle A2->B1 B2 Place in Swim Arena B1->B2 B3 Record Swimming Behavior (e.g., 30 min) B2->B3 C1 Automated Video Tracking B3->C1 C2 Quantify Locomotor Parameters C1->C2 C3 Statistical Comparison C2->C3

Figure 2: Proposed experimental workflow for assessing lGnRH-I's effect on locomotion.
Regulation of Feeding Behavior

In several fish species, centrally administered GnRH has been shown to have anorexigenic effects, reducing food intake.[8] Given the evolutionary proximity and the conserved nature of neuroendocrine systems, it is plausible that lGnRH-I plays a similar role in lampreys.

Hypothesized Role: lGnRH-I may be part of a central signaling network that regulates appetite and feeding behavior.

Proposed Experimental Protocol:

  • Animal Model: Parasitic-phase sea lampreys, as this is their primary feeding stage.

  • Pharmacological Intervention: ICV administration of lGnRH-I or a vehicle control.

  • Behavioral Assay: Monitor feeding behavior by measuring the latency to attach to a host fish and the duration of attachment over a defined period. Food intake can be indirectly assessed by measuring changes in body weight.

  • Data Analysis: Statistically compare feeding latency, attachment duration, and weight change between the treatment and control groups.

Logical Relationships and Future Directions

The available evidence suggests a logical framework where lGnRH-I, through its specific receptor lGnRH-R-1, acts as a pleiotropic signaling molecule. Its function is likely context-dependent, varying with the life stage of the lamprey and the specific tissue in which the receptor is expressed.

Logical_Relationships cluster_roles Physiological Roles cluster_mechanisms Mechanisms of Action lGnRH_I This compound HPG_Axis HPG Axis Modulation lGnRH_I->HPG_Axis acts on Neuromodulation Central Neuromodulation lGnRH_I->Neuromodulation acts on Sensory Sensory Modulation lGnRH_I->Sensory acts on Reproductive Reproductive Behavior (Established) NonReproductive Non-Reproductive Behaviors (Hypothesized) HPG_Axis->Reproductive Neuromodulation->NonReproductive Sensory->NonReproductive

Figure 3: Logical relationship of lGnRH-I's established and hypothesized roles.

Future research should focus on validating the hypothesized non-reproductive roles of lGnRH-I through direct behavioral experiments. The use of receptor antagonists and gene knockdown technologies, as they become more established for lamprey models, will be invaluable in dissecting the specific contributions of the lGnRH-I/lGnRH-R-1 system to these behaviors. Furthermore, exploring the downstream targets of the cAMP and IP3/Ca²⁺ signaling pathways in non-reproductive tissues will elucidate the molecular mechanisms underlying these putative functions.

Conclusion

The role of this compound is not confined to the regulation of reproduction. The anatomical distribution of its specific receptor, lGnRH-R-1, and insights from comparative vertebrate studies strongly support its involvement in a variety of non-reproductive behaviors, including the modulation of locomotion and feeding. While direct experimental validation in lampreys is a critical next step, the existing evidence provides a robust framework for guiding future research. A deeper understanding of these extrapituitary functions in this ancient vertebrate will not only illuminate the evolutionary history of the GnRH system but also has the potential to uncover novel therapeutic avenues for modulating fundamental physiological processes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Lamprey LH-RH I Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and purification of Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I). This decapeptide, with the sequence pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH₂, is a key neurohormone in the reproductive physiology of the lamprey, one of the most primitive vertebrates.[1] Understanding its synthesis and purification is crucial for research in comparative endocrinology, reproductive biology, and for the development of novel GnRH analogs.

Overview of Lamprey LH-RH I

This compound is a member of the gonadotropin-releasing hormone (GnRH) family of peptides.[1] Like other GnRHs, it plays a pivotal role in the regulation of reproduction by stimulating the release of gonadotropins from the pituitary.[2][3] Its unique primary structure, with substitutions at positions critical for biological activity in other vertebrates, makes it a subject of interest for structure-activity relationship studies.[1] The synthesis of this peptide allows for the production of sufficient quantities for biological assays, receptor binding studies, and as a starting point for the design of GnRH agonists and antagonists.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH₂
Molecular Formula C₅₈H₇₉N₁₅O₁₅
Molecular Weight 1226.34 g/mol
Structure Decapeptide with N-terminal pyroglutamic acid and C-terminal amidation

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The most efficient method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Principle of Fmoc SPPS

In Fmoc SPPS, the peptide is assembled from the C-terminus to the N-terminus. The α-amino group of each incoming amino acid is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The reactive side chains of the amino acids are protected by acid-labile groups. Each cycle of amino acid addition consists of two main steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a weak base, typically piperidine (B6355638).

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Experimental Protocol for SPPS of this compound

This protocol is designed for a 0.1 mmol synthesis scale.

Table 2: Materials and Reagents for SPPS

Material/ReagentSupplierGrade
Rink Amide MBHA resinVarious100-200 mesh, ~0.5 mmol/g substitution
Fmoc-amino acidsVariousSynthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
PiperidineVariousReagent grade
HBTU, HOBtVariousPeptide coupling grade
N,N-Diisopropylethylamine (DIPEA)VariousReagent grade
Dichloromethane (DCM)VariousACS grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
AnisoleVariousReagent grade
Diethyl etherVariousACS grade

Protocol Steps:

  • Resin Swelling:

    • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a peptide synthesis vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates successful coupling.

  • Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence: Pro, Lys(Boc), Trp(Boc), Glu(OtBu), Leu, Ser(tBu), Tyr(tBu), His(Trt), and pGlu.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM (3 x 5 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Table 3: Representative SPPS Parameters for this compound

ParameterValue
Resin Rink Amide MBHA
Scale 0.1 mmol
Coupling Reagents HBTU/HOBt/DIPEA
Fmoc Deprotection 20% Piperidine in DMF
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)
Expected Crude Yield 70-85%
Expected Crude Purity 50-70%

Purification of this compound Peptide

The crude synthetic peptide contains the target peptide along with impurities such as truncated and deletion sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[4]

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in a polar mobile phase and loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the components. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later at higher organic solvent concentrations.

Experimental Protocol for Preparative RP-HPLC

Table 4: Materials and Reagents for RP-HPLC

Material/ReagentDescription
Crude this compound Lyophilized powder from SPPS
Solvent A 0.1% (v/v) TFA in water
Solvent B 0.1% (v/v) TFA in acetonitrile
HPLC System Preparative HPLC with UV detector
Column Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)

Protocol Steps:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of Solvent A, with a small amount of Solvent B if necessary to aid dissolution.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the filtered peptide solution onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient would be from 5% to 65% Solvent B over 60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the purified this compound as a white, fluffy powder.

Table 5: Representative Preparative RP-HPLC Parameters

ParameterValue
Column C18, 10 µm, 21.2 x 250 mm
Flow Rate 15 mL/min
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 60 min
Detection 220 nm / 280 nm
Expected Recovery 20-40% (of crude peptide)
Final Purity >95%

Characterization of Purified this compound

The identity and purity of the final product must be confirmed using analytical techniques.

  • Analytical RP-HPLC: A small aliquot of the purified peptide is injected onto an analytical C18 column with a faster gradient to confirm its purity. A single sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide. The observed mass should match the theoretical mass of this compound (1226.34 Da).

Visualization of Workflows and Pathways

SPPS Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Amino Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat for Each Amino Acid Kaiser->Repeat Repeat->Deprotect Next Amino Acid Final_Wash Final Wash (DCM) Repeat->Final_Wash Final Amino Acid Cleave Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Dry Dry Crude Peptide Precipitate->Dry

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification and Analysis Workflow

Purification_Workflow Crude Crude Peptide Dissolve Dissolve & Filter Crude->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (Analytical HPLC & MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Purified Peptide (>95% Purity) Lyophilize->Pure

Caption: Purification and analysis workflow for synthetic this compound.

GnRH Signaling Pathway

GnRH_Signaling GnRH This compound GnRHR GnRH Receptor GnRH->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Gonadotropin Gonadotropin Synthesis & Secretion (LH, FSH) Ca_release->Gonadotropin MAPK MAPK Pathway PKC->MAPK MAPK->Gonadotropin

Caption: Simplified GnRH signaling pathway in pituitary gonadotrophs.

References

Development of a Competitive Radioimmunoassay for Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and implementation of a radioimmunoassay (RIA) for the quantification of Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as Lamprey Gonadotropin-Releasing Hormone I (lGnRH-I). The protocols outlined below are intended for use by researchers in endocrinology, reproductive biology, and drug development.

Introduction

Lamprey LH-RH I is a decapeptide neurohormone that plays a crucial role in regulating reproduction in lampreys, one of the most ancient lineages of vertebrates.[1] Accurate quantification of this hormone is essential for studying the physiological mechanisms of reproduction in these animals and for assessing the impact of potential reproductive toxicants or therapeutic agents. Radioimmunoassay is a highly sensitive and specific technique for measuring the concentration of antigens, such as peptide hormones, in biological samples.[2][3][4] The principle of a competitive RIA is based on the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (from a standard or sample) for a limited number of binding sites on a specific antibody.[3][4][5] The amount of radioactivity in the resulting antigen-antibody complex is inversely proportional to the concentration of the unlabeled antigen in the sample.[6]

I. Preparation of Reagents

Successful development of a this compound RIA requires the careful preparation of several key reagents: the immunogen for antibody production, the radiolabeled tracer, and the standards.

1.1. Immunogen Preparation: Conjugation of this compound

To elicit a robust immune response, the small this compound peptide must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

Protocol for Conjugation using Glutaraldehyde (B144438):

  • Dissolve 10 mg of synthetic this compound (Sequence: pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2) and 20 mg of BSA in 2 ml of 0.1 M phosphate (B84403) buffer (pH 7.4).

  • Slowly add 0.5 ml of a 1% glutaraldehyde solution dropwise while gently stirring.

  • Continue to stir the mixture at room temperature for 4 hours.

  • To stop the reaction and block unreacted aldehyde groups, add 0.5 ml of 1 M glycine (B1666218) solution and stir for another hour.

  • Dialyze the conjugate extensively against phosphate-buffered saline (PBS) at 4°C for 48 hours with several buffer changes to remove unreacted reagents.

  • Determine the protein concentration of the conjugate and store it at -20°C in aliquots.

1.2. Production of Anti-Lamprey LH-RH I Antiserum

Polyclonal antibodies are typically generated by immunizing rabbits with the prepared immunogen.

Protocol for Immunization:

  • For the primary immunization, emulsify an aliquot of the this compound-BSA conjugate (containing 1 mg of the conjugate) with an equal volume of Freund's complete adjuvant.

  • Inject the emulsion subcutaneously at multiple sites on the back of a healthy rabbit.

  • For booster immunizations, emulsify 0.5 mg of the conjugate with Freund's incomplete adjuvant and inject every 4-6 weeks.

  • Collect blood samples from the ear vein 10-14 days after each booster injection to titer the antibody response.

  • Once a high-titer antiserum is obtained, a larger volume of blood can be collected, and the serum separated and stored in aliquots at -20°C or -80°C.

1.3. Radiolabeling of this compound (Tracer Preparation)

This compound can be radiolabeled with Iodine-125 (B85253) (¹²⁵I) on its tyrosine residue. The Chloramine-T method is a common oxidative technique for this purpose.[7][8]

Protocol for ¹²⁵I-Labeling using Chloramine-T:

Caution: This procedure involves radioactive materials and should be performed in a designated fume hood with appropriate shielding and safety precautions.

  • To a reaction vial, add 10 µg of synthetic this compound in 20 µl of 0.5 M phosphate buffer (pH 7.5).

  • Add 1 mCi of Na¹²⁵I.

  • Initiate the reaction by adding 10 µl of freshly prepared Chloramine-T solution (1 mg/ml in 0.05 M phosphate buffer, pH 7.5).

  • Gently mix for 60 seconds.

  • Stop the reaction by adding 20 µl of sodium metabisulfite (B1197395) solution (2.5 mg/ml in 0.05 M phosphate buffer, pH 7.5).

  • Purify the ¹²⁵I-labeled this compound from free iodine and unreacted peptide using gel filtration chromatography (e.g., Sephadex G-25) or high-performance liquid chromatography (HPLC).

  • Collect fractions and measure the radioactivity to identify the peak corresponding to the labeled peptide.

  • Pool the peak fractions and dilute with RIA buffer to a working concentration (e.g., 10,000 counts per minute (CPM) per 100 µl). Store at 4°C.

II. Radioimmunoassay Protocol

The following is a general protocol for a competitive RIA to measure this compound in plasma or tissue extracts.

2.1. Reagents and Materials:

  • RIA Buffer: 0.01 M phosphate buffer (pH 7.4) containing 0.15 M NaCl, 0.1% BSA, and 0.01% sodium azide.

  • This compound Standards: Prepare a stock solution of synthetic this compound and perform serial dilutions in RIA buffer to create a standard curve (e.g., ranging from 1 pg/ml to 1000 pg/ml).

  • Anti-Lamprey LH-RH I Antiserum (Primary Antibody): Dilute the antiserum in RIA buffer to a concentration that binds 30-50% of the tracer in the absence of unlabeled hormone. This optimal dilution must be determined empirically through titration.

  • ¹²⁵I-Lamprey LH-RH I (Tracer): Diluted in RIA buffer to provide approximately 10,000 CPM per 100 µl.

  • Second Antibody: Goat anti-rabbit IgG (GAR-IgG) serum, diluted according to the manufacturer's instructions or as determined by titration.

  • Normal Rabbit Serum (NRS): Used as a carrier, diluted similarly to the primary antiserum.

  • Polyethylene Glycol (PEG) solution (optional, can be used with the second antibody to enhance precipitation).

  • Samples: Lamprey plasma or tissue extracts.

2.2. Assay Procedure:

  • Set up assay tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.

  • Add 200 µl of RIA buffer to the NSB tubes.

  • Add 100 µl of RIA buffer to the B₀ tubes.

  • Add 100 µl of each standard solution to the respective standard tubes.

  • Add 100 µl of each sample to the respective sample tubes.

  • Add 100 µl of the diluted primary antibody to all tubes except the TC and NSB tubes.

  • Add 100 µl of RIA buffer containing NRS to the NSB tubes.

  • Vortex all tubes gently and incubate for 24 hours at 4°C.

  • Add 100 µl of the ¹²⁵I-Lamprey LH-RH I tracer to all tubes.

  • Vortex all tubes gently and incubate for another 24 hours at 4°C.

  • To separate the antibody-bound hormone from the free hormone, add 100 µl of the diluted second antibody to all tubes except the TC tubes.

  • Vortex and incubate for 24 hours at 4°C to allow for precipitation of the antibody complex.

  • Centrifuge all tubes (except TC) at 3,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Measure the radioactivity in the pellets of all tubes (and the total radioactivity in the TC tubes) using a gamma counter.

III. Data Analysis and Validation

3.1. Calculation of Results:

  • Calculate the average CPM for each duplicate.

  • Calculate the percentage of tracer bound (%B/B₀) for each standard and sample: %B/B₀ = [(CPM_standard/sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100

  • Construct a standard curve by plotting the %B/B₀ against the concentration of the this compound standards on a semi-logarithmic scale.

  • Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.

3.2. Assay Validation:

To ensure the reliability of the RIA, several validation parameters must be assessed.

Validation Parameter Methodology Acceptance Criteria
Sensitivity The lowest concentration of this compound that can be distinguished from the zero standard (B₀) with 95% confidence.Typically in the low pg/ml range.
Specificity (Cross-reactivity) Test the ability of structurally related peptides (e.g., other GnRH isoforms) to displace the tracer from the antibody.Cross-reactivity with other peptides should be low (<1%).
Accuracy (Spike and Recovery) Add known amounts of this compound to a sample matrix and measure the recovery.Recovery should be within 85-115%.[9]
Precision (Intra- and Inter-assay Variation) Measure the same samples multiple times within the same assay (intra-assay) and in different assays (inter-assay).The coefficient of variation (CV) should be <10% for intra-assay and <15% for inter-assay.
Parallelism Serially dilute a high-concentration sample and compare the dilution curve to the standard curve.The curves should be parallel, indicating that the sample matrix does not interfere with the assay.

IV. Visualizations

RIA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_antigen 1. Prepare Immunogen (LH-RH I Conjugate) prep_antibody 2. Produce Antiserum (Immunization) prep_antigen->prep_antibody incubation1 5. Incubate Sample/Standard with Primary Antibody prep_antibody->incubation1 prep_tracer 3. Prepare Tracer (¹²⁵I-Labeling) incubation2 6. Add Tracer & Incubate prep_tracer->incubation2 prep_standards 4. Prepare Standards & Samples prep_standards->incubation1 incubation1->incubation2 separation 7. Add Second Antibody & Precipitate incubation2->separation counting 8. Centrifuge & Count Radioactivity separation->counting calc 9. Calculate %B/B₀ counting->calc curve 10. Generate Standard Curve calc->curve interp 11. Determine Sample Concentration curve->interp

Caption: Experimental workflow for the this compound radioimmunoassay.

Competitive_Binding Ab Antibody Complex1 Antibody-Tracer Complex Ab->Complex1 Complex2 Antibody-Antigen Complex Ab->Complex2 Tracer ¹²⁵I-LH-RH I (Tracer) Tracer->Ab Binds Antigen Unlabeled LH-RH I (Sample/Standard) Antigen->Ab Competes & Binds

Caption: Principle of competitive binding in the this compound RIA.

References

Application Notes and Protocols: In Situ Hybridization for Lamprey LH-RH I mRNA Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the localization of Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as Gonadotropin-Releasing Hormone I (GnRH-I), mRNA in the lamprey brain using in situ hybridization. This document includes detailed protocols, data interpretation, and visual representations of the experimental workflow and associated signaling pathways.

Introduction

The sea lamprey (Petromyzon marinus), a basal vertebrate, offers a unique model for understanding the evolution and function of neuroendocrine systems. Lamprey LH-RH I is a key neuropeptide in the regulation of reproduction. Its localization in the brain provides critical insights into the neural circuits controlling reproductive processes. In situ hybridization is a powerful technique that allows for the precise localization of specific mRNA transcripts within the cellular context of tissues, providing valuable information on gene expression patterns. This document outlines the procedures for localizing this compound mRNA, offering a foundation for further research into its physiological roles and potential as a therapeutic target.

Data Presentation

Currently, the available literature provides qualitative descriptions of this compound mRNA localization rather than specific quantitative measurements. The following table summarizes the observed expression pattern in the brain of the sea lamprey.

Brain RegionExpression LevelReference
Preoptic Area (POA)High[1]
HypothalamusHigh[1]

Note: The expression is described as an arc-like cell population extending from the preoptic nucleus to the neurohypophysis[1].

Experimental Protocols

This section details the key experimental protocols for the localization of this compound mRNA using non-radioactive in situ hybridization with a digoxigenin (B1670575) (DIG)-labeled riboprobe. This protocol is an adapted compilation based on established methods for in situ hybridization in lamprey.

Riboprobe Synthesis (DIG-labeled)

This protocol describes the synthesis of a DIG-labeled antisense RNA probe for this compound.

Materials:

  • Linearized plasmid DNA containing this compound cDNA

  • 10x Transcription Buffer

  • 10x DIG RNA Labeling Mix (Roche)

  • RNase Inhibitor

  • T7 or SP6 RNA Polymerase

  • RNase-free DNase I

  • 0.5 M EDTA

  • 4 M LiCl

  • 100% Ethanol (B145695) (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following reagents on ice:

    • Linearized this compound plasmid DNA (1 µg)

    • 10x Transcription Buffer (2 µl)

    • 10x DIG RNA Labeling Mix (2 µl)

    • RNase Inhibitor (1 µl)

    • T7 or SP6 RNA Polymerase (2 µl, depending on the plasmid)

    • Nuclease-free water to a final volume of 20 µl.

  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • DNase Treatment: Add 2 µl of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Probe Precipitation:

    • Stop the reaction by adding 2 µl of 0.5 M EDTA.

    • Add 2.5 µl of 4 M LiCl and 75 µl of ice-cold 100% ethanol.

    • Precipitate at -20°C for at least 1 hour.

  • Probe Pelletization and Washing:

    • Centrifuge at 12,000 x g for 30 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µl of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Resuspension: Air-dry the pellet and resuspend in an appropriate volume (e.g., 20-50 µl) of nuclease-free water.

  • Quantification and Storage: Determine the probe concentration using a spectrophotometer. Store the probe at -80°C.

Tissue Preparation (Cryosectioning)

Materials:

  • Adult sea lamprey

  • Anesthetic (e.g., MS-222)

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • 30% Sucrose (B13894) in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • SuperFrost Plus slides

Procedure:

  • Anesthesia and Perfusion: Anesthetize the lamprey deeply. Perfuse transcardially with cold PBS followed by cold 4% PFA in PBS.

  • Dissection and Post-fixation: Dissect the brain and post-fix in 4% PFA at 4°C overnight.

  • Cryoprotection: Transfer the brain to 30% sucrose in PBS at 4°C until it sinks.

  • Embedding and Sectioning: Embed the brain in OCT compound and freeze. Cut 14-20 µm thick sections using a cryostat and mount on SuperFrost Plus slides.

  • Storage: Store the slides at -80°C until use.

In Situ Hybridization

Materials:

  • Slides with lamprey brain sections

  • PBS

  • Proteinase K (10 µg/ml in PBS)

  • 4% PFA in PBS

  • Triethanolamine (TEA) buffer

  • Acetic anhydride (B1165640)

  • Hybridization buffer (50% formamide, 5x SSC, 50 µg/ml heparin, 100 µg/ml yeast tRNA, 0.1% Tween-20)

  • DIG-labeled this compound riboprobe

  • Coverslips

Procedure:

  • Pre-treatment:

    • Bring slides to room temperature.

    • Wash in PBS (3 x 5 minutes).

    • Incubate in Proteinase K solution at 37°C for 10 minutes.

    • Wash in PBS (5 minutes).

    • Post-fix in 4% PFA for 10 minutes.

    • Wash in PBS (2 x 5 minutes).

    • Incubate in TEA buffer for 5 minutes.

    • Add acetic anhydride to the TEA buffer (0.25%) and incubate for 10 minutes.

    • Wash in PBS (5 minutes).

  • Pre-hybridization:

    • Dehydrate the sections through an ethanol series (70%, 95%, 100%) and air-dry.

    • Apply hybridization buffer to the sections, cover with a coverslip, and incubate at 55-65°C for 2 hours in a humidified chamber.

  • Hybridization:

    • Dilute the DIG-labeled probe in hybridization buffer (e.g., 100-500 ng/ml).

    • Denature the probe at 80°C for 5 minutes.

    • Remove the pre-hybridization buffer and apply the hybridization mix with the probe.

    • Cover with a coverslip and incubate overnight at 55-65°C in a humidified chamber.

Post-Hybridization Washes and Detection

Materials:

  • 2x SSC, 0.2x SSC

  • Blocking solution (e.g., 10% heat-inactivated sheep serum in MABT)

  • Anti-DIG-AP (alkaline phosphatase) antibody (Roche)

  • MABT (Maleic acid buffer with Tween-20)

  • NTMT buffer (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20)

  • NBT/BCIP stock solution (Roche)

Procedure:

  • Stringency Washes:

    • Wash in 2x SSC at hybridization temperature (2 x 30 minutes).

    • Wash in 0.2x SSC at hybridization temperature (2 x 30 minutes).

  • Immunodetection:

    • Wash in MABT (2 x 10 minutes).

    • Block with blocking solution for 1-2 hours at room temperature.

    • Incubate with anti-DIG-AP antibody (diluted in blocking solution, e.g., 1:2000) overnight at 4°C.

  • Washing: Wash in MABT (4 x 30 minutes).

  • Color Development:

    • Equilibrate in NTMT buffer (2 x 10 minutes).

    • Add NBT/BCIP substrate to NTMT buffer.

    • Incubate in the dark and monitor the color development (minutes to hours).

  • Stopping the Reaction: Stop the reaction by washing in PBS.

  • Mounting: Dehydrate through an ethanol series, clear with xylene, and mount with a coverslip using a permanent mounting medium.

Visualizations

Experimental Workflow

experimental_workflow cluster_probe Probe Synthesis cluster_tissue Tissue Preparation cluster_ish In Situ Hybridization cluster_detection Signal Detection cluster_analysis Analysis probe_synthesis DIG-labeled Riboprobe Synthesis hybridization Hybridization with Probe probe_synthesis->hybridization tissue_prep Lamprey Brain Dissection & Cryosectioning prehybridization Pre-hybridization tissue_prep->prehybridization prehybridization->hybridization post_hybridization Post-hybridization Washes hybridization->post_hybridization immunodetection Immunodetection with Anti-DIG Antibody post_hybridization->immunodetection color_development Colorimetric Development (NBT/BCIP) immunodetection->color_development imaging Microscopy & Imaging color_development->imaging analysis Data Analysis & Localization imaging->analysis

Caption: Experimental workflow for in situ hybridization.

This compound Signaling Pathway

signaling_pathway lhrh1 This compound lgnrhr1 lGnRH-R 1 (GPCR) lhrh1->lgnrhr1 Binds to g_protein Gq/11 Protein lgnrhr1->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response (e.g., Gonadotropin Synthesis/Release) ca2->cellular_response pkc->cellular_response

Caption: this compound signaling pathway.

References

Application Notes and Protocols for Studying Pituitary Hormone Release Using Lamprey LH-RH I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamprey Luteinizing Hormone-Releasing Hormone I (Lamprey LH-RH I), also known as lamprey Gonadotropin-Releasing Hormone I (lGnRH-I), is one of the three endogenous GnRH isoforms found in the sea lamprey (Petromyzon marinus), a basal vertebrate.[1][2] As a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis in this ancient lineage, this compound serves as a valuable tool for comparative endocrinology and for understanding the evolution and fundamental mechanisms of reproductive neuroendocrinology.[1][3] Its distinct structure and interaction with lamprey GnRH receptors offer unique insights into the structure-function relationships of GnRH peptides and their receptors.

These application notes provide a comprehensive guide for utilizing this compound to investigate pituitary hormone release, with a focus on gonadotropin secretion. This document includes detailed experimental protocols, data on its biological activity, and diagrams of the associated signaling pathways to facilitate its use in research and drug development.

Biological Activity and Data

This compound stimulates the release of gonadotropins from the pituitary gland by binding to specific GnRH receptors. In lampreys, a single functional gonadotropin (lamprey GTH) has been identified, with its beta subunit (GTHβ) being the primary indicator of gonadotropin release. The biological activity of this compound can be assessed through in vitro and in vivo studies by measuring the secretion of GTHβ or downstream effects like steroidogenesis.

In Vitro Dose-Response Data

While direct dose-response data for this compound on GTHβ release from lamprey pituitary cells is not extensively published, studies on its signaling effects provide quantitative insights. Activation of the lamprey GnRH receptor 1 (lGnRH-R1) by this compound results in a dose-dependent increase in intracellular cyclic AMP (cAMP) levels.

Concentration of this compoundMean Log EC50 of cAMP Accumulation (M)
Various-6.57 ± 0.15
Table 1: Dose-dependent stimulation of cAMP production by this compound in cells expressing the lamprey GnRH receptor. This serves as a proxy for the upstream signaling events leading to hormone release.
In Vivo Steroidogenic Response

In vivo administration of lamprey GnRHs has been shown to stimulate the production of sex steroids, a downstream effect of pituitary gonadotropin release. Both this compound and III are reported to be equipotent in stimulating steroidogenesis in female sea lampreys.

TreatmentDoseResulting Plasma Steroid Levels
This compound0.1 - 0.2 µg/g body weightSignificant increase in plasma estradiol (B170435) and progesterone
Lamprey LH-RH III0.1 - 0.2 µg/g body weightSignificant increase in plasma estradiol and progesterone
Table 2: In vivo effects of this compound and III on plasma steroid levels in adult female sea lampreys. This demonstrates the biological activity of LH-RH I in the context of the entire HPG axis.

Signaling Pathways

This compound exerts its effects by binding to GnRH receptors on the surface of pituitary gonadotrophs. The primary signaling cascade initiated by lamprey GnRH receptors involves the activation of Gαq/11 proteins, leading to the stimulation of the inositol (B14025) phosphate (B84403) (IP) second messenger system. However, the lGnRH-R1, which is preferentially activated by lGnRH-I, can also couple to Gαs, stimulating the adenylyl cyclase-cAMP pathway.[4]

Signaling Pathway of this compound in Pituitary Gonadotrophs lhrh1 This compound lgnrhr1 lGnRH Receptor 1 lhrh1->lgnrhr1 Binds to gq11 Gαq/11 lgnrhr1->gq11 Activates gs Gαs lgnrhr1->gs Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Ca²⁺ er->ca2 Releases ca2->pkc Activates gth_release Gonadotropin (GTHβ) Release ca2->gth_release Stimulates pkc->gth_release Stimulates ac Adenylyl Cyclase (AC) gs->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates pka->gth_release Stimulates Experimental Workflow for Pituitary Perifusion dissect Dissect Pituitary Glands mince Mince Tissue dissect->mince load Load Fragments into Perifusion Chamber mince->load equilibrate Equilibrate with Medium load->equilibrate baseline Collect Baseline Fractions equilibrate->baseline stimulate Introduce this compound baseline->stimulate assay Hormone Assay (e.g., GTHβ RIA/ELISA) baseline->assay collect Collect Stimulated Fractions stimulate->collect washout Washout with Medium collect->washout collect->assay washout->stimulate Optional: Repeat Stimulation

References

Lamprey LH-RH I: A Tool for Unraveling Vertebrate Endocrine Evolution

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Lamprey Luteinizing Hormone-Releasing Hormone I (lGnRH-I), a decapeptide native to one of the most ancient vertebrate lineages, the lamprey (Petromyzon marinus), offers a unique molecular tool for comparative endocrinology. Its distinct structure and species-specific activity provide valuable insights into the evolution of the hypothalamic-pituitary-gonadal (HPG) axis and the diversification of reproductive neuroendocrine signaling in vertebrates. This document provides detailed application notes and experimental protocols for the utilization of lGnRH-I in research and drug development.

Application Notes

Lamprey LH-RH I is one of three GnRH isoforms identified in lampreys, alongside lGnRH-II and lGnRH-III.[1][2] Structurally, lGnRH-I is a decapeptide with the amino acid sequence: pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2. It plays a crucial role in regulating reproductive functions in lampreys, primarily through stimulating the synthesis and release of gonadotropins, which in turn control gonadal steroidogenesis and gametogenesis.[1][3]

A key feature of lGnRH-I is its high specificity for its cognate receptor, the lamprey GnRH receptor 1 (lGnRH-R1).[1][2] Unlike other lamprey GnRH isoforms that primarily signal through the inositol (B14025) trisphosphate (IP3) pathway, lGnRH-I uniquely activates the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade upon binding to lGnRH-R1.[1][2] This distinct signaling mechanism makes lGnRH-I an excellent tool for dissecting the evolutionary divergence of GnRH receptor signaling pathways.

In comparative studies, lGnRH-I exhibits limited biological activity in more recently evolved vertebrates, such as birds and mammals.[4] This species specificity is attributed to differences in the GnRH receptor structure and highlights the co-evolution of GnRH ligands and their receptors. This property can be exploited to investigate the structural determinants of GnRH receptor binding and activation.

Quantitative Data

The biological activity and receptor binding affinity of lGnRH-I have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: In Vivo Biological Activity of lGnRH-I in Sea Lamprey (Petromyzon marinus)

ParameterTreatmentDoseResponseReference
Plasma Estradiol (B170435)lGnRH-I Injection0.1 µg/g body weightSignificant increase in plasma estradiol levels.[1][3][1](5--INVALID-LINK--
Plasma Progesterone (B1679170)lGnRH-I Injection0.1 µg/g body weightSignificant increase in plasma progesterone levels.[1][3][1](5--INVALID-LINK--
OvulationlGnRH-I Injections (4 successive)0.1 µg/g body weightInduced ovulation in a significant percentage of females.[6][6](--INVALID-LINK--)
SpermiationlGnRH-I Injections (4 successive)0.05 or 0.1 µg/gStimulated spermiation in male lampreys.[7][7](--INVALID-LINK--)

Table 2: Receptor Binding Affinity of lGnRH-I

ReceptorLigandKi (nM)Cell TypeReference
Lamprey GnRH ReceptorlGnRH-I118.0 ± 23.6COS-7 cells[8](--INVALID-LINK--)

Experimental Protocols

The following are detailed protocols for key experiments utilizing lGnRH-I.

Protocol 1: In Vivo Stimulation of Steroidogenesis in Sea Lamprey

Objective: To determine the in vivo effect of lGnRH-I on plasma steroid levels in sea lampreys.

Materials:

  • Adult sea lampreys (Petromyzon marinus)

  • This compound (synthetic)

  • Saline solution (0.9% NaCl)

  • Syringes and needles (appropriate size for intraperitoneal injection)

  • Anesthetic (e.g., MS-222)

  • Blood collection tubes (e.g., heparinized capillary tubes)

  • Centrifuge

  • Hormone assay kits (e.g., ELISA or RIA for estradiol and progesterone)

Procedure:

  • Animal Acclimation: Acclimate adult sea lampreys to laboratory conditions in appropriate tanks with controlled temperature and photoperiod for at least one week prior to the experiment.

  • Peptide Preparation: Dissolve synthetic lGnRH-I in saline to the desired concentration (e.g., 1 µg/µL).

  • Animal Handling and Injection:

    • Anesthetize a lamprey by immersion in a solution of MS-222.

    • Weigh the anesthetized animal to determine the correct injection volume.

    • Inject the calculated volume of lGnRH-I solution (e.g., 0.1 µg/g body weight) or saline (for control group) intraperitoneally.[6]

    • Return the animal to a recovery tank with fresh, aerated water.

  • Blood Sampling:

    • At predetermined time points post-injection (e.g., 4, 8, 24 hours), re-anesthetize the lamprey.

    • Collect blood via caudal venipuncture using a heparinized capillary tube.

    • Store the blood sample on ice.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Hormone Analysis: Measure plasma estradiol and progesterone concentrations using appropriate hormone assay kits following the manufacturer's instructions.

  • Data Analysis: Compare the hormone levels in the lGnRH-I treated group to the control group using appropriate statistical methods.

Protocol 2: In Vitro Pituitary Culture and Stimulation

Objective: To assess the direct effect of lGnRH-I on gonadotropin release from lamprey pituitary cells.

Materials:

  • Adult sea lamprey pituitaries

  • Culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Collagenase or other tissue dissociation enzymes

  • Culture plates

  • This compound (synthetic)

  • Assay buffer

  • Assay for measuring gonadotropin levels (e.g., RIA or ELISA specific for lamprey gonadotropin)

Procedure:

  • Pituitary Dissection and Cell Dispersion:

    • Aseptically dissect pituitaries from adult sea lampreys.

    • Mince the tissue and incubate with a dissociation enzyme (e.g., collagenase) to obtain a single-cell suspension.

    • Wash the cells with culture medium to remove the enzyme.

  • Cell Culture:

    • Plate the dispersed pituitary cells in culture plates at a desired density.

    • Incubate the cells at an appropriate temperature (e.g., 18°C) in a humidified atmosphere.

  • Stimulation:

    • After allowing the cells to adhere and recover, replace the culture medium with fresh medium containing various concentrations of lGnRH-I or vehicle (control).

    • Incubate for a specified period (e.g., 4, 24 hours).

  • Sample Collection: Collect the culture medium for gonadotropin analysis.

  • Gonadotropin Measurement: Determine the concentration of gonadotropin in the collected medium using a specific assay.

  • Data Analysis: Analyze the dose-response relationship between lGnRH-I concentration and gonadotropin release.

Protocol 3: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of lGnRH-I to its receptor.

Materials:

  • Cell line or tissue expressing the lamprey GnRH receptor (e.g., COS-7 cells transfected with lGnRH-R1)

  • Radiolabeled GnRH analog (e.g., [125I]-lGnRH-I or a suitable analog)

  • Unlabeled lGnRH-I (for competition)

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer.

  • Binding Reaction:

    • In reaction tubes, add a constant amount of membrane preparation, a fixed concentration of radiolabeled ligand, and increasing concentrations of unlabeled lGnRH-I (competitor).

    • For total binding, omit the unlabeled competitor. For non-specific binding, add a large excess of unlabeled ligand.

    • Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: Measurement of cAMP Accumulation

Objective: To measure the activation of the cAMP signaling pathway by lGnRH-I.

Materials:

  • Cells expressing lGnRH-R1 (e.g., transfected COS-7 cells)

  • This compound (synthetic)

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • cAMP assay kit (e.g., ELISA, HTRF, or luciferase-based reporter assay)

  • Lysis buffer (if required by the assay kit)

Procedure:

  • Cell Culture and Plating: Culture and plate the lGnRH-R1 expressing cells in appropriate multi-well plates.

  • Stimulation:

    • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Replace the medium with stimulation buffer containing various concentrations of lGnRH-I or vehicle (control).

    • Incubate for a specific time at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration using the assay kit and a suitable plate reader.[9]

  • Data Analysis:

    • Generate a dose-response curve by plotting cAMP levels against the logarithm of the lGnRH-I concentration.

    • Determine the EC50 (concentration of lGnRH-I that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

lGnRH_I_Signaling_Pathway lGnRHI This compound lGnRHR1 lGnRH Receptor 1 lGnRHI->lGnRHR1 Binds G_alpha_s Gαs lGnRHR1->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Gonadotropin subunits) CREB->Gene_Transcription Promotes Biological_Response Biological Response (Gonadotropin Release) Gene_Transcription->Biological_Response

In_Vivo_Steroidogenesis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Injection Intraperitoneal Injection (lGnRH-I or Saline) Animal_Acclimation->Injection Peptide_Prep lGnRH-I Preparation Peptide_Prep->Injection Blood_Sampling Blood Sampling (Time points) Injection->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Hormone_Assay Hormone Assay (ELISA/RIA) Plasma_Separation->Hormone_Assay Data_Analysis Statistical Analysis Hormone_Assay->Data_Analysis

Receptor_Binding_Assay_Workflow Membrane_Prep Membrane Preparation (from cells/tissue) Binding_Reaction Binding Reaction (Radioligand + Competitor) Membrane_Prep->Binding_Reaction Incubation Incubation to Equilibrium Binding_Reaction->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Gamma Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki calculation) Counting->Data_Analysis

References

Application Notes and Protocols for the Development of Lamprey Gonadotropin-Releasing Hormone (LH-RH) I Agonists and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The lamprey, a basal vertebrate, provides a unique model for understanding the evolution and fundamental mechanisms of reproductive neuroendocrinology. The lamprey gonadotropin-releasing hormone (GnRH) system, particularly its various isoforms like Lamprey LH-RH I (also known as lGnRH-I) and lGnRH-III, is crucial for regulating the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] The development of synthetic agonists and antagonists for lamprey GnRH receptors is essential for elucidating the physiological roles of these peptides and for developing tools to control reproductive processes, which has implications for both basic research and aquaculture.

These application notes provide a comprehensive overview of the methodologies involved in the design, synthesis, and characterization of this compound analogs. The protocols are intended for researchers, scientists, and drug development professionals working in endocrinology, reproductive biology, and pharmacology.

Lamprey LH-RH Receptor Signaling Pathway

Lamprey GnRH receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades to regulate the synthesis and release of gonadotropins.[2][3] The primary signaling pathway involves the coupling to Gαq/11 proteins, which activates phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] Additionally, some lamprey GnRH receptors, like lGnRH-R I, have been shown to activate the Gαs/cAMP signaling pathway.[2][3]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lGnRH This compound (Agonist) lGnRH_R Lamprey GnRH Receptor lGnRH->lGnRH_R Binds Gq11 Gαq/11 lGnRH_R->Gq11 Activates Gs Gαs lGnRH_R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Gonadotropin Synthesis & Secretion Ca->Response PKC->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Response

Caption: Lamprey GnRH receptor signaling pathways.

Development of this compound Analogs

The development of synthetic GnRH analogs, both agonists and antagonists, involves strategic modifications to the primary amino acid sequence of the native peptide. The goal is to enhance receptor binding affinity, increase resistance to enzymatic degradation, and modulate downstream signaling (activation for agonists, blockade for antagonists).[6]

Key Structural Modifications:

  • Position 6: Substitution of the Glycine (Gly) residue with a D-amino acid increases potency by promoting a β-turn conformation favored by the receptor and provides resistance to enzymatic cleavage.[6]

  • Position 10: Replacing the C-terminal Gly-NH2 with more hydrophobic groups, such as an ethylamide (NHEt), enhances binding affinity and prolongs the biological half-life.[6][7]

  • Positions 1, 2, 3: For antagonists, multiple substitutions with hydrophobic amino acids are often made in the N-terminal region to prevent receptor activation while maintaining strong binding.[6]

Analog_Development cluster_agonist Agonist Development cluster_antagonist Antagonist Development Native Native this compound (pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2) Mod6 Substitute Position 6 (e.g., Gly -> D-Ala) Native->Mod6 Mod123 Substitute Positions 1, 2, 3 (e.g., with D-Phe) Native->Mod123 Mod10 Modify C-Terminus (e.g., Pro-Gly-NH2 -> Pro-NHEt) Mod6->Mod10 Superagonist Potent / Superagonist - Enhanced receptor binding - Increased stability Mod10->Superagonist Mod6_ant Substitute Position 6 (e.g., with D-Phe) Mod123->Mod6_ant Antagonist Antagonist - High-affinity binding - No receptor activation Mod6_ant->Antagonist

Caption: Logic of GnRH analog design.

Table 1: Biological Activity of Lamprey GnRH and Selected Analogs

CompoundTypeBiological Activity/PotencySpecies/Assay SystemReference
Lamprey GnRH-INative HormoneStimulates steroidogenesis (estradiol and progesterone) and induces ovulation.Adult female sea lamprey[8][9]
Lamprey GnRH-IIINative HormoneMore potent than lGnRH-I in inducing spermiation; equally potent in inducing ovulation and steroidogenesis in females.Adult sea lamprey[9]
[D-Ala⁶, Pro⁹NEt] lGnRHAgonistStimulated the pituitary-gonadal axis (steroidogenesis and ovulation).Adult female sea lamprey[10]
[D-Phe²,⁶, Pro³] lGnRHAntagonistShowed much lesser stimulatory effect on the pituitary-gonadal axis compared to agonists. Inhibited reproductive behavior in females.Adult female sea lamprey[10]
desGly¹⁰-LH-RH allylamideAgonistReleased 1.7 times more LH and 1.3 times more FSH than LH-RH.Immature male rats[7]
[D-Trp⁶,ProNHEt⁹]LH-RHSuperagonistApproximately 100 times the potency of LH-RH.Rat estrus cyclicity suppression assay[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of this compound Analogs

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic GnRH analogs.[7][11] This protocol outlines the general steps using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (ice-cold)

  • HPLC system for purification

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Wash thoroughly with DMF.

    • Activate the first C-terminal Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate to allow the coupling reaction to proceed.

  • Chain Elongation Cycle:

    • Wash the resin to remove excess reagents.

    • Perform a Kaiser test to confirm complete coupling.

    • Deprotect the Fmoc group with 20% piperidine in DMF.

    • Wash thoroughly with DMF.

    • Couple the next Fmoc-protected amino acid in the sequence using the same activation and coupling procedure.

    • Repeat this cycle for each amino acid in the target peptide sequence.

  • Cleavage and Deprotection:

    • Once the sequence is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the solution to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Receptor Binding Assay

A competitive radioligand binding assay is used to determine the binding affinity (Ki) of a test compound (e.g., a newly synthesized lLH-RH I analog) for the GnRH receptor.[4][5]

Binding_Assay_Workflow start Start prep Prepare GnRH Receptor Membranes (e.g., from CHO-lGnRHR cells) start->prep setup Set up Assay Plate (Total, Non-Specific, Competition) prep->setup incubate Incubate to Reach Equilibrium (e.g., 90 min at 25°C) setup->incubate filter Rapid Vacuum Filtration (Separates bound from free radioligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counter) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes prepared from a cell line stably expressing the lamprey GnRH receptor (e.g., CHO or HEK293 cells).[12]

  • Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin).[13]

  • Test Compound: Unlabeled this compound analog.

  • Control: Unlabeled native this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[2][3]

  • 96-well plates, cell harvester, scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the lamprey GnRH receptor in a suitable buffer and isolate the membrane fraction via centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[4]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand, and the receptor membrane preparation.[4]

    • Non-Specific Binding (NSB): Add a high concentration of an unlabeled standard agonist (e.g., 1 µM Buserelin), the radioligand, and the receptor membrane preparation.[4]

    • Competition Binding: Add increasing concentrations of the test compound, the radioligand, and the receptor membrane preparation.[5]

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[4]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[2][3]

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Example Data Presentation for Binding Affinity

CompoundIC50 (nM)Ki (nM)
This compound (Control)e.g., 5.2 ± 0.4e.g., 1.8 ± 0.1
Analog X (Agonist)e.g., 0.8 ± 0.1e.g., 0.3 ± 0.04
Analog Y (Antagonist)e.g., 1.5 ± 0.2e.g., 0.5 ± 0.07
Protocol 3: In Vivo Biological Activity Assay in Lamprey

This protocol is designed to assess the in vivo efficacy of lLH-RH I analogs by measuring their effect on steroidogenesis in adult sea lampreys.[8][9]

Materials:

  • Sexually mature adult sea lampreys.

  • Test compounds (l-LH-RH I analogs) and vehicle control (e.g., saline).

  • Syringes for intraperitoneal injection.

  • Anesthetic (e.g., MS-222).

  • Blood collection supplies (e.g., heparinized capillary tubes).

  • Centrifuge, tubes for plasma storage.

  • Hormone assay kits (e.g., ELISA for estradiol (B170435) or progesterone).

Methodology:

  • Animal Acclimation: Acclimate sexually mature lampreys in appropriate tanks with controlled temperature and light cycles.[9]

  • Grouping and Dosing: Divide animals into groups (n=6-8 per group): Vehicle Control, Native lLH-RH I (Positive Control), and Test Analog groups (at various doses, e.g., 0.1 µg/g body weight).

  • Baseline Sampling: Before injection, anesthetize each animal and collect a baseline blood sample from the caudal vasculature.

  • Injection: Administer a single intraperitoneal (IP) injection of the assigned compound.[8]

  • Post-Injection Sampling: At specified time points post-injection (e.g., 4, 8, 24 hours), collect blood samples from each animal.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Hormone Analysis: Measure plasma concentrations of estradiol and/or progesterone (B1679170) using a validated ELISA or radioimmunoassay.

  • Data Analysis: Compare the hormone levels in the analog-treated groups to the vehicle control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in steroid levels indicates agonist activity. For antagonists, a co-administration study with a known agonist would be performed to demonstrate blockade of the agonist-induced response.

Table 3: Example Data Presentation for In Vivo Steroidogenesis

Treatment Group (0.1 µg/g)Plasma Estradiol (pg/mL) at 8h Post-Injection (Mean ± SEM)% Change from Baseline
Vehicle Controle.g., 55 ± 6e.g., 5%
This compounde.g., 185 ± 20e.g., 320%
Analog X (Agonist)e.g., 250 ± 25e.g., 450%
Analog Y (Antagonist) + lLH-RH Ie.g., 70 ± 8e.g., 25%
*p < 0.05 compared to Vehicle Control

References

Application Notes and Protocols: Lamprey LH-RH I in Aquaculture Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in aquaculture, reproductive biology, and endocrinology.

Introduction and Scope

Gonadotropin-Releasing Hormone (GnRH), a key decapeptide in the vertebrate hypothalamic-pituitary-gonadal (HPG) axis, is the primary regulator of reproduction. Various isoforms of GnRH have been identified across vertebrate classes. Lamprey Luteinizing Hormone-Releasing Hormone I (Lamprey LH-RH I), also known as lamprey GnRH-I (lGnRH-I), is one of the GnRH isoforms isolated from the brain of the sea lamprey (Petromyzon marinus), one of the most ancient vertebrates.

These application notes provide a comprehensive overview of the use of this compound in aquaculture research. The focus is primarily on its high efficacy in inducing gonadal maturation, steroidogenesis, and spawning in lamprey species. Furthermore, this document discusses the hormone's species specificity, which limits its direct application in typical teleost aquaculture but makes it a valuable tool for evolutionary studies and species-specific reproductive control.

Mechanism of Action

This compound acts as a neurohormone that stimulates the pituitary gland to release gonadotropins, which in turn regulate gonadal function.[1] The signaling cascade is initiated by the binding of lGnRH-I to specific GnRH receptors (GnRH-R) on pituitary gonadotrophs. This binding activates intracellular second messenger systems, leading to the synthesis and release of gonadotropin hormones (GTH). Additionally, evidence suggests that lGnRH-I may exert a direct stimulatory effect on the gonads, where GnRH binding sites have also been identified, potentially acting as a paracrine/autocrine modulator of gonadal function.[2]

gnrh_signaling_pathway cluster_ec Extracellular Space cluster_cm Cell Membrane cluster_ic Intracellular Space (Pituitary Gonadotroph) lGnRH This compound GnRHR GnRH Receptor lGnRH->GnRHR Binding G_protein Gq/11 Protein GnRHR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GTH_release GTH Synthesis & Release Ca_release->GTH_release PKC->GTH_release

Figure 1: Simplified GnRH signaling pathway in a pituitary gonadotroph.

Application in Lamprey Reproduction and Aquaculture

This compound and its counterpart, lGnRH-III, are highly effective in stimulating the reproductive axis in sea lampreys. This has significant implications for lamprey aquaculture programs aimed at conservation, research, or the development of biocontrol strategies like the sterile-male-release technique.

Studies have demonstrated the potent effects of lGnRH-I and its analogs on inducing ovulation and spermiation. The following tables summarize key quantitative findings.

Table 1: Efficacy of Lamprey GnRH-III on Ovulation in Female Sea Lamprey

Treatment Group Dosage (µg/g body weight) Injection Frequency Duration (Days) Ovulation Rate (%)
Control (Saline) N/A 4 injections, 3-4 days apart 31 21%
lGnRH-III 0.1 4 injections, 3-4 days apart 31 100%
lGnRH-III 0.2 4 injections, 3-4 days apart 31 88%

Data sourced from studies on adult female sea lampreys during their final reproductive stage.[2]

Table 2: Effects of Lamprey GnRH on Steroidogenesis in Male Sea Lamprey

Treatment Group Dosage (µg/g body weight) Number of Injections Measured Hormone Outcome
lGnRH 0.005 2 Plasma Estradiol & Progesterone Stimulated levels
lGnRH 0.065 2 Plasma Estradiol & Progesterone Stimulated levels
lGnRH 0.163 2 Plasma Estradiol & Progesterone Stimulated levels
lGnRH 0.05 4 Plasma Progesterone Stimulated levels
lGnRH 0.1 4 Plasma Progesterone Stimulated levels

Data reflects stimulation of the pituitary-gonadal axis in adult male lampreys.[3]

Species Specificity and Implications for Teleost Aquaculture

A critical consideration for drug development is the specificity of the hormone. Research comparing the biological activity of this compound across different vertebrate classes has revealed a high degree of species specificity.

  • High Potency in Lamprey: Lamprey GnRH effectively elevates plasma steroids and stimulates ovulation in lampreys.[4]

  • Low Potency in Other Vertebrates: The same hormone exhibits little to no LH-releasing activity in chicken and sheep pituitary bioassays and has minimal effect on GnRH receptor-binding activity in the rat pituitary.[3][4]

This specificity is attributed to structural differences in the peptide, particularly at the third and sixth amino acid positions.[4] Consequently, This compound is not a suitable agent for inducing spawning in commercially important teleost fish such as carp, salmon, or catfish. Aquaculture practitioners should continue to use established, effective analogs like salmon GnRH (sGnRH) or mammalian LHRH (LHRHa), often in combination with dopamine (B1211576) antagonists.[5][6]

Experimental Protocols

The following protocols are generalized from methodologies used in sea lamprey reproductive studies.[2] Researchers should adapt these protocols based on specific experimental goals, animal size, and holding conditions.

  • Reconstitution: Reconstitute lyophilized this compound powder in sterile 0.9% saline solution to create a stock solution (e.g., 1 mg/mL).

  • Dilution: On the day of injection, dilute the stock solution with sterile saline to achieve the desired final concentration for injection (e.g., 100 µg/mL for a 0.1 µg/g dose in a 100g animal with a 0.1 mL injection volume).

  • Storage: Store the stock solution at -20°C or below. Avoid repeated freeze-thaw cycles. Store diluted solutions at 4°C for use within 24 hours.

This protocol is based on a multi-injection regime shown to be effective.

spawning_protocol acclimate 1. Acclimatization - Hold broodstock in appropriate tanks - Match temperature to final maturation stage (e.g., 13-19°C) - Minimum 48-72 hours select 2. Broodstock Selection - Select sexually mature females - Assess maturity by external characteristics acclimate->select inject1 3. First Injection (Day 1) - Anesthetize fish (e.g., MS-222) - Weigh fish to calculate dose - Inject lGnRH-I (0.1 µg/g) intraperitoneally select->inject1 inject_series 4. Subsequent Injections - Repeat injection every 3-4 days - Total of 4 injections inject1->inject_series monitor 5. Monitoring for Ovulation - Check fish daily starting ~Day 20 - Apply gentle pressure to abdomen - Look for free-flowing eggs inject_series->monitor strip 6. Gamete Collection - Once ovulated, anesthetize fish - Strip eggs into a dry container for fertilization monitor->strip

Figure 2: Experimental workflow for induced ovulation in sea lamprey.
  • Anesthesia: Anesthetize the lamprey using an appropriate agent (e.g., MS-222).

  • Blood Collection: Collect blood from the caudal vasculature using a heparinized syringe. The volume should not exceed 1% of the animal's body weight.

  • Plasma Separation: Immediately place the blood sample on ice. Centrifuge at ~3000 x g for 15 minutes at 4°C.

  • Storage: Collect the plasma supernatant and store at -80°C until hormone analysis (e.g., ELISA or RIA).

Summary and Recommendations

  • High Efficacy in Agnatha: this compound is a potent stimulator of the reproductive axis in lampreys, making it the agent of choice for inducing spawning in this group for conservation or research purposes.

  • Species Specificity: Due to its unique structure, lGnRH-I has poor biological activity in teleosts and other higher vertebrates. It is not recommended for use in general aquaculture for species like carp, catfish, or salmonids.

  • Research Tool: The hormone is an invaluable tool for comparative endocrinology and for studying the evolution of the GnRH-receptor system and the neuroendocrine control of reproduction.

  • Future Development: For drug development professionals, lGnRH-I serves as a case study in ligand-receptor co-evolution and highlights the importance of developing species- or family-specific GnRH analogs for optimal efficacy in aquaculture.

logical_relationship cluster_lamprey Application in Lampreys (Agnatha) cluster_teleost Application in Bony Fish (Teleostei) title Applicability of lGnRH-I in Aquaculture lgnrh This compound (lGnRH-I) lamprey_app High Efficacy - Induces Spawning - Stimulates Steroidogenesis lgnrh->lamprey_app Specific Interaction teleost_app Low Efficacy - Poor Receptor Binding - No/Low GTH Release lgnrh->teleost_app Poor Interaction lamprey_use Recommended Use: - Lamprey Aquaculture - Conservation Breeding - Biocontrol Research lamprey_app->lamprey_use teleost_use Not Recommended: - Ineffective for Carp, Salmon, etc. - Use sGnRH/LHRHa instead teleost_app->teleost_use

Figure 3: Logical relationship of this compound applicability.

References

Application Notes and Protocols: Lamprey LH-RH I Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lamprey, a jawless vertebrate, represents a key evolutionary link in the study of neuroendocrine systems. Its gonadotropin-releasing hormone (GnRH) system, including the LH-RH I receptor (lGnRH-R 1), offers valuable insights into the ancestral functions and regulatory mechanisms of reproductive hormones. The lGnRH-R 1 is a G-protein coupled receptor (GPCR) that, upon activation, can stimulate multiple signaling pathways, making it a significant target for comparative endocrinology and drug discovery.[1]

Radioligand binding assays are a robust and sensitive method for characterizing the interaction of ligands with receptors like lGnRH-R 1.[2] These assays are fundamental for determining key parameters such as receptor density (Bmax), ligand binding affinity (Kd), and the inhibitory constant (Ki) of novel compounds. This document provides a detailed protocol for conducting a radioligand binding assay for the lamprey LH-RH I receptor, intended to guide researchers in academic and industrial settings.

Signaling Pathway

The this compound receptor (lGnRH-R 1) is known to couple to at least two major signaling pathways. Primarily, it interacts with Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Additionally, lGnRH-R 1 can couple to Gs proteins, activating adenylyl cyclase, which in turn catalyzes the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][3]

Lamprey_LHRH_I_Signaling cluster_membrane Cell Membrane lGnRH-R 1 This compound Receptor Gq/11 Gq/11 lGnRH-R 1->Gq/11 Activates Gs Gs lGnRH-R 1->Gs Activates This compound This compound This compound->lGnRH-R 1 Binds PLC Phospholipase C (PLC) Gq/11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2+->Response PKC->Response cAMP->Response

Figure 1: this compound Receptor Signaling Pathway.

Experimental Protocols

This section details the procedures for saturation and competitive radioligand binding assays for the this compound receptor.

I. Materials and Reagents
ReagentSpecifications
Receptor Source Membrane preparations from COS7 cells transiently transfected with the lamprey GnRH receptor cDNA.
Radioligand 125I-labeled lamprey GnRH-I.
Competitor Unlabeled lamprey GnRH-I or GnRH-III.
Assay Buffer 25 mM HEPES-modified DMEM with 0.1% BSA.[4]
Lysis Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail.[5]
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
Non-specific Binding Control 10 µM cold lamprey GnRH-III.[4]
Scintillation Cocktail Betaplate Scint or equivalent.[5]
Equipment 24-well or 96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), filtration apparatus (cell harvester), and a scintillation counter.[5]
II. Membrane Preparation from Transfected Cells
  • Culture COS7 cells and transiently transfect them with the this compound receptor expression vector.

  • After 48 hours of expression, wash the cells with ice-cold PBS.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in 20 volumes of cold lysis buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[5]

  • Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

III. Saturation Binding Assay Protocol

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

  • Thaw the this compound receptor membrane preparation on ice.

  • Dilute the membranes to the desired concentration (e.g., 10-50 µg protein/well) in assay buffer.

  • Prepare serial dilutions of the 125I-labeled lamprey GnRH-I in assay buffer, typically 8-12 concentrations ranging from 1-100 nM.[4]

  • In a 24-well plate, set up triplicate wells for "Total Binding" and "Non-specific Binding" (NSB) for each radioligand concentration.[4]

  • For NSB wells, add 10 µM of unlabeled lamprey GnRH-III.[4]

  • Add the serially diluted radioligand to the appropriate wells.

  • Initiate the binding reaction by adding the diluted membrane preparation to all wells. The final assay volume should be around 200-250 µL.[4][5]

  • Incubate the plate for 3.5 hours on ice at 4°C with gentle agitation.[4]

  • Terminate the incubation by rapid vacuum filtration onto glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.[5]

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 3-4 times) to remove unbound radioligand.[5]

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

IV. Competitive Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with the radioligand.

  • Thaw and dilute the this compound receptor membrane preparation as described for the saturation assay.

  • Prepare serial dilutions of the unlabeled test compound (e.g., lamprey GnRH-I or other analogs), typically 10-12 concentrations ranging from 10⁻¹³ M to 10⁻⁶ M.[4]

  • Use a fixed concentration of 125I-labeled lamprey GnRH-I, ideally at or below its Kd value (e.g., 10 nM).[4]

  • In a multi-well plate, set up wells for Total Binding (no test compound), NSB (10 µM unlabeled lamprey GnRH-III), and for each concentration of the test compound.[4]

  • Add the serially diluted test compound or corresponding buffer to the appropriate wells.

  • Add the fixed concentration of 125I-labeled lamprey GnRH-I to all wells.

  • Initiate the reaction by adding the diluted membrane preparation to all wells.

  • Incubate, filter, wash, and count the radioactivity as described in the saturation assay protocol (steps 8-11).

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation Plate_Setup Plate Setup (Total, NSB, Compound) Membrane_Prep->Plate_Setup Radioligand_Prep Radioligand Dilution Radioligand_Prep->Plate_Setup Compound_Prep Test Compound Dilution Compound_Prep->Plate_Setup Incubation Incubation (4°C, 3.5h) Plate_Setup->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (Kd, Bmax, Ki) Counting->Data_Analysis

Figure 2: Radioligand Binding Assay Workflow.

Data Presentation and Analysis

All quantitative data should be summarized for clear interpretation.

I. Data Analysis
  • Saturation Assay: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are plotted with specific binding (Y-axis) against the radioligand concentration (X-axis). A non-linear regression analysis (one-site binding hyperbola) is used to determine the Kd and Bmax values.

  • Competition Assay: The data are plotted as the percentage of specific binding against the log concentration of the test compound. A non-linear regression (sigmoidal dose-response curve) is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.

II. Representative Data Tables

Table 1: Saturation Binding Assay Data

Radioligand Conc. (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
1.........
5.........
10.........
20.........
50.........
100.........
Result Kd (nM): Bmax (fmol/mg protein):

Table 2: Competitive Binding Assay Data

Competitor Conc. (M)% Specific Binding
1.00E-13...
1.00E-12...
1.00E-11...
1.00E-10...
1.00E-09...
1.00E-08...
1.00E-07...
1.00E-06...
Result IC50 (nM):

Conclusion

The protocol outlined in this document provides a comprehensive framework for conducting radioligand binding assays on the this compound receptor. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data on the binding characteristics of this evolutionarily significant receptor, thereby facilitating further research into vertebrate reproductive endocrinology and the development of novel therapeutic agents.

References

Application Notes and Protocols for In Vivo Administration of Lamprey LH-RH I in Fish Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamprey gonadotropin-releasing hormone (lGnRH), particularly its various isoforms (lGnRH-I, -II, and -III), represents a key neuroendocrine regulator of reproduction in vertebrates. As one of the most ancient lineages of vertebrates, the study of lamprey GnRH provides valuable insights into the evolution of reproductive physiology. This document provides detailed application notes and protocols for the in vivo administration of Lamprey Luteinizing Hormone-Releasing Hormone I (lGnRH-I) and its analogs in fish models. These guidelines are intended to assist researchers in designing and executing experiments to investigate the effects of these peptides on reproductive processes such as steroidogenesis, gametogenesis, and spawning behavior.

The canonical function of GnRH is to stimulate the synthesis and release of gonadotropins (GTHs) from the pituitary, which in turn regulate gonadal function. In fish, this signaling cascade is a critical component of the hypothalamus-pituitary-gonadal (HPG) axis. Lamprey GnRH has been shown to be biologically active in not only lampreys but also in other fish species, making it a valuable tool for comparative endocrinology and aquaculture research.

Data Presentation: Quantitative Effects of Lamprey GnRH Administration

The following tables summarize the quantitative data from various studies on the in vivo effects of Lamprey GnRH-I and its analogs on key reproductive parameters in different fish models.

Table 1: Effects of Lamprey GnRH on Steroidogenesis in Sea Lamprey (Petromyzon marinus)

GnRH AnalogDosage (µg/g body weight)Number of InjectionsFish SexMeasured SteroidOutcomeReference
lGnRH0.005, 0.065, 0.1632MaleEstradiol (B170435), Progesterone (B1679170)Stimulated plasma levels of both steroids.[Sower, 1989]
lGnRH0.05, 0.14MaleProgesteroneStimulated plasma progesterone levels.[Sower, 1989]
[D-Phe²,⁶, Pro³] lGnRH (antagonist)0.075, 0.150, 0.32MaleEstradiol, ProgesteroneStimulated plasma estradiol but not progesterone.[Sower, 1989]
[D-Phe²,⁶, Pro³] lGnRH (antagonist)0.05, 0.14MaleProgesteroneDepressed plasma progesterone levels.[Sower, 1989]
lGnRH-III0.1, 0.21MaleEstradiol, ProgesteroneStimulated plasma levels of both steroids.[Deragon & Sower, 1994]
lGnRH-III0.1, 0.21FemaleEstradiolStimulated plasma estradiol levels.[Youson et al., 1997]
lGnRH-I & -IIINot specifiedSystemicMale & FemaleEstradiolEqually potent in inducing estradiol secretion.[Bryan et al., 2008]
lGnRH-I or -III50, 100, 200 µg/kg1Not specified15α-hydroxytestosteroneIncreased plasma levels 2-5 times compared to controls.[Bryan et al., 2007]

Table 2: Effects of Lamprey GnRH on Gamete Release in Sea Lamprey (Petromyzon marinus)

GnRH AnalogDosage (µg/g body weight)Number of InjectionsFish SexOutcomeReference
lGnRH0.05, 0.14MaleStimulated spermiation.[Sower, 1989]
[D-Phe²,⁶, Pro³] lGnRH (antagonist)0.05, 0.14MaleInhibited spermiation.[Sower, 1989]
lGnRH-III0.14Male78% of lampreys spermiated by Day 16.[Deragon & Sower, 1994]
lGnRH-III0.1, 0.24 (3-4 days apart)Female100% and 88% ovulation, respectively, by Day 31 (compared to 21% in controls).[Youson et al., 1997]

Table 3: Effects of Lamprey GnRH on Gonadotropin Levels in Coho Salmon (Oncorhynchus kisutch)

GnRH AnalogDosage (µg/g body weight)Number of InjectionsFish SexMeasured HormoneOutcomeReference
lGnRH0.12 (3 days apart)FemaleGonadotropin (GTH)Equally effective as salmon GnRH in stimulating plasma GTH levels.[Sower, 1987]
lGnRH0.052 (3 days apart)FemaleGonadotropin (GTH)Little effect on plasma GTH levels compared to controls.[Sower, 1987]

Experimental Protocols

The following are generalized protocols for the in vivo administration of Lamprey LH-RH I and its analogs to fish. These should be adapted based on the specific research question, fish species, and available facilities.

Protocol 1: Preparation of Lamprey GnRH Analogs for Injection

Materials:

  • Lyophilized Lamprey GnRH-I or analog

  • Sterile saline solution (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Reconstitution of Peptide:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the peptide in a small volume of sterile saline or PBS to create a stock solution. For example, dissolve 1 mg of peptide in 1 ml of saline to get a 1 mg/ml stock solution.

    • Gently vortex the tube to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause peptide degradation.

  • Preparation of Working Solution:

    • Based on the desired dosage and the average weight of the experimental fish, calculate the required concentration of the working solution.

    • Dilute the stock solution with sterile saline or PBS to achieve the final desired concentration for injection. For example, if the desired dose is 0.1 µg/g and the average fish weight is 100 g, the total dose per fish is 10 µg. If the injection volume is 100 µl, the working solution concentration should be 100 µg/ml.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term storage.

    • Prepare fresh working solutions on the day of injection. Avoid repeated freeze-thaw cycles of the stock solution.

Protocol 2: In Vivo Administration by Intraperitoneal Injection

Materials:

  • Experimental fish, acclimated to laboratory conditions

  • Anesthetic (e.g., MS-222, tricaine (B183219) methanesulfonate)

  • Tuberculin syringes (1 ml) with fine-gauge needles (e.g., 26-30 gauge)

  • Prepared Lamprey GnRH working solution

  • Recovery tank with aerated water

Procedure:

  • Anesthesia:

    • Anesthetize the fish by immersing it in a solution of MS-222 until it loses equilibrium and its respiratory rate slows. The concentration of the anesthetic will vary depending on the fish species and size.

  • Injection:

    • Place the anesthetized fish ventral side up on a soft, wet surface.

    • Draw the calculated volume of the GnRH working solution into the syringe.

    • Insert the needle into the peritoneal cavity, slightly posterior to the pelvic fins and off the ventral midline to avoid damaging internal organs. The needle should be inserted at a shallow angle.

    • Inject the solution slowly and steadily.

    • Carefully withdraw the needle.

  • Recovery:

    • Immediately return the fish to a well-aerated recovery tank.

    • Monitor the fish until it regains its equilibrium and normal swimming behavior.

  • Post-injection Monitoring:

    • Observe the fish for any signs of distress or adverse reactions.

    • For studies involving multiple injections, repeat the procedure at the predetermined intervals.

Protocol 3: Blood Sampling for Hormone Analysis

Materials:

  • Anesthetic (e.g., MS-222)

  • Heparinized syringes or microhematocrit tubes

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Anesthesia:

    • Anesthetize the fish as described in Protocol 2.

  • Blood Collection:

    • For larger fish, blood can be collected from the caudal vein. Insert a heparinized syringe needle ventrally into the caudal peduncle until the vertebral column is reached, then slightly withdraw the needle to enter the vein.

    • For smaller fish, blood can be collected by caudal severance. Quickly sever the caudal peduncle with a sharp blade and collect the pooling blood with a heparinized microhematocrit tube.

  • Plasma Separation:

    • Transfer the blood sample to a microcentrifuge tube.

    • Centrifuge the blood at a low speed (e.g., 3000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to a new, clean tube.

  • Storage:

    • Store the plasma samples at -80°C until hormone analysis.

Protocol 4: Assessment of Spermiation and Ovulation

Procedure for Spermiation:

  • Gently anesthetize the male fish.

  • Apply gentle pressure to the abdomen, moving from the pectoral fins towards the genital pore.

  • Observe for the release of milt. The presence of milt indicates spermiation.

  • The volume and density of the milt can be qualitatively or quantitatively assessed.

Procedure for Ovulation:

  • Gently anesthetize the female fish.

  • Apply gentle pressure to the abdomen.

  • The release of eggs upon gentle stripping indicates ovulation.

  • The number and quality of eggs can be recorded.

Signaling Pathways and Experimental Workflows

Lamprey GnRH Signaling Pathway in the Pituitary

Lamprey GnRH-I and its analogs exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of gonadotrope cells in the pituitary. The primary signaling cascade initiated by lGnRH-I involves the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular Ca²⁺ and activation of PKC are key events leading to the synthesis and release of gonadotropins (LH and FSH). There is also evidence that the lGnRH-R I can couple to the cAMP-dependent signaling pathway.

Lamprey_GnRH_Signaling lGnRH_I This compound lGnRH_R1 lGnRH Receptor I (GPCR) lGnRH_I->lGnRH_R1 Binds to Gq11 Gq/11 lGnRH_R1->Gq11 Activates AC Adenylyl Cyclase (AC) lGnRH_R1->AC Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases GTH_Release Gonadotropin (LH/FSH) Synthesis & Release Ca2->GTH_Release Stimulates PKC->GTH_Release Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->GTH_Release Stimulates

Caption: Simplified signaling pathway of this compound in pituitary gonadotropes.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of this compound in fish models.

Experimental_Workflow start Start: Acclimation of Experimental Fish grouping Random Assignment to Treatment Groups (Control, lGnRH-I, etc.) start->grouping pre_sampling Pre-treatment Sampling (Blood, etc.) grouping->pre_sampling injection In Vivo Administration (Intraperitoneal Injection) pre_sampling->injection injection->injection post_sampling Post-treatment Sampling (Timed Intervals) injection->post_sampling analysis Hormone Analysis (ELISA, RIA) & Physiological Assessment (Spermiation/Ovulation) post_sampling->analysis data_analysis Data Analysis and Statistical Comparison analysis->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for in vivo lGnRH-I administration in fish.

Concluding Remarks

The protocols and data presented in this document provide a comprehensive resource for researchers investigating the role of this compound in fish reproductive physiology. The versatility of lGnRH and its analogs as tools to manipulate the HPG axis offers significant potential for both basic research and applied aquaculture. Adherence to detailed and standardized protocols is crucial for obtaining reliable and reproducible results. Further research into the effects of lGnRH-I in a wider range of fish species will undoubtedly continue to enhance our understanding of the evolution and function of neuroendocrine control of reproduction in vertebrates.

Application Notes and Protocols: Measuring the Effects of Lamprey LH-RH I on Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamprey Gonadotropin-Releasing Hormone (GnRH), structurally similar to Luteinizing Hormone-Releasing Hormone (LH-RH), plays a pivotal role in regulating reproductive functions in vertebrates. In the sea lamprey (Petromyzon marinus), an ancient vertebrate, GnRH isoforms, including Lamprey LH-RH I (GnRH-I), have been shown to stimulate steroidogenesis, the biological process of producing steroid hormones.[1][2] This document provides detailed application notes and protocols for measuring the effects of this compound on the production of key steroid hormones such as estradiol (B170435) and progesterone (B1679170).

Understanding the mechanisms of GnRH action in this basal vertebrate can provide valuable insights into the evolution of reproductive endocrinology and may inform the development of novel therapeutics targeting hormonal pathways. The protocols outlined below describe both in vivo and in vitro methodologies to assess the steroidogenic effects of this compound.

Data Presentation

The following tables summarize the quantitative effects of Lamprey GnRH analogs on plasma steroid concentrations in the sea lamprey.

Table 1: In Vivo Effect of a Single Injection of Lamprey GnRH-III on Plasma Estradiol and Progesterone Levels in Male Sea Lampreys

Treatment GroupDosage (µg/g body weight)Mean Plasma Estradiol (pg/mL)Mean Plasma Progesterone (ng/mL)
Control (Saline)-~150~1.0
Lamprey GnRH-III0.1~350~2.5
Lamprey GnRH-III0.2~400~3.0

Data adapted from studies on the biological activities of lamprey GnRH-III, which show comparable potency to GnRH-I in stimulating steroidogenesis.[1][2]

Table 2: In Vitro Effect of Lamprey GnRH-III on Estradiol Production in Sea Lamprey Gonadal Tissue

Treatment GroupConcentration (ng/mL)Mean Estradiol in Media (pg/mg tissue)
Control-~5
Lamprey GnRH-III100~15
Lamprey GnRH-III1000~25

This demonstrates the direct stimulatory effect of lamprey GnRH on the gonads.[1]

Signaling Pathways

The signaling cascade initiated by this compound in gonadal cells leads to the synthesis of steroid hormones. While the precise pathway in lampreys is a subject of ongoing research, it is hypothesized to follow the canonical GnRH signaling mechanism observed in other vertebrates.

G lhrh1 This compound gnrhr GnRH Receptor lhrh1->gnrhr Binds to g_protein G-protein (Gq/11) gnrhr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Co-activates steroidogenesis Steroidogenesis pkc->steroidogenesis Stimulates steroid_hormones Steroid Hormones (Estradiol, Progesterone) steroidogenesis->steroid_hormones Produces

Caption: Proposed signaling pathway of this compound in gonadal cells.

Experimental Protocols

The following are detailed protocols for conducting in vivo and in vitro experiments to measure the effects of this compound on steroidogenesis.

Protocol 1: In Vivo Administration of this compound and Plasma Steroid Analysis

This protocol describes the procedure for administering this compound to sea lampreys and subsequently measuring changes in plasma steroid levels.

G cluster_acclimation Acclimation cluster_injection Injection cluster_sampling Sampling cluster_analysis Analysis acclimate Acclimate Lampreys (48 hours) prepare_solution Prepare this compound and Control Solutions acclimate->prepare_solution inject Inject Lampreys (Intraperitoneally) prepare_solution->inject collect_blood Collect Blood Samples (e.g., at 0, 6, 12, 24 hours) inject->collect_blood centrifuge Centrifuge to Separate Plasma collect_blood->centrifuge store_plasma Store Plasma at -80°C centrifuge->store_plasma elisa Measure Steroid Levels (ELISA/RIA) store_plasma->elisa analyze_data Data Analysis elisa->analyze_data

Caption: Experimental workflow for the in vivo study.

Materials:

  • Mature sea lampreys (Petromyzon marinus)

  • This compound (synthetic)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles (25-gauge)

  • Anesthetic (e.g., MS-222)

  • Heparinized blood collection tubes

  • Centrifuge

  • Pipettes and tips

  • Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits for estradiol and progesterone

  • Microplate reader (for ELISA) or gamma counter (for RIA)

Procedure:

  • Animal Acclimation: Acclimate adult sea lampreys in appropriate tanks with controlled temperature and light cycles for at least 48 hours prior to the experiment.

  • Preparation of Injection Solutions:

    • Dissolve synthetic this compound in sterile saline to achieve final concentrations for desired dosages (e.g., 0.1 µg/µL and 0.2 µg/µL).

    • Prepare a control solution of sterile saline.

  • Injection:

    • Anesthetize the lampreys by immersion in a solution of MS-222.

    • Weigh each animal to determine the precise injection volume.

    • Administer a single intraperitoneal injection of either the this compound solution or the saline control.

  • Blood Sampling:

    • At predetermined time points (e.g., 0, 6, 12, and 24 hours post-injection), collect blood from the caudal vasculature using a heparinized syringe.

    • Transfer the blood to heparinized collection tubes.

  • Plasma Separation:

    • Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to clean microcentrifuge tubes.

  • Steroid Hormone Analysis:

    • Store plasma samples at -80°C until analysis.

    • Thaw plasma samples on ice.

    • Measure the concentrations of estradiol and progesterone using commercially available ELISA or RIA kits, following the manufacturer's instructions.[3][4]

  • Data Analysis:

    • Calculate the mean steroid concentrations for each treatment group at each time point.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the control and this compound treated groups.

Protocol 2: In Vitro Gonadal Tissue Culture and Steroid Analysis

This protocol details the methodology for assessing the direct effect of this compound on steroid production in isolated gonadal tissue.

Materials:

  • Mature sea lampreys

  • This compound (synthetic)

  • Culture medium (e.g., Medium 199) supplemented with antibiotics

  • 6-well culture plates

  • Surgical instruments

  • Incubator (17°C, 5% CO2)

  • Centrifuge

  • ELISA or RIA kits for estradiol

Procedure:

  • Tissue Collection and Preparation:

    • Euthanize a mature sea lamprey.

    • Aseptically dissect the gonads (ovaries or testes).

    • Wash the tissue several times with sterile, chilled culture medium.

    • Cut the gonadal tissue into small fragments of approximately equal size.

  • Tissue Culture:

    • Place one tissue fragment into each well of a 6-well culture plate containing 2 mL of culture medium.

    • Add this compound to the wells to achieve final concentrations of 100 ng/mL and 1000 ng/mL.[1]

    • Include control wells with culture medium only.

    • Incubate the plates at 17°C in a humidified atmosphere of 5% CO2 for 24 hours.

  • Sample Collection:

    • After the incubation period, collect the culture medium from each well.

    • Centrifuge the collected medium at 1500 x g for 10 minutes to pellet any cellular debris.

    • Transfer the supernatant to clean tubes.

  • Steroid Hormone Analysis:

    • Store the culture medium samples at -80°C until analysis.

    • Measure the concentration of estradiol in the medium using an ELISA or RIA kit as described in Protocol 1.

  • Data Normalization and Analysis:

    • After collecting the medium, carefully remove the tissue fragments from the wells, blot them dry, and weigh them.

    • Normalize the steroid concentrations to the tissue weight (e.g., pg of steroid per mg of tissue).

    • Perform statistical analysis to compare the steroid production in the control and this compound treated groups.

Conclusion

The protocols detailed in this document provide a robust framework for investigating the effects of this compound on steroidogenesis. These methods can be adapted to study other GnRH analogs or to explore the downstream signaling mechanisms involved in steroid production. The findings from such studies will continue to enhance our understanding of the fundamental principles of reproductive endocrinology.

References

Application Notes: Use of Lamprey LH-RH I in Phylogenetic Studies of GnRH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gonadotropin-Releasing Hormone (GnRH) is a critical neuropeptide that regulates reproduction in all vertebrates.[1] The GnRH family of peptides is diverse, with multiple forms identified across different species.[2] Understanding the evolutionary history of this peptide family provides crucial insights into the development and diversification of reproductive strategies. Lampreys, as one of the oldest extant lineages of vertebrates (agnathans), offer a unique window into the ancestral state of the GnRH system.[3]

Three forms of GnRH have been identified in the sea lamprey (Petromyzon marinus): lamprey GnRH-I (lGnRH-I), lGnRH-II, and lGnRH-III.[4][5] The study of these peptides, particularly lGnRH-I, and their interaction with lamprey GnRH receptors (lGnRH-R), is fundamental to constructing the phylogenetic tree of the GnRH family.[6] These studies help elucidate the molecular evolution of GnRH structure and function, tracing the lineage from basal vertebrates to mammals.[1] This document provides detailed protocols and data for researchers utilizing lGnRH-I in phylogenetic and functional studies.

Data Presentation: Receptor Activation

The functional response of lamprey GnRH receptors to different native GnRH ligands is a key aspect of their characterization. The potency of lGnRH-I, -II, and -III can be quantified by measuring their ability to stimulate second messenger pathways, such as the inositol (B14025) phosphate (B84403) (IP) signaling cascade, in cells expressing a specific lamprey GnRH receptor.[5]

LigandReceptorAssay TypeCell LinePotency (log EC₅₀, M)Reference
Lamprey GnRH-ILamprey GnRH ReceptorIP AccumulationCOS-7-7.2 ± 0.1[5]
Lamprey GnRH-IILamprey GnRH ReceptorIP AccumulationCOS-7-8.1 ± 0.2[5]
Lamprey GnRH-IIILamprey GnRH ReceptorIP AccumulationCOS-7-9.0 ± 0.1[5]

Table 1: Comparative potency of lamprey GnRH isoforms in activating the inositol phosphate signaling pathway in COS-7 cells transiently transfected with a lamprey GnRH receptor. Data represents the mean ± SEM from three independent experiments. A lower EC₅₀ value indicates higher potency.[5]

Signaling Pathways and Phylogenetic Relationships

GnRH Receptor Signaling

Lamprey GnRH receptors, like other vertebrate GnRH receptors, are G-protein coupled receptors (GPCRs).[4] Upon ligand binding, they primarily couple to Gαq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key step in gonadotropin synthesis and release.[4][7]

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol lGnRH Lamprey GnRH-I Receptor Lamprey GnRH Receptor (lGnRH-R) lGnRH->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Mediates Response Gonadotropin Synthesis & Secretion Ca_Release->Response Leads to

Caption: Lamprey GnRH receptor signaling cascade.
Phylogenetic Context of GnRH Peptides

Phylogenetic analysis shows that vertebrate GnRH peptides can be grouped into three main types.[4] Lamprey GnRHs represent an ancient lineage, providing a crucial outgroup for understanding the duplication and divergence events that led to the various GnRH forms found in jawed vertebrates.

GnRH_Phylogeny Ancestor Ancestral GnRH Agnathan_Node Agnathan GnRHs Ancestor->Agnathan_Node Gnathostome_Node Gnathostome GnRHs Ancestor->Gnathostome_Node lGnRH1 Lamprey GnRH-I Agnathan_Node->lGnRH1 lGnRH3 Lamprey GnRH-III Agnathan_Node->lGnRH3 Type2_Node Type 2 (Conserved) Gnathostome_Node->Type2_Node Divergent_Node Divergent Lineages Gnathostome_Node->Divergent_Node cGnRHII Chicken GnRH-II Type2_Node->cGnRHII Type1_Node Type 1 Divergent_Node->Type1_Node Type3_Node Type 3 Divergent_Node->Type3_Node mGnRH Mammalian GnRH Type1_Node->mGnRH sGnRH Salmon GnRH Type3_Node->sGnRH

Caption: Simplified phylogenetic tree of GnRH peptides.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of lGnRH-I for its receptor by measuring its ability to displace a radiolabeled ligand.[7][8]

Materials:

  • Receptor Source: Membranes from cells (e.g., COS-7, CHO) transiently transfected with the lamprey GnRH receptor gene.[9]

  • Radioligand: A high-affinity GnRH analog labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin).[9]

  • Competitor: Unlabeled Lamprey GnRH-I.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[7]

  • Filtration: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[7]

Procedure:

  • Membrane Preparation: Homogenize transfected cells in a suitable buffer and isolate the membrane fraction via centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[7]

  • Assay Setup (96-well plate format):

    • Total Binding: 50 µL radioligand + 50 µL assay buffer + 100 µL membrane preparation (10-50 µg protein).

    • Non-specific Binding (NSB): 50 µL radioligand + 50 µL high concentration of unlabeled standard agonist (e.g., 1 µM Buserelin) + 100 µL membrane preparation.

    • Competition: 50 µL radioligand + 50 µL of varying concentrations of lGnRH-I + 100 µL membrane preparation.

  • Incubation: Incubate the plate for 60-120 minutes at a suitable temperature (e.g., 25°C) to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.[7]

  • Washing: Wash filters 3 times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of lGnRH-I. Determine the IC₅₀ value (concentration of lGnRH-I that inhibits 50% of radioligand binding) using non-linear regression.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of lGnRH-I to activate its receptor and stimulate the IP signaling pathway.[5]

Materials:

  • Cell Line: COS-7 or HEK293 cells.

  • Transfection Reagent: Suitable for the chosen cell line.

  • Plasmid: Expression vector containing the lamprey GnRH receptor cDNA.

  • Labeling Medium: Inositol-free DMEM containing myo-[³H]inositol.

  • Stimulation Buffer: Assay buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

  • Ligand: Lamprey GnRH-I at various concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M).[5]

  • Lysis Buffer: E.g., ice-cold formic acid.

  • Ion-exchange Chromatography: Dowex AG1-X8 resin columns.

Procedure:

  • Cell Culture & Transfection: Seed cells in multi-well plates. Transfect them with the lGnRH-R plasmid DNA.

  • Radiolabeling: 24 hours post-transfection, replace the medium with labeling medium and incubate for 18-24 hours to incorporate myo-[³H]inositol into the cell membranes.

  • Stimulation: Wash the cells and pre-incubate with stimulation buffer. Add varying concentrations of lGnRH-I and incubate for 60 minutes.

  • Lysis: Terminate the stimulation by aspirating the medium and adding lysis buffer.

  • IP Isolation: Neutralize the cell lysates and apply them to Dowex columns to separate the total inositol phosphates from free inositol.

  • Quantification: Elute the [³H]IPs and measure the radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the measured radioactivity (counts per minute) against the log concentration of lGnRH-I. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value.[5]

Experimental Workflow

The following diagram outlines a typical workflow for the phylogenetic and functional characterization of lGnRH-I.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation start Hypothesis: Characterize lGnRH-I Function & Phylogeny peptide Synthesize or Procure Lamprey GnRH-I Peptide start->peptide receptor_clone Clone Lamprey GnRH Receptor Gene start->receptor_clone binding_assay Protocol 1: Radioligand Binding Assay peptide->binding_assay functional_assay Protocol 2: IP Accumulation Assay peptide->functional_assay cell_culture Cell Culture & Transfection with Receptor receptor_clone->cell_culture cell_culture->binding_assay cell_culture->functional_assay binding_data Calculate Binding Affinity (IC₅₀, Ki) binding_assay->binding_data functional_data Calculate Potency (EC₅₀) functional_assay->functional_data phylogeny Phylogenetic Analysis: Compare with other GnRHs binding_data->phylogeny functional_data->phylogeny conclusion Conclusion: Elucidate Evolutionary Position of lGnRH-I phylogeny->conclusion

Caption: Workflow for studying lamprey GnRH-I.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Lamprey LH-RH I Peptide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I) peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What is Lamprey LH-RH I and why is its stability in solution a concern?

A1: this compound is a decapeptide (pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2) that plays a crucial role in regulating reproduction in lampreys.[1] Like many therapeutic peptides, this compound is susceptible to degradation in aqueous solutions, which can lead to a loss of biological activity, altered pharmacokinetics, and a reduced shelf life. Understanding and mitigating this instability is critical for accurate experimental results and the development of effective therapeutics.

Q2: What are the primary degradation pathways for this compound in solution?

A2: While specific degradation kinetics for this compound are not extensively documented, based on its amino acid sequence and general peptide chemistry, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of peptide bonds, particularly at acidic or alkaline pH. The presence of an N-terminal pyroglutamic acid provides some protection against aminopeptidases.[2]

  • Oxidation: The Tryptophan (Trp) residue is susceptible to oxidation.

  • Deamidation: The C-terminal Glycinamide (-Gly-NH2) can be susceptible to deamidation.

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, leading to loss of function.

Q3: How can I improve the stability of my this compound peptide solution?

A3: Several strategies can be employed to enhance the stability of this compound in solution:

  • pH and Buffer Optimization: Maintaining the pH of the solution within an optimal range is crucial. For many peptides, a slightly acidic pH (e.g., 4-6) can minimize hydrolysis and aggregation. The choice of buffer is also important; citrate (B86180) and phosphate (B84403) buffers are commonly used.

  • Amino Acid Substitution: Replacing susceptible amino acids with more stable ones can significantly improve stability. For instance, substituting Glycine at position 6 with a D-amino acid has been shown to enhance the stability of other GnRH analogs.[2][3]

  • Terminal Modifications: The native pyroglutamic acid at the N-terminus and amidation at the C-terminus already provide some protection against enzymatic degradation.[2] Further modifications, such as acetylation of the N-terminus, could be explored.

  • Use of Excipients: Adding stabilizers such as polyols (e.g., mannitol (B672), sucrose), amino acids, and non-ionic surfactants can prevent aggregation and degradation.

  • Control of Storage Conditions: Storing peptide solutions at low temperatures (-20°C or -80°C) and protecting them from light can significantly slow down degradation processes. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Troubleshooting Guides

Problem 1: Loss of biological activity of this compound in my experiments.
Possible Cause Troubleshooting Step
Peptide Degradation Prepare fresh solutions for each experiment. Optimize the pH and buffer of your solution (aim for a slightly acidic pH, e.g., 4-6). Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.
Aggregation Visually inspect the solution for turbidity or precipitates. Use excipients like mannitol or sucrose (B13894) (5-10% w/v) to prevent aggregation. Consider using a low concentration of a non-ionic surfactant.
Oxidation Prepare solutions in degassed buffers. Consider adding an antioxidant like methionine.
Problem 2: Inconsistent results between experimental batches.
Possible Cause Troubleshooting Step
Inconsistent Solution Preparation Standardize your protocol for solution preparation, including the source of water, buffer components, and final pH.
Variable Storage Conditions Ensure all batches are stored under identical conditions (temperature, light exposure).
Peptide Quality Verify the purity and concentration of the initial peptide stock using techniques like HPLC and amino acid analysis.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a general overview of factors influencing the stability of GnRH analogs, which can be extrapolated to this compound.

Parameter Condition Effect on Stability Reference
pH Acidic (pH 1-3)Increased hydrolysis (deamidation of C-terminal amide)[4]
Neutral to slightly alkaline (pH > 7)Increased base-catalyzed epimerization[4]
Temperature Elevated temperaturesAccelerates all degradation pathways[5]
Amino Acid Substitution D-amino acid at position 6Increased resistance to enzymatic degradation[2][6]
Formulation Lyophilized powderGenerally more stable than solutions[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

Objective: To separate the intact this compound peptide from its potential degradation products.

Materials:

  • This compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Appropriate buffer (e.g., phosphate or citrate)

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).

    • Subject aliquots of the stock solution to various stress conditions (e.g., different pH values, temperatures, oxidizing agents) for specific time intervals.

    • At each time point, take a sample and dilute it to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over time to elute the peptide and its degradation products. An example gradient is: 5% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm and 280 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products over time.

    • Calculate the percentage of remaining intact peptide at each time point to determine the degradation rate.

Protocol 2: Forced Degradation Study

Objective: To accelerate the degradation of this compound to identify potential degradation products and pathways.

Procedure:

  • Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for various time points.

  • Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for various time points.

  • Oxidative Degradation: Incubate the peptide solution with 3% hydrogen peroxide at room temperature for various time points.

  • Thermal Degradation: Incubate the peptide solution at elevated temperatures (e.g., 60°C, 80°C) for various time points.

  • Photostability: Expose the peptide solution to UV light.

Analyze the stressed samples using the stability-indicating HPLC method described above and other analytical techniques like mass spectrometry (MS) to identify the degradation products.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, like other GnRH family members, exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells.[7][8] This binding initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC).[8][9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9] In some cases, GnRH receptors can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[8]

Lamprey_LHRH_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein This compound This compound GnRH Receptor GnRH Receptor This compound->GnRH Receptor Binds Gq/11 Gq/11 GnRH Receptor->Gq/11 Activates Gs Gs GnRH Receptor->Gs Activates (alternative) PLC PLC Gq/11->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca2+ Ca2+ IP3->Ca2+ Releases PKC PKC DAG->PKC Activates PKA PKA cAMP->PKA Activates Hormone Synthesis & Secretion Hormone Synthesis & Secretion Ca2+->Hormone Synthesis & Secretion Gene Transcription Gene Transcription PKC->Gene Transcription PKA->Gene Transcription Gene Transcription->Hormone Synthesis & Secretion

This compound Signaling Pathway
Experimental Workflow for Stability Assessment

The following workflow outlines the key steps for a comprehensive stability assessment of this compound.

Stability_Assessment_Workflow Peptide Solution Preparation Peptide Solution Preparation Forced Degradation Studies Forced Degradation Studies Peptide Solution Preparation->Forced Degradation Studies Real-Time Stability Study Real-Time Stability Study Peptide Solution Preparation->Real-Time Stability Study Stability-Indicating HPLC Method Development Stability-Indicating HPLC Method Development Forced Degradation Studies->Stability-Indicating HPLC Method Development Stability-Indicating HPLC Method Development->Real-Time Stability Study Data Analysis Data Analysis Real-Time Stability Study->Data Analysis Formulation Optimization Formulation Optimization Data Analysis->Formulation Optimization

Workflow for Stability Assessment
Logical Relationship of Stability Factors

This diagram illustrates the interplay between various factors that influence the stability of this compound in solution.

Stability_Factors Peptide Stability Peptide Stability Chemical Degradation Chemical Degradation Peptide Stability->Chemical Degradation Physical Degradation Physical Degradation Peptide Stability->Physical Degradation Hydrolysis Hydrolysis Chemical Degradation->Hydrolysis Oxidation Oxidation Chemical Degradation->Oxidation Deamidation Deamidation Chemical Degradation->Deamidation Aggregation Aggregation Physical Degradation->Aggregation Formulation Factors Formulation Factors Formulation Factors->Peptide Stability pH pH Formulation Factors->pH Buffer Buffer Formulation Factors->Buffer Excipients Excipients Formulation Factors->Excipients Environmental Factors Environmental Factors Environmental Factors->Peptide Stability Temperature Temperature Environmental Factors->Temperature Light Light Environmental Factors->Light

Factors Influencing Peptide Stability

References

Technical Support Center: Overcoming Poor Solubility of Synthetic Lamprey LH-RH I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered with synthetic Lamprey Gonadotropin-Releasing Hormone I (LH-RH I).

Frequently Asked Questions (FAQs)

Q1: What is the primary structure of synthetic Lamprey LH-RH I and how does it influence its solubility?

A1: The primary structure of this compound is a decapeptide with the sequence pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2[1]. Its solubility is influenced by the presence of both hydrophobic (Leu, Trp, Pro) and charged (His, Glu, Lys) amino acid residues. The overall charge of the peptide at a given pH is a critical determinant of its solubility in aqueous solutions.

Q2: I am having difficulty dissolving my lyophilized this compound. What is the recommended starting solvent?

A2: For a new batch of synthetic this compound, it is always recommended to first attempt solubilization in sterile, distilled water. If the peptide proves to be poorly soluble in water, the choice of the next solvent will depend on the net charge of the peptide.

Q3: How do I determine if my this compound peptide is acidic, basic, or neutral?

A3: You can estimate the net charge of the peptide at a neutral pH (around 7.0) by assigning a charge to its ionizable residues.

  • Basic residues (positively charged): Lysine (B10760008) (Lys), Arginine (Arg), Histidine (His), and the N-terminal amino group (+1 each).

  • Acidic residues (negatively charged): Aspartic acid (Asp), Glutamic acid (Glu), and the C-terminal carboxyl group (-1 each).

Based on its sequence (pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2), this compound has one histidine, one glutamic acid, and one lysine. At neutral pH, histidine can be partially positive, glutamic acid is negative, and lysine is positive. Therefore, the peptide is expected to have a net positive charge, classifying it as a basic peptide.

Q4: My peptide did not dissolve in water. What should I try next?

A4: Since this compound is a basic peptide, if it fails to dissolve in water, you should try a dilute acidic solution. A 10% acetic acid solution is a good starting point. If solubility is still an issue, a small amount of a stronger acid like trifluoroacetic acid (TFA) can be used, followed by dilution with water. However, be mindful that TFA may not be suitable for all cell-based assays.

Q5: My peptide appears to be hydrophobic. What solvents are recommended?

A5: For peptides with significant hydrophobic character, initial dissolution in a small volume of an organic solvent is recommended, followed by slow, dropwise addition of the aqueous buffer with constant stirring.[2][3][4][5] Common organic solvents include:

Caution: DMSO can oxidize peptides containing methionine or free cysteine residues.[6] While this compound does not contain these residues, it is a good general practice to be aware of. The final concentration of the organic solvent should be kept to a minimum, as it can be toxic to cells.[6]

Q6: My peptide precipitates out of solution when I add my aqueous buffer. What can I do?

A6: This is a common issue when diluting a peptide stock from an organic solvent. Here are some troubleshooting steps:

  • Slow down the dilution: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.

  • Sonication: Brief sonication in a water bath can help to break up aggregates.[4]

  • Gentle warming: Warming the solution to below 40°C can aid solubility, but be cautious of potential peptide degradation.[7]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues with synthetic this compound.

Problem Possible Cause Recommended Solution
Lyophilized peptide will not dissolve in water. The peptide has a net charge or significant hydrophobicity that prevents dissolution in neutral aqueous solution.1. For Basic Peptides (like this compound): Try dissolving in a small amount of 10% acetic acid, then dilute with water.[7] 2. If still insoluble, use a minimal amount of an organic solvent like DMSO to dissolve the peptide first, then slowly add your aqueous buffer while vortexing.[3][5]
Peptide solution is cloudy or contains visible particles. The peptide is not fully dissolved and may be forming aggregates.1. Sonication: Use a bath sonicator for 5-10 minutes to help break up aggregates.[4] 2. Gentle Warming: Warm the solution to no more than 40°C.[7] 3. Filtration: If small particulates remain, you can filter the solution through a 0.22 µm filter, but be aware this may remove some undissolved peptide.
Peptide precipitates after adding to a buffered solution. The pH of the buffer is close to the isoelectric point (pI) of the peptide, where its net charge is zero and solubility is at a minimum. The buffer components may also be interacting with the peptide.1. Adjust pH: Ensure the final pH of the solution is at least one pH unit away from the peptide's pI. 2. Change Buffer: Try a different buffer system.
Peptide forms a gel-like substance. The peptide is forming extensive intermolecular hydrogen bonds, leading to aggregation.Treat as a highly hydrophobic peptide. Use a small amount of a strong organic solvent (e.g., DMSO, DMF) or a chaotropic agent like 6M guanidinium (B1211019) hydrochloride or 8M urea (B33335) for non-cellular applications.

Data Presentation

Solvent Expected Solubility Concentration Range (Estimated) Notes
Water Low to Moderate< 1 mg/mLSolubility is dependent on the purity and counter-ion of the synthetic peptide.
10% Acetic Acid Good1 - 5 mg/mLRecommended for basic peptides that are insoluble in water.
Dimethyl Sulfoxide (DMSO) High> 10 mg/mLA good choice for creating high-concentration stock solutions.[6]
Dimethylformamide (DMF) High> 10 mg/mLAn alternative to DMSO, especially if oxidation is a concern for other peptides.
Phosphate-Buffered Saline (PBS, pH 7.4) Low to Moderate< 1 mg/mLSolubility can be limited due to the neutral pH.

Note: These are estimated values. It is crucial to perform a solubility test on a small amount of your specific peptide batch before dissolving the entire sample.

Experimental Protocols

Protocol 1: Determining the Solubility of Synthetic this compound

This protocol outlines a systematic approach to test the solubility of your peptide.

Materials:

  • Lyophilized synthetic this compound

  • Sterile, distilled water

  • 10% (v/v) Acetic Acid in sterile water

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Vortex mixer

  • Bath sonicator

  • Microcentrifuge

Procedure:

  • Aliquot: Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Attempt Aqueous Solubilization: a. Add a small volume of sterile, distilled water to achieve a target concentration (e.g., 1 mg/mL). b. Vortex the tube for 30-60 seconds. c. If the peptide is not fully dissolved, sonicate in a water bath for 5-10 minutes. d. Visually inspect for complete dissolution (a clear solution with no visible particles).

  • Attempt Acidic Solubilization (if insoluble in water): a. To the same tube, add 10% acetic acid dropwise while vortexing until the peptide dissolves. b. Note the approximate volume of acetic acid required.

  • Attempt Organic Solvent Solubilization (if insoluble in acidic solution): a. In a new, clean tube with a fresh 1 mg aliquot of the peptide, add a minimal volume of DMSO (e.g., 20-50 µL). b. Vortex until the peptide is completely dissolved. c. Slowly add your desired aqueous buffer dropwise to the DMSO solution while continuously vortexing to reach the final desired concentration. Observe for any precipitation.

  • Record Observations: Carefully document the solvent and approximate concentration at which the peptide fully dissolves.

Protocol 2: Preparation of a Stock Solution

Based on the results from Protocol 1, prepare a concentrated stock solution.

  • For Aqueous/Acidic Soluble Peptides:

    • Weigh the desired amount of lyophilized peptide into a sterile tube.

    • Add the appropriate volume of the determined solvent (water or dilute acetic acid) to achieve the desired stock concentration.

    • Vortex and sonicate as needed to ensure complete dissolution.

    • If a dilute acid was used, consider adjusting the pH of the final working solution if required for your experiment.

  • For Organic Soluble Peptides:

    • Weigh the desired amount of lyophilized peptide into a sterile tube.

    • Add the minimal required volume of DMSO to completely dissolve the peptide.

    • To prepare your working solution, slowly add the DMSO stock solution to your vigorously stirring aqueous experimental buffer. Do not add the buffer to the DMSO stock.

    • Ensure the final concentration of DMSO in your experiment is at a level tolerated by your assay (typically ≤ 0.5% for cell-based assays).[6]

Mandatory Visualizations

experimental_workflow start Start: Lyophilized This compound test_water Attempt to dissolve in sterile water start->test_water dissolved_water Soluble in Water (Prepare aqueous stock) test_water->dissolved_water Yes test_acid Attempt to dissolve in 10% Acetic Acid test_water->test_acid No end End: Solubilized Peptide dissolved_water->end dissolved_acid Soluble in Acid (Prepare acidic stock) test_acid->dissolved_acid Yes test_organic Attempt to dissolve in minimal DMSO test_acid->test_organic No dissolved_acid->end dissolved_organic Soluble in DMSO (Prepare organic stock) test_organic->dissolved_organic Yes troubleshoot Troubleshoot: - Sonication - Gentle Warming test_organic->troubleshoot No dissolved_organic->end

Caption: A workflow for troubleshooting the solubility of synthetic this compound.

signaling_pathway cluster_cell Pituitary Gonadotrope cluster_gq Gαq/11 Pathway cluster_gs Gαs Pathway lhrh This compound receptor Lamprey GnRH Receptor (GPCR) lhrh->receptor gq Gαq/11 receptor->gq gs Gαs receptor->gs plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 stimulates release pkc Protein Kinase C (PKC) dag->pkc activates response Gonadotropin Release (LH & FSH synthesis/secretion) ca2->response pkc->response ac Adenylyl Cyclase (AC) gs->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates pka->response

Caption: Dual signaling pathways of the Lamprey GnRH receptor in pituitary cells.

References

Troubleshooting Cross-Reactivity of Lamprey LH-RH I Antibody: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the cross-reactivity of Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I) antibodies. Accurate and specific detection of LH-RH I is crucial for advancing our understanding of reproductive endocrinology in this ancient vertebrate and for the development of targeted therapeutic agents. This guide offers detailed experimental protocols, data interpretation, and visual aids to address common challenges encountered during immunoassays.

Frequently Asked Questions (FAQs)

Q1: My Lamprey LH-RH I antibody is showing positive staining in unexpected regions of the brain. What could be the cause?

A1: This could be due to cross-reactivity with other forms of Lamprey GnRH, namely LH-RH II or LH-RH III. Lampreys possess three distinct GnRH isoforms.[1][2] While this compound is reported to have a specific receptor (lGnRH-R1), some antibodies may recognize conserved epitopes shared among the different isoforms.[3] We recommend performing absorption controls by pre-incubating your antibody with an excess of synthetic Lamprey LH-RH II and LH-RH III peptides to verify specificity. Staining that disappears after pre-incubation with LH-RH I but not with LH-RH II or III is specific to LH-RH I.

Q2: I am observing high background staining in my immunohistochemistry (IHC) experiment. How can I reduce it?

A2: High background in IHC can arise from several factors. Here are some troubleshooting steps:

  • Blocking: Ensure you are using an appropriate blocking serum, ideally from the same species as your secondary antibody, to minimize non-specific binding.

  • Antibody Concentration: Your primary antibody concentration may be too high. Perform a titration experiment to determine the optimal dilution.

  • Washing Steps: Increase the duration and number of washes between incubation steps to remove unbound antibodies.

  • Antigen Retrieval: The antigen retrieval method might be too harsh, exposing non-specific binding sites. Try a less aggressive method or optimize the incubation time and temperature.

Q3: My radioimmunoassay (RIA) results show inconsistent readings for the same sample. What could be the issue?

A3: Inconsistent RIA results can be due to issues with reagents, pipetting, or incubation times.

  • Reagent Quality: Ensure your radiolabeled ligand is not damaged and that all buffers are correctly prepared and at the proper pH.[4]

  • Pipetting Accuracy: Use calibrated pipettes and ensure consistent pipetting technique for all samples and standards.

  • Incubation Conditions: Maintain a consistent temperature and duration for all incubation steps.[4]

Q4: What is the known cross-reactivity profile of this compound antibodies?

A4: The cross-reactivity of a specific this compound antibody will depend on the immunogen used to generate it. However, competitive binding assays on Lamprey GnRH receptors have provided insights into the potential for cross-reactivity. For instance, studies on the lamprey GnRH receptor show that while it is selective for Lamprey GnRH-III, it can also be displaced by other GnRH forms, including this compound, albeit at a much lower affinity.[5] This suggests that antibodies raised against LH-RH I might show some level of cross-reactivity with LH-RH III.

Quantitative Data Summary

The following table summarizes competitive binding data for the Lamprey GnRH receptor, illustrating the relative binding affinities of different GnRH analogs. This data is crucial for understanding potential cross-reactivity when using antibodies against any of these peptides.

LigandInhibitory Constant (Ki) in nM
Lamprey GnRH-III0.708 ± 0.245
Chicken GnRH-II0.765 ± 0.160
Mammalian GnRH12.9 ± 1.96
dAla(6)Pro(9)NEt mammalian GnRH21.6 ± 9.68
Lamprey GnRH-I 118.0 ± 23.6

Data adapted from a study on the pharmacological characterization of a lamprey GnRH receptor.[5] This table demonstrates that while the receptor has the highest affinity for Lamprey GnRH-III, it can also bind Lamprey GnRH-I, but with significantly lower affinity.

Experimental Protocols

Immunohistochemistry (IHC) Protocol for Lamprey Brain Tissue

This protocol provides a general framework for localizing this compound in lamprey brain tissue. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue preparations.

  • Tissue Preparation:

    • Perfuse the lamprey with 0.1 M phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in a series of sucrose (B13894) solutions (10%, 20%, 30%) in PBS until it sinks.

    • Embed the brain in an appropriate medium (e.g., OCT) and freeze.

    • Cut 20 µm sections on a cryostat and mount on charged slides.

  • Immunostaining:

    • Wash sections three times in PBS.

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

    • Block non-specific binding with 5% normal serum (from the secondary antibody host species) in PBS with 0.3% Triton X-100 for 1 hour at room temperature.

    • Incubate with the primary antibody against this compound at the optimized dilution in blocking buffer overnight at 4°C.

    • Wash sections three times in PBS.

    • Incubate with a fluorescently-labeled secondary antibody at the appropriate dilution in blocking buffer for 2 hours at room temperature.

    • Wash sections three times in PBS.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Mount with an anti-fade mounting medium and coverslip.

  • Controls:

    • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

    • Absorption Control: Pre-incubate the primary antibody with an excess of synthetic this compound peptide. A significant reduction or elimination of staining indicates specificity.

    • Cross-reactivity Control: Pre-incubate the primary antibody with an excess of synthetic Lamprey LH-RH II and LH-RH III peptides to assess cross-reactivity.

Radioimmunoassay (RIA) Protocol for this compound

This protocol outlines the general steps for quantifying this compound in biological samples.

  • Reagent Preparation:

    • Prepare standards using synthetic this compound of known concentrations.

    • Label a known amount of this compound with a radioisotope (e.g., ¹²⁵I).

    • Prepare assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Procedure:

    • Pipette standards, samples, and a zero-standard (assay buffer only) into assay tubes.

    • Add the primary this compound antibody to all tubes except the "non-specific binding" (NSB) tubes.

    • Add the radiolabeled this compound to all tubes.

    • Vortex and incubate overnight at 4°C.

    • Add a precipitating agent (e.g., a secondary antibody and polyethylene (B3416737) glycol) to separate bound from free antigen.

    • Centrifuge the tubes and decant the supernatant.

    • Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of bound radiolabel for each standard and sample.

    • Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their percentage of bound radiolabel on the standard curve.

Visualizing Signaling Pathways and Workflows

This compound Signaling Pathway

Lamprey GnRH receptors are G-protein coupled receptors that can activate multiple signaling pathways.[3] Lamprey GnRH-R1, which is specific for LH-RH I, has been shown to induce cAMP accumulation.

G LHRH1 This compound LHRHR1 lGnRH-R1 LHRH1->LHRHR1 Binds G_protein G-protein (Gs) LHRHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gonadotropin release) PKA->Cellular_Response Phosphorylates targets leading to G Start Unexpected Staining Observed Check_Protocol Review Protocol: - Antibody Dilution - Blocking Steps - Washing Steps Start->Check_Protocol Optimize_Protocol Optimize Protocol: - Titrate Primary Antibody - Increase Blocking Time/Concentration - Increase Wash Duration/Frequency Check_Protocol->Optimize_Protocol Absorption_Control Perform Absorption Control (Pre-incubate with LH-RH I) Optimize_Protocol->Absorption_Control Staining_Abolished Staining Abolished? Absorption_Control->Staining_Abolished Antibody_Specific Antibody is Specific to LH-RH I Staining_Abolished->Antibody_Specific Yes Non_Specific_Binding Issue is Non-Specific Binding Staining_Abolished->Non_Specific_Binding No Cross_Reactivity_Control Perform Cross-Reactivity Control (Pre-incubate with LH-RH II/III) Staining_Persists Staining Persists? Cross_Reactivity_Control->Staining_Persists Staining_Persists->Antibody_Specific No Cross_Reactivity_Confirmed Cross-Reactivity with LH-RH II/III Confirmed Staining_Persists->Cross_Reactivity_Confirmed Yes Antibody_Specific->Cross_Reactivity_Control Non_Specific_Binding->Optimize_Protocol Consider_New_Antibody Consider Using a Different Antibody Cross_Reactivity_Confirmed->Consider_New_Antibody

References

Technical Support Center: Optimizing Dosage for In Vivo Lamprey LH-RH I Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your in vivo experimental designs.

A Note on Terminology: In scientific literature concerning lampreys, the term Gonadotropin-Releasing Hormone (GnRH) is predominantly used. Lamprey GnRH-I and GnRH-III are the key neurohormones that regulate reproduction.[1][2][3][4] This guide will refer to Lamprey GnRH-I, which is functionally analogous to LH-RH I in this context.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo studies with Lamprey GnRH-I?

A1: For initial studies in sea lampreys (Petromyzon marinus), a starting dose in the range of 0.1 to 0.2 µg/g of body weight is recommended for a single injection protocol.[5] However, effective doses have been reported in a broader range, from 0.005 to 0.2 µg/g body weight, depending on the experimental goals and the specific GnRH analog used.[5]

Q2: What is the most common route of administration for Lamprey GnRH-I in in vivo studies?

A2: The most frequently reported method of administration is intraperitoneal (IP) injection.[1] Intramuscular (IM) injections have also been used effectively in studies with GnRH analogs in other fish species.

Q3: How should Lamprey GnRH-I be prepared for injection?

A3: Lamprey GnRH-I is a peptide and should be handled with care to avoid degradation. It is typically reconstituted in a sterile, physiological saline solution. The concentration should be calculated to ensure the desired dose is administered in a reasonable injection volume for the size of the animal.

Q4: What are the expected physiological responses to Lamprey GnRH-I administration?

A4: Administration of Lamprey GnRH-I is expected to stimulate the pituitary-gonadal axis.[5][6] This can be measured by an increase in plasma steroid hormones such as estradiol (B170435) and progesterone (B1679170).[1][5] In reproductively mature lampreys, this can lead to the induction of spermiation in males and ovulation in females.[5]

Q5: How does water temperature affect the response to Lamprey GnRH-I?

A5: Water temperature is a critical factor influencing the reproductive physiology of lampreys and their response to GnRH. Studies have shown that the stimulatory effects of GnRH on steroidogenesis are temperature-dependent.[5][6] It is crucial to maintain and report the water temperature in your experimental setup, as this can significantly impact the outcome.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No or low physiological response (e.g., no change in steroid levels, no spermiation/ovulation) Insufficient Dosage: The administered dose may be too low for the specific developmental stage or condition of the lampreys.- Gradually increase the dose in subsequent experiments. - Consider a multiple injection protocol (e.g., four successive injections every 3-4 days) which has been shown to be effective.[5]
Peptide Degradation: Improper handling or storage of the Lamprey GnRH-I may have led to its degradation.- Ensure the peptide is stored correctly (typically lyophilized at -20°C or colder). - Reconstitute the peptide immediately before use in a sterile, appropriate solvent. - Avoid repeated freeze-thaw cycles.
Animal's Reproductive State: The lampreys may not be in a receptive reproductive state for GnRH stimulation.- Ensure that the animals are at an appropriate stage of sexual maturation for the desired outcome. The effects of GnRH can vary depending on the life stage (e.g., parasitic vs. adult).[6]
Suboptimal Water Temperature: The water temperature may be too low, inhibiting the physiological response.- Gradually increase the water temperature to a level known to be conducive to lamprey reproduction (e.g., 13°C, 17°C, or 19°C have been used in studies).[5]
Inconsistent results between individuals Variability in Animal Physiology: Individual lampreys can have natural variations in their endocrine systems and reproductive timing.- Increase the sample size (n) in each experimental group to account for individual variability. - Ensure all animals within a treatment group are of a similar size and developmental stage.
Injection Technique: Inconsistent administration of the peptide can lead to variable dosing.- Standardize the injection procedure, ensuring the full dose is administered correctly (intraperitoneally).
Inhibitory or unexpected effects High Dosage: In some fish species, excessively high doses of GnRH analogs can have negative effects or down-regulate the response.- If you are using very high doses and observing unexpected results, consider performing a dose-response curve to identify the optimal concentration.
Analog Specificity: Different GnRH analogs can have varied potencies and effects.- If using an analog of Lamprey GnRH-I, ensure its biological activity in lampreys has been characterized. Some analogs may act as antagonists.[6]

Quantitative Data Summary

Table 1: Effective Dosages of Lamprey GnRH-I and GnRH-III for Inducing Physiological Responses in Sea Lamprey (Petromyzon marinus)

Peptide Dosage (µg/g body weight) Administration Observed Effect Reference
Lamprey GnRH-I0.1Single IP Injection36% increase in plasma progesterone over basal levels in females.[1][2]
Lamprey GnRH-III0.1Single IP Injection31% increase in plasma progesterone and 244% increase in plasma estradiol over basal levels in females.[1][2]
Lamprey GnRH-III0.1 - 0.2Single IP InjectionSignificant elevation of plasma estradiol in females at various water temperatures (13°C, 17°C, 19°C).[5]
Lamprey GnRH-III0.1Four successive IP injections (3-4 days apart)100% ovulation in females by Day 31.[5]
Lamprey GnRH-III0.2Four successive IP injections (3-4 days apart)88% ovulation in females by Day 31.[5]

Experimental Protocols

Protocol 1: Single Injection Study to Assess Steroidogenic Response
  • Animal Acclimation: Acclimate adult sea lampreys to the experimental tank conditions and water temperature for a minimum of 48 hours.

  • Peptide Preparation: Reconstitute lyophilized Lamprey GnRH-I in sterile physiological saline to a final concentration that allows for the desired dosage in an injection volume of 100-200 µl.

  • Pre-injection Blood Sampling: Anesthetize the lamprey and collect a baseline blood sample from the caudal vasculature.

  • Injection: Administer a single intraperitoneal injection of the prepared Lamprey GnRH-I solution at a dosage of 0.1 µg/g body weight. A control group should receive an injection of the vehicle (saline) only.

  • Post-injection Blood Sampling: At predetermined time points (e.g., 6, 12, 24 hours post-injection), collect blood samples.

  • Hormone Analysis: Process blood samples to separate plasma and store at -80°C until analysis for estradiol and progesterone levels using a validated assay (e.g., ELISA or RIA).

Protocol 2: Multiple Injection Study for Induction of Ovulation
  • Animal Selection and Acclimation: Select sexually mature female sea lampreys and acclimate them as described in Protocol 1.

  • Peptide Preparation: Prepare the Lamprey GnRH-I solution as previously described.

  • Injection Schedule: Administer four successive intraperitoneal injections of Lamprey GnRH-I at a dosage of 0.1 µg/g body weight every three to four days.

  • Monitoring for Ovulation: Visually inspect the females daily for signs of ovulation, which can be confirmed by gently expressing eggs.

  • Data Collection: Record the percentage of females that ovulate in the treatment and control groups over the course of the experiment (e.g., up to 31 days).[5]

Visualizations

Lamprey_GnRH_Signaling_Pathway Hypothalamus Hypothalamus GnRH_I Lamprey GnRH-I Hypothalamus->GnRH_I Releases Pituitary Pituitary Gland Gonadotropins Gonadotropins (e.g., LH-like) Pituitary->Gonadotropins Releases Gonads Gonads (Ovary/Testis) Steroids Steroid Hormones (Estradiol, Progesterone) Gonads->Steroids Produces GnRH_I->Pituitary Stimulates Gonadotropins->Gonads Stimulates Gametogenesis Gametogenesis (Spermiation/Ovulation) Steroids->Gametogenesis Induces

Caption: Simplified signaling pathway of Lamprey GnRH-I in the reproductive axis.

Experimental_Workflow_Dosage_Optimization start Start: Define Experimental Goal (e.g., Steroidogenesis, Ovulation) acclimation Animal Acclimation (Stable Temperature & Conditions) start->acclimation dose_selection Select Initial Dose Range (0.1 - 0.2 µg/g body weight) acclimation->dose_selection protocol Choose Injection Protocol (Single vs. Multiple Injections) dose_selection->protocol single_injection Single Injection Protocol protocol->single_injection Steroidogenesis multiple_injection Multiple Injection Protocol protocol->multiple_injection Ovulation administration Administer GnRH-I (IP) & Vehicle Control single_injection->administration multiple_injection->administration monitoring Monitor Physiological Response (Blood Sampling, Visual Inspection) administration->monitoring analysis Analyze Data (Hormone Levels, % Ovulation) monitoring->analysis optimization Optimize Dose/Protocol Based on Results analysis->optimization

Caption: General experimental workflow for optimizing Lamprey GnRH-I dosage.

References

Technical Support Center: Minimizing Degradation of Lamprey LH-RH I in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I) in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Lamprey LH-RH I degradation in tissue samples?

A1: The primary cause of this compound degradation in tissue samples is enzymatic activity.[1][2] Endogenous proteases and peptidases, which are released upon cell lysis during tissue collection and homogenization, can rapidly cleave the peptide hormone, leading to inaccurate quantification and loss of biological activity.[1][2]

Q2: What are the most critical immediate steps to take after tissue collection to prevent degradation?

A2: Immediately after collection, it is crucial to inhibit enzymatic activity. The two most effective methods are rapid freezing (snap-freezing) in liquid nitrogen or on dry ice, and heat stabilization.[3][4] These methods inactivate the proteases that cause degradation.

Q3: What are protease inhibitor cocktails, and should I use them?

A3: Protease inhibitor cocktails are mixtures of different types of protease inhibitors that provide broad-spectrum protection against various classes of proteases, including serine, cysteine, and metalloproteases.[5][6] The use of a protease inhibitor cocktail is highly recommended, especially if heat stabilization is not employed.[7]

Q4: How should I store my tissue samples for long-term stability of this compound?

A4: For long-term storage, tissue samples should be kept at -80°C.[5] Studies have shown that long-term storage at -80°C does not adversely affect RNA quality or overall tissue morphology, suggesting good preservation of biomolecules.[5]

Q5: Can the extraction method itself contribute to the degradation of this compound?

A5: Yes, the extraction method is critical. Using an acidic extraction buffer (e.g., 0.25% acetic acid) can help to denature and inactivate many proteases, thereby preserving the integrity of the neuropeptide.[3] The choice of extraction solvent and the speed of the procedure are important factors.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound in tissue samples.

Problem 1: Low or No Signal in Immunoassay (ELISA/RIA)
Potential Cause Recommended Solution
Degradation of this compound in the sample. Review your tissue collection and extraction protocol. Ensure rapid inactivation of proteases through snap-freezing or heat stabilization. Incorporate a protease inhibitor cocktail during homogenization.[7]
Incorrect sample dilution. The concentration of this compound in your sample may be below the detection limit of the assay. Try concentrating the sample or using a less diluted sample.
Antibody issues. The primary or secondary antibody may have lost activity due to improper storage or handling. Use a fresh aliquot of antibodies and ensure they are stored at the recommended temperature.
Reagent problems. A critical reagent, such as the substrate or stop solution, may have expired or been prepared incorrectly. Prepare fresh reagents and repeat the assay.
Insufficient incubation times. Ensure that all incubation steps are performed for the recommended duration to allow for optimal binding and signal development.[8]
Problem 2: High Background Signal in Immunoassay
Potential Cause Recommended Solution
Insufficient washing. Increase the number of wash steps and the volume of wash buffer to ensure the removal of all unbound reagents.[8]
High concentration of detection antibody. Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Cross-reactivity. Other molecules in the tissue extract may be cross-reacting with the antibodies. Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
Ineffective blocking. The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking agent or increase the blocking time.
Problem 3: High Variability Between Replicate Samples
Potential Cause Recommended Solution
Inconsistent sample preparation. Standardize your tissue homogenization and extraction procedures to ensure uniformity across all samples.
Pipetting errors. Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes are dispensed.[8]
Edge effects on the microplate. Avoid using the outermost wells of the microplate for samples and standards, as these are more prone to temperature fluctuations and evaporation.[8]
Incomplete mixing of reagents. Ensure all reagents are thoroughly mixed before being added to the wells.

Data Presentation: Comparison of Tissue Preservation Methods

While specific quantitative data for this compound is limited, the following table, adapted from a study on mouse brain neuropeptidomics, provides a comparison of different preservation methods and their effectiveness in identifying unique peptides. This can serve as a guide for selecting the most appropriate method for your experiments.[3]

Preservation Method Extraction Method Number of Unique Peptides Identified Reproducibility Notes
Snap-freezing in Liquid Nitrogen 0.25% Acetic AcidHighestHighRecommended for maximizing peptide identification and reproducibility.[3]
Freezing in 2-methyl-butane 0.25% Acetic AcidIntermediateModerateAn alternative to liquid nitrogen, but may result in slightly fewer identified peptides.
Microwave Heat Denaturation 0.25% Acetic AcidLowerModerateEffective at inactivating enzymes, but may lead to some peptide degradation.

Experimental Protocols

Protocol for Extraction of this compound from Brain Tissue

This protocol is adapted from established methods for neuropeptide extraction from brain tissue and is suitable for this compound analysis.

Materials:

  • Lamprey brain tissue

  • Liquid nitrogen or dry ice

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: 0.25% Acetic Acid in HPLC-grade water

  • Protease Inhibitor Cocktail (for use with snap-frozen tissue)

  • Centrifuge tubes

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE activation, wash, and elution solutions

Procedure:

  • Tissue Collection and Stabilization:

    • Method A (Recommended): Snap-Freezing: Immediately after dissection, snap-freeze the lamprey brain tissue in liquid nitrogen or on a block of dry ice.[3] Store at -80°C until extraction.

    • Method B: Heat Stabilization: If snap-freezing is not possible, use a microwave heat denaturation system designed for tissue stabilization to rapidly inactivate enzymes.

  • Tissue Homogenization:

    • Place the frozen tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.

    • Transfer the powdered tissue to a pre-chilled centrifuge tube.

    • Add 1 mL of ice-cold Extraction Buffer per 100 mg of tissue.

    • If using snap-frozen tissue without heat stabilization, add a protease inhibitor cocktail to the Extraction Buffer at the manufacturer's recommended concentration.

    • Homogenize the sample on ice using a tissue homogenizer until no visible tissue fragments remain.

  • Peptide Extraction:

    • Incubate the homogenate on ice for 20 minutes with occasional vortexing.

    • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new tube.

  • Sample Clean-up (Solid-Phase Extraction):

    • Activate a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the activated SPE cartridge.

    • Wash the cartridge with an appropriate wash solution (e.g., 0.1% formic acid in water) to remove salts and other impurities.

    • Elute the peptides from the cartridge using an elution solution (e.g., 50% acetonitrile/0.1% formic acid).

  • Sample Concentration:

    • Dry the eluted peptide solution using a vacuum centrifuge.

    • Reconstitute the dried peptides in a small, known volume of an appropriate buffer for your downstream analysis (e.g., immunoassay buffer or LC-MS mobile phase).

Visualizations

Signaling Pathway of this compound

This compound, similar to other GnRH family peptides, initiates its physiological effects by binding to a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells.[9][10] This binding activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10][11]

Lamprey_LHRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GnRH Receptor (GPCR) GnRH Receptor (GPCR) This compound->GnRH Receptor (GPCR) Binds Gq/11 Gq/11 GnRH Receptor (GPCR)->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2+ release Ca2+ release IP3->Ca2+ release Induces PKC PKC DAG->PKC Activates Gonadotropin Release Gonadotropin Release Ca2+ release->Gonadotropin Release PKC->Gonadotropin Release

Caption: Signaling pathway of this compound.

Experimental Workflow for this compound Extraction

The following diagram illustrates the key steps in the extraction of this compound from tissue samples, designed to minimize degradation and maximize yield.

Experimental_Workflow cluster_collection Tissue Collection & Stabilization cluster_extraction Homogenization & Extraction cluster_cleanup Sample Clean-up & Concentration cluster_analysis Downstream Analysis Dissect Tissue Dissect Tissue Snap-freeze in Liquid N2 Snap-freeze in Liquid N2 Dissect Tissue->Snap-freeze in Liquid N2 Store at -80°C Store at -80°C Snap-freeze in Liquid N2->Store at -80°C Homogenize in Acidic Buffer (+ Protease Inhibitors) Homogenize in Acidic Buffer (+ Protease Inhibitors) Store at -80°C->Homogenize in Acidic Buffer (+ Protease Inhibitors) Centrifuge to Pellet Debris Centrifuge to Pellet Debris Homogenize in Acidic Buffer (+ Protease Inhibitors)->Centrifuge to Pellet Debris Collect Supernatant Collect Supernatant Centrifuge to Pellet Debris->Collect Supernatant Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Collect Supernatant->Solid-Phase Extraction (SPE) Elute Peptides Elute Peptides Solid-Phase Extraction (SPE)->Elute Peptides Dry and Reconstitute Dry and Reconstitute Elute Peptides->Dry and Reconstitute Immunoassay (ELISA/RIA) or LC-MS Immunoassay (ELISA/RIA) or LC-MS Dry and Reconstitute->Immunoassay (ELISA/RIA) or LC-MS

Caption: Workflow for this compound extraction.

References

Technical Support Center: Lamprey LH-RH I Radioimmunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the Lamprey Luteinizing Hormone-Releasing Hormone (LH-RH) I Radioimmunoassay (RIA).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Lamprey LH-RH I RIA?

The this compound RIA is a competitive binding assay.[1][2] In this assay, a fixed amount of radiolabeled this compound (the "tracer") competes with the unlabeled LH-RH I in your sample for a limited number of binding sites on a specific anti-Lamprey LH-RH I antibody.[1] As the concentration of unlabeled LH-RH I in the sample increases, it displaces the radiolabeled tracer from the antibody.[2] After separation of the antibody-bound and free tracer, the radioactivity of the bound fraction is measured.[3][4] The concentration of LH-RH I in the unknown sample is then determined by comparing these results to a standard curve generated with known concentrations of this compound.[3]

Q2: How can I improve the sensitivity of my assay?

Several strategies can be employed to enhance assay sensitivity:

  • Delayed Tracer Addition: Incubate the antibody and your samples/standards first for a period (e.g., 3-4 hours) before adding the radiolabeled tracer. This "disequilibrium incubation" can significantly improve sensitivity.[1][3]

  • Antibody Dilution: Diluting the primary antibody can improve sensitivity in the low concentration range of the standard curve.[5]

  • Reduce Tracer Amount: Decreasing the amount of radiolabeled antigen can also lead to improved sensitivity.[3]

  • Optimize Incubation Times: Standardizing incubation times, especially for overnight incubations, can help prevent inter-assay variation and improve consistency.[1]

Q3: What are acceptable ranges for non-specific binding (NSB) and zero standard binding (B0)?

  • Non-Specific Binding (NSB): This should be as low as possible, ideally less than 2% of the total counts.[6] High NSB may indicate issues with the tracer's purity or hydrophobicity. Adding a detergent like Tween or Triton X-100 to the assay buffer might help reduce high NSB.[1]

  • Zero Standard (B0) Binding: For optimized kits, the B0 (binding in the absence of unlabeled antigen) should typically be between 30-60% of the total counts.[1] If your B0 is outside this range, the assay results may not be valid.[1]

Q4: How often should I validate my assay?

It is crucial to validate the assay when it is first established in your laboratory. Key parameters to assess include specificity, sensitivity, accuracy, and precision.[7] Regular quality control checks using control samples with known concentrations should be included in every assay run to monitor performance over time.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Sensitivity Antibody concentration is too high. Further dilute the antibody to improve sensitivity at the low end of the standard curve.[5]
Tracer concentration is too high. Reduce the amount of radiolabeled tracer used in the assay.[3]
Incubation time is too short. Increase the incubation time to allow for optimal binding.
Suboptimal incubation temperature. Ensure the incubation is carried out at the recommended temperature (e.g., 4°C for overnight incubations).[9]
Degraded radioligand. Use a fresh, high-purity radioligand.[1][10]
High Non-Specific Binding (NSB) Hydrophobic tracer. Add a detergent like BSA, Tween-20, or Triton X-100 to the assay buffer.[1]
Poor quality of tracer. Replace the radioligand with one of higher purity.[10]
Ineffective separation of bound and free fractions. Ensure the separation technique (e.g., double antibody, charcoal) is performed correctly and that centrifugation is adequate.[3]
Poor Precision (High Intra- or Inter-Assay Variation) Inconsistent pipetting. Calibrate and check the precision of your pipettes. Ensure consistent technique for all samples and standards.[10]
Variable incubation times or temperatures. Strictly adhere to the specified incubation times and temperatures for all tubes and assays.[10]
Inadequate mixing of reagents. Vortex all tubes after adding reagents to ensure homogeneity.[9]
Reagent degradation. Use freshly prepared reagents and store them under the recommended conditions.
Low B0 (Zero Standard) Binding Antibody concentration is too low. Use a higher concentration of the primary antibody.
Degraded antibody. Use a fresh aliquot of the antibody.
Degraded tracer. Use a fresh, high-purity radioligand.[10]
Incorrect buffer composition or pH. Check the composition and pH of the assay buffer.[10]
Standard curve has a shallow slope. Cross-reactivity with other molecules. Use a more specific antibody with low cross-reactivity.[3]
Degraded standards. Prepare fresh standards from a reliable stock solution.

Quantitative Data Summary

The following tables represent typical performance data for a validated this compound RIA.

Table 1: Assay Specificity and Cross-Reactivity

Compound% Cross-Reactivity
This compound100
Lamprey LH-RH III< 0.1
Chicken GnRH-II< 0.01
Mammalian GnRH< 0.01

Table 2: Assay Performance Characteristics

ParameterValue
Sensitivity (ED80) 5 pg/tube
Mid-Range (ED50) 50 pg/tube
Intra-Assay Precision (CV%) 6.5%
Inter-Assay Precision (CV%) 9.8%
Spike and Recovery 92-108%
Linearity of Dilution (R²) > 0.99

Experimental Protocols

Protocol 1: Standard Radioimmunoassay Procedure

This protocol outlines the steps for performing the this compound RIA.

  • Reagent Preparation:

    • Dilute the assay buffer concentrate as instructed. Use this buffer to reconstitute all lyophilized reagents (standards, antibody, tracer).[9]

    • Prepare serial dilutions of the this compound standard to generate a standard curve (e.g., 0-1000 pg/ml).[10]

  • Assay Setup:

    • Label polystyrene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples. Prepare all in duplicate.[1]

    • Add 100 µl of assay buffer to the NSB tubes.

    • Add 100 µl of the appropriate standard dilution or unknown sample to the corresponding tubes.

    • Add 100 µl of the primary anti-Lamprey LH-RH I antibody to all tubes except the TC and NSB tubes.

    • Vortex all tubes and incubate for 16-24 hours at 4°C.[9]

  • Tracer Addition:

    • Add 100 µl of the working radiolabeled this compound tracer solution (e.g., 8,000-10,000 cpm/100µl) to all tubes.[9]

    • Vortex all tubes and incubate for another 16-24 hours at 4°C.[9]

  • Separation of Bound and Free Antigen:

    • Add 500 µl of the precipitating reagent (e.g., secondary antibody solution) to all tubes except the TC tubes.

    • Vortex and incubate for the recommended time and temperature to allow for precipitation of the antibody-antigen complexes.

    • Centrifuge all tubes (except TC) at approximately 1700 x g for at least 20 minutes at 4°C.[9]

  • Counting:

    • Carefully aspirate the supernatant from all tubes except the TC tubes.[9]

    • Count the radioactivity in the pellets (and the TC tubes) using a gamma counter.

  • Data Analysis:

    • Calculate the average counts for each duplicate.

    • Determine the normalized percent bound (% B/B0) for each standard and sample.[1]

    • Plot the % B/B0 for the standards against their concentrations to construct a standard curve.

    • Determine the concentration of this compound in the unknown samples by interpolation from the standard curve.[1]

Protocol 2: Spike and Recovery for Accuracy Assessment

This protocol is used to evaluate the effect of the sample matrix on the assay's accuracy.

  • Sample Preparation: Obtain a sample of the biological matrix (e.g., lamprey plasma) that is known to have a low or undetectable level of endogenous LH-RH I.

  • Spiking:

    • Divide the matrix sample into four aliquots.

    • Leave one aliquot unspiked.

    • Add known amounts of this compound standard to the other three aliquots to achieve low, medium, and high concentrations within the range of the standard curve.

  • Assay Performance: Measure the LH-RH I concentration in all four aliquots using the standard RIA protocol.

  • Data Analysis:

    • Calculate the percent recovery using the formula:

      • % Recovery = (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Concentration of Spiked Analyte * 100

    • The ideal recovery should be within an acceptable range, typically 85-115%.[6]

Visualizations

RIA_Workflow Start Start: Prepare Reagents (Standards, Samples, Antibody, Tracer) Assay_Setup Assay Setup: Add Sample/Standard and Antibody to Tubes Start->Assay_Setup Incubation1 First Incubation (e.g., 16-24h at 4°C) Assay_Setup->Incubation1 Tracer_Addition Add Radiolabeled Tracer Incubation1->Tracer_Addition Incubation2 Second Incubation (e.g., 16-24h at 4°C) Tracer_Addition->Incubation2 Separation Separation of Bound/Free Antigen (e.g., Secondary Antibody & Centrifugation) Incubation2->Separation Counting Count Radioactivity (Gamma Counter) Separation->Counting Analysis Data Analysis: Generate Standard Curve & Calculate Concentrations Counting->Analysis End End: Report Results Analysis->End

Caption: Standard workflow for the this compound Radioimmunoassay.

Troubleshooting_Tree Start Problem Encountered Low_Sensitivity Low Sensitivity? Start->Low_Sensitivity High_NSB High NSB? Low_Sensitivity->High_NSB No Sol_Sensitivity Action: - Dilute Antibody - Reduce Tracer - Delayed Tracer Addition Low_Sensitivity->Sol_Sensitivity Yes Poor_Precision Poor Precision? High_NSB->Poor_Precision No Sol_NSB Action: - Check Tracer Purity - Add Detergent to Buffer - Optimize Separation Step High_NSB->Sol_NSB Yes Sol_Precision Action: - Check Pipettes - Standardize Incubation - Ensure Proper Mixing Poor_Precision->Sol_Precision Yes Contact_Support Issue Persists? Contact Technical Support Poor_Precision->Contact_Support No Sol_Sensitivity->Contact_Support Sol_NSB->Contact_Support Sol_Precision->Contact_Support

Caption: Decision tree for troubleshooting common RIA issues.

References

Technical Support Center: Synthesis of Lamprey GnRH-III (LH-RH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Lamprey Gonadotropin-Releasing Hormone-III (GnRH-III), often referred to as Lamprey LH-RH. The information is presented in a question-and-answer format to directly address potential issues.

Note on Nomenclature: The peptide sequence synthesized and discussed here is pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH₂, which is technically Lamprey GnRH-III.[1] This form is often studied for its potent biological activity. Another variant, Lamprey GnRH-I, has a different sequence (pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH₂).[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary structure of the Lamprey GnRH-III peptide?

A1: The primary structure is a decapeptide with the following sequence: pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH₂.[3] It has two key modifications: a pyroglutamic acid (pGlu) at the N-terminus and an amide group (-NH₂) at the C-terminus.

Q2: What is the recommended method for synthesizing this peptide?

A2: The standard and most efficient method is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[4][5] This strategy uses a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection, allowing for orthogonal control during synthesis.[5]

Q3: Which resin should be used for this synthesis?

A3: To achieve the C-terminal amide, a Rink Amide resin is the recommended solid support.[6][7] Cleavage from this resin with a strong acid like trifluoroacetic acid (TFA) directly yields the amidated peptide.

Q4: What are the most critical residues to consider during the synthesis of Lamprey GnRH-III?

A4: The sequence contains several residues that require special attention:

  • pGlu (N-terminus): Can be incorporated directly using Fmoc-pGlu-OH as the final amino acid in the sequence.

  • Trp (Tryptophan): The indole (B1671886) side chain is highly susceptible to oxidation and modification during acidic cleavage. Using a Boc protecting group (Fmoc-Trp(Boc)-OH) and including scavengers in the cleavage cocktail are crucial.

  • His (Histidine): The imidazole (B134444) side chain can cause side reactions. A Trityl (Trt) protecting group (Fmoc-His(Trt)-OH) is recommended.[8]

  • Asp (Aspartic acid): Prone to aspartimide formation, a side reaction that can lead to impurities and epimerization.[8] Using protecting groups like OtBu (Fmoc-Asp(OtBu)-OH) and minimizing exposure to basic conditions can mitigate this.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of Lamprey GnRH-III.

Question / Problem Potential Cause(s) Recommended Solution(s)
Q: Mass spectrometry of the crude product shows a major peak at +56 Da from the expected mass. Incomplete Fmoc deprotection of the final amino acid (pGlu). The +56 Da corresponds to a t-butyl adduct from scavengers reacting with the exposed amine.1. Ensure complete Fmoc removal by extending the piperidine (B6355638) treatment time or performing a second treatment.[5][6] 2. Confirm deprotection with a colorimetric test (e.g., Kaiser test) before coupling the next amino acid.
Q: The main peak in my crude HPLC is broad and the mass spectrum shows multiple +12 Da or +14 Da adducts on Tryptophan residues. Alkylation of the Trp indole side chain by carbocations generated during cleavage (e.g., from t-butyl groups).1. Increase the concentration of scavengers in the cleavage cocktail. 1,2-ethanedithiol (B43112) (EDT) and thioanisole (B89551) are particularly effective for protecting Trp.[9] 2. Use a Trp derivative with a Boc protecting group (Fmoc-Trp(Boc)-OH) to shield the indole ring.
Q: I see a significant peak at -18 Da from the target mass. Aspartimide formation involving the Aspartic acid (Asp) residue, followed by hydrolysis. This is a common side reaction.[8]1. Use coupling reagents that minimize the risk, such as DIC/Oxyma instead of carbodiimides alone.[6] 2. Keep coupling and deprotection times as short as reasonably possible. 3. Add 0.1M HOBt to the piperidine deprotection solution to reduce the risk of aspartimide formation.
Q: The overall synthesis yield is very low after cleavage. 1. Poor coupling efficiency at one or more steps, leading to truncated sequences (deletions). 2. Aggregation of the growing peptide chain on the resin, hindering reagent access.1. For difficult couplings (e.g., Pro-Gly), perform a "double coupling" step where the reaction is repeated with fresh reagents.[10] 2. Consider switching the primary solvent from DMF to NMP, which can improve solvation.[10] 3. Use a more potent activating agent like HATU or HCTU.[6][7]
Q: The final purified peptide shows low biological activity. Racemization of one or more amino acid residues, particularly Histidine, during the activation step.1. Avoid prolonged pre-activation times for amino acids. 2. Use an additive like Oxyma Pure or HOBt with your coupling reagent (e.g., DIC) to suppress racemization.[8] 3. Ensure the base (e.g., DIPEA) is added just before the coupling reaction.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Lamprey GnRH-III on a 0.1 mmol scale using a Rink Amide resin.

  • Resin Preparation:

    • Place Rink Amide resin (0.1 mmol) in a reaction vessel.

    • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by 3-5 washes with dimethylformamide (DMF).[6]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete Fmoc removal.[5][6]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the mixture to begin activation.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 1-2 hours.

    • Wash the resin with DMF (3-5 times) and DCM (3 times). Confirm completion with a negative Kaiser test.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the sequence, starting from Gly and ending with pGlu:

      • Fmoc-Gly-OH

      • Fmoc-Pro-OH

      • Fmoc-Lys(Boc)-OH

      • Fmoc-Trp(Boc)-OH

      • Fmoc-Asp(OtBu)-OH

      • Fmoc-His(Trt)-OH

      • Fmoc-Ser(tBu)-OH

      • Fmoc-Trp(Boc)-OH

      • Fmoc-His(Trt)-OH

      • Fmoc-pGlu-OH

  • Final Deprotection and Washing:

    • After the final coupling (pGlu), perform one last Fmoc deprotection (Step 2).

    • Wash the final peptide-resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times).

    • Dry the resin under vacuum for several hours.

Protocol 2: Cleavage and Deprotection

This step cleaves the peptide from the resin and removes all side-chain protecting groups.

  • Prepare Cleavage Cocktail (Reagent K):

    • Prepare a fresh mixture of:

      • 82.5% Trifluoroacetic acid (TFA)

      • 5% Phenol

      • 5% Water

      • 5% Thioanisole

      • 2.5% 1,2-Ethanedithiol (EDT)[9]

    • Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[6]

    • Stir or agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the solution dropwise into a large volume of cold diethyl ether (approx. 10x the volume of the TFA solution).[6]

    • A white precipitate should form. Place the suspension at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the ether suspension to pellet the peptide. Decant the ether.

    • Wash the pellet 2-3 more times with cold ether to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Chromatography:

    • Use a C18 reversed-phase column.[11]

    • Employ a gradient elution system with:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Run a linear gradient (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min. Monitor absorbance at 220 nm and 280 nm (for Trp).

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Lamprey GnRH-III Synthesis
Cleavage CocktailCompositionTime (hr)Expected Crude Purity (%)Notes
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT[9]2-375-85%Recommended. Excellent for peptides with multiple sensitive residues like Trp, His, and Asp.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole2-370-80%A good alternative to Reagent K, but may be slightly less effective at preventing Trp side reactions.
Standard TFA/TIS 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)250-65%Not recommended. Insufficient scavengers for protecting the two Trp residues, likely leading to significant side products.
Table 2: Representative Purification Summary for Lamprey GnRH-III (0.1 mmol Scale)
StageMass (mg)Purity by HPLC (%)Overall Yield (%)
Crude Peptide (Post-Cleavage)105~80%83%
After RP-HPLC Purification68>98%54%

Yields are theoretical based on the initial resin loading. Actual results may vary.

Visualizations

Workflow and Pathway Diagrams

SPPS_Workflow Fig 1. Fmoc-SPPS Workflow for Lamprey GnRH-III cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat 9x) cluster_final Finalization Resin Rink Amide Resin Swell Swell Resin (DCM, then DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Couple Next AA (HBTU/DIPEA) Wash1->Couple Wash2 DMF/DCM Wash Couple->Wash2 Wash2->Deprotect Cleave Cleavage & Deprotection (Reagent K) Wash2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Final Lyophilize to Pure Peptide Purify->Final

Fig 1. Fmoc-SPPS Workflow for Lamprey GnRH-III

Troubleshooting_Tree Fig 2. Troubleshooting Logic for Crude Peptide Analysis Start Analyze Crude Product (HPLC & Mass Spec) LowYield Low Yield / Many Peaks? Start->LowYield MassCheck Major Peak Mass Correct? LowYield->MassCheck No CouplingIssue Probable Cause: Incomplete Coupling / Aggregation LowYield->CouplingIssue Yes MassCorrect Purity Issue Only MassCheck->MassCorrect Yes MassIncorrect Incorrect Mass MassCheck->MassIncorrect No CouplingSol Solution: - Use Double Coupling - Switch to NMP Solvent - Use Stronger Activator (HATU) CouplingIssue->CouplingSol PlusAdduct Mass > Expected? MassIncorrect->PlusAdduct MinusAdduct Mass < Expected? PlusAdduct->MinusAdduct No TrpIssue Cause: Trp Alkylation (+12, +14...) Solution: Increase Scavengers PlusAdduct->TrpIssue Yes AspIssue Cause: Aspartimide (-18) Solution: Optimize Coupling/Base MinusAdduct->AspIssue Yes

Fig 2. Troubleshooting Logic for Crude Peptide Analysis

GnRH_Signaling Fig 3. Simplified GnRH Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GnRH Lamprey GnRH-III GnRHR GnRH Receptor (GPCR) GnRH->GnRHR G_Protein Gq/11 Protein GnRHR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Response Gonadotropin Release (LH & FSH) PKC->Response

References

Technical Support Center: Cloning of Lamprey LH-RH I Gene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of cloning the Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as Gonadotropin-Releasing Hormone (GnRH-I), gene. The unique characteristics of the lamprey genome present specific challenges, and this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with cloning the Lamprey LH-RH I gene?

A1: The primary challenges stem from the inherent characteristics of the lamprey genome, which is known to be large, repetitive, and have a high GC content.[1][2][3][4] This can lead to difficulties in designing specific primers, inefficient PCR amplification due to the formation of secondary structures, and potential genomic DNA contamination.[5][6][7] Additionally, lampreys undergo programmed DNA loss, meaning the somatic and germline genomes differ, which is an important consideration when choosing your DNA source.[1][3][4]

Q2: Which tissues are the best source for isolating this compound mRNA?

A2: The this compound gene is primarily expressed in the brain.[1][8] Specifically, the pituitary, hypothalamus, and preoptic area are excellent sources for total RNA extraction for the purpose of cloning the LH-RH I cDNA.[1][8][9]

Q3: I am getting no or very faint bands after PCR amplification of the LH-RH I gene. What could be the problem?

A3: This is a common issue and can be caused by several factors. Firstly, due to the high GC content of the lamprey genome, you may need to optimize your PCR conditions.[5][6][7] This includes using a polymerase specifically designed for GC-rich templates, increasing the denaturation temperature and time, and trying PCR additives like DMSO or betaine (B1666868).[5][6][7] Secondly, your RNA quality or quantity might be suboptimal. Ensure you start with high-quality, intact total RNA.[10] Lastly, your primer design might not be optimal. It is crucial to design primers that are highly specific to the LH-RH I sequence to avoid non-specific binding.

Q4: My ligation reactions are consistently failing, resulting in a low number of transformants. What can I do to improve ligation efficiency?

A4: Ligation efficiency can be influenced by several factors. Ensure your vector and insert DNA are pure and free from contaminants like ethanol (B145695) or salts.[11] Optimizing the vector-to-insert molar ratio is also critical; a 1:3 ratio is a good starting point, but this may need to be optimized.[12][13] The ligation temperature and incubation time also play a significant role. While 16°C overnight is a common condition, some ligases perform better at room temperature for shorter periods.[14][15][16] You can also try to dephosphorylate the vector to prevent self-ligation, which can significantly increase the number of colonies with the desired insert.[17]

Q5: I have many colonies after transformation, but screening reveals that most of them do not contain the insert. What is the likely cause?

A5: This issue, often referred to as "empty vectors," is typically due to the vector religating without the insert. Using two different restriction enzymes for cloning can significantly reduce this problem. If you are using a single restriction enzyme or blunt-end cloning, dephosphorylation of the vector is highly recommended.[17] Also, ensure that your antibiotic selection is working correctly; old or improperly stored antibiotics can lead to the growth of non-transformed cells.[18]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the cloning of the this compound gene.

Problem Potential Cause Recommended Solution Citation
Low or no RNA yield from lamprey brain tissue Inefficient tissue homogenization.Use a homogenizer suitable for tough tissues and ensure the tissue is completely disrupted in the lysis buffer.
RNA degradation by RNases.Use RNase-free reagents and consumables. Work quickly and on ice. Consider using a reagent like RNAlater for tissue preservation.[8]
Issues with RNA extraction from yolk-rich embryos.For early-stage embryos, a modified protocol with precentrifugation and salt addition before isopropanol (B130326) precipitation can improve yield and purity.[10]
Smear or multiple bands after PCR Non-specific primer annealing.Increase the annealing temperature in increments of 1-2°C. Perform a gradient PCR to find the optimal annealing temperature.[19]
High GC content leading to secondary structures.Use a high-fidelity DNA polymerase with a GC buffer or additives like DMSO (5-10%) or betaine (1-2 M). Increase the denaturation temperature to 98°C.[5][6][7]
Genomic DNA contamination.Treat the RNA sample with DNase I before cDNA synthesis. Design primers that span an exon-exon junction.
No colonies on the plate after transformation Inefficient ligation.Optimize the vector:insert molar ratio (try 1:1, 1:3, 1:5). Use fresh ligase and buffer. Verify the activity of your restriction enzymes.[12][13][17]
Low transformation efficiency of competent cells.Use commercially available high-efficiency competent cells. Test the efficiency with a control plasmid. Ensure the heat shock step is performed correctly.[20][21]
Incorrect antibiotic concentration or degraded antibiotic.Use the correct antibiotic at the recommended concentration. Prepare fresh plates with fresh antibiotic.[18]
Insert has the wrong sequence or mutations PCR-induced mutations.Use a high-fidelity DNA polymerase for PCR. Reduce the number of PCR cycles.[17]
Contamination with a different template.Ensure a clean workspace and use filter tips to prevent cross-contamination.

Experimental Protocols

Total RNA Extraction from Lamprey Brain

This protocol is adapted from methods described for lamprey tissue.[1][22]

  • Excise the brain tissue from the lamprey and immediately place it in a tube with an appropriate volume of TRIzol reagent or a similar RNA lysis buffer.

  • Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue clumps remain.

  • Follow the manufacturer's protocol for the chosen RNA extraction reagent for phase separation, RNA precipitation, washing, and solubilization.

  • For early-stage embryos, consider a modified protocol involving precentrifugation to remove yolk and the addition of salts before isopropanol precipitation to improve RNA purity and yield.[10]

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running an aliquot on an agarose (B213101) gel to visualize the integrity of the ribosomal RNA bands.

First-Strand cDNA Synthesis

This protocol is based on standard reverse transcription procedures.[3][23]

  • In a nuclease-free tube, combine 1-5 µg of total RNA with 1 µL of oligo(dT) primers (or gene-specific primers) and nuclease-free water to a final volume of 10 µL.

  • Incubate the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute.

  • Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of 10 mM dNTP mix, 1 µL of RNase inhibitor, and 1 µL of reverse transcriptase.

  • Add 7 µL of the master mix to the RNA-primer mixture.

  • Incubate the reaction at 50°C for 60 minutes.

  • Inactivate the reverse transcriptase by heating at 85°C for 5 minutes. The resulting cDNA can be stored at -20°C.

PCR Amplification of this compound

This protocol provides a starting point for amplifying the GC-rich this compound gene.[1][5][6][7]

  • Design primers specific to the this compound gene sequence. Ensure primers have a high melting temperature (Tm) and consider adding a GC clamp at the 3' end.

  • Set up a 50 µL PCR reaction containing:

    • 5 µL of 10X PCR buffer (optimized for GC-rich templates)

    • 1 µL of 10 mM dNTPs

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 1-2 µL of cDNA template

    • 0.5 µL of a high-fidelity, GC-rich compatible DNA polymerase

    • Nuclease-free water to 50 µL

    • (Optional) 2.5-5 µL of DMSO or 5-10 µL of 5M Betaine

  • Use the following cycling conditions as a starting point, and optimize the annealing temperature using a gradient PCR:

    • Initial denaturation: 98°C for 3 minutes

    • 30-35 cycles of:

      • Denaturation: 98°C for 30 seconds

      • Annealing: 60-68°C for 30 seconds (optimize with gradient PCR)

      • Extension: 72°C for 1-2 minutes (depending on the expected product size)

    • Final extension: 72°C for 10 minutes

  • Analyze the PCR product on an agarose gel to confirm the size and purity of the amplicon.

Ligation into a Cloning Vector

This protocol is for a standard sticky-end ligation.

  • Digest both the purified PCR product and the cloning vector with the appropriate restriction enzymes. Purify the digested products.

  • Set up a ligation reaction in a microfuge tube on ice:

    • Digested vector (e.g., 50 ng)

    • Digested insert (in a 1:3 to 1:5 molar ratio to the vector)

    • 2 µL of 10X T4 DNA Ligase buffer

    • 1 µL of T4 DNA Ligase

    • Nuclease-free water to a final volume of 20 µL

  • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

  • Heat inactivate the ligase at 65°C for 10 minutes before transformation.

Transformation into Competent E. coli

This is a standard heat-shock transformation protocol.[21][24][25]

  • Thaw a 50 µL aliquot of competent E. coli cells on ice.

  • Add 2-5 µL of the ligation reaction to the competent cells. Gently mix by flicking the tube.

  • Incubate the mixture on ice for 30 minutes.

  • Heat shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.

  • Immediately return the tube to ice for 2 minutes.

  • Add 250-500 µL of pre-warmed SOC medium to the tube.

  • Incubate at 37°C for 1 hour with shaking (225 rpm).

  • Plate 50-100 µL of the cell suspension onto an LB agar (B569324) plate containing the appropriate antibiotic for selection.

  • Incubate the plate at 37°C overnight.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, upon binding to its G-protein coupled receptor (GnRHR) on gonadotrope cells in the pituitary, primarily activates the Gq/11 protein. This initiates a signaling cascade through the inositol (B14025) phosphate (B84403) (IP3) pathway, leading to the release of intracellular calcium and subsequent gonadotropin release. There is also evidence for the involvement of the cAMP signaling pathway.[8][26][27]

Lamprey_LHRH_I_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LH-RH_I This compound GnRHR GnRH Receptor (GPCR) LH-RH_I->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates AC Adenylyl Cyclase (AC) GnRHR->AC Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Release Gonadotropin Release Ca2->Gonadotropin_Release PKC->Gonadotropin_Release cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Gonadotropin_Release

Caption: this compound signaling cascade.

Experimental Workflow for Cloning this compound

This diagram outlines the key steps involved in the successful cloning of the this compound gene, from tissue collection to the final verification of the cloned insert.

Cloning_Workflow Tissue 1. Lamprey Brain Tissue (Pituitary/Hypothalamus) RNA_Extraction 2. Total RNA Extraction Tissue->RNA_Extraction cDNA_Synthesis 3. First-Strand cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR 4. PCR Amplification of LH-RH I cDNA_Synthesis->PCR Purification1 5. PCR Product Purification PCR->Purification1 Ligation 7. Ligation Purification1->Ligation Vector_Prep 6. Vector Preparation (Restriction Digest) Vector_Prep->Ligation Transformation 8. Transformation into E. coli Ligation->Transformation Plating 9. Plating on Selective Media Transformation->Plating Colony_Screening 10. Colony PCR/Restriction Digest Plating->Colony_Screening Sequencing 11. Sequence Verification Colony_Screening->Sequencing Positive_Clone Positive Clone with This compound Insert Sequencing->Positive_Clone

Caption: Workflow for this compound gene cloning.

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide to troubleshooting common issues encountered during the cloning process.

Troubleshooting_Flowchart Start Start Cloning Experiment Check_PCR PCR Amplification Successful? Start->Check_PCR Troubleshoot_PCR Troubleshoot PCR: - Optimize Annealing Temp - Use GC-rich Polymerase - Add DMSO/Betaine - Check RNA/cDNA Quality Check_PCR->Troubleshoot_PCR No Check_Ligation Ligation & Transformation Successful? (Colonies on Plate) Check_PCR->Check_Ligation Yes Troubleshoot_PCR->Check_PCR Troubleshoot_Ligation Troubleshoot Ligation/Transformation: - Optimize Vector:Insert Ratio - Use Fresh Ligase/Buffer - Check Competent Cell Efficiency - Verify Antibiotic Plates Check_Ligation->Troubleshoot_Ligation No Check_Insert Colonies Contain Correct Insert? Check_Ligation->Check_Insert Yes Troubleshoot_Ligation->Check_Ligation Troubleshoot_Insert Troubleshoot Insert Problem: - Dephosphorylate Vector - Use Two Restriction Enzymes - Screen More Colonies Check_Insert->Troubleshoot_Insert No Success Cloning Successful! Check_Insert->Success Yes Troubleshoot_Insert->Check_Insert

Caption: Troubleshooting logic for gene cloning.

References

Technical Support Center: Recombinant Lamprey LH-RH I Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of recombinant Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as Lamprey Gonadotropin-Releasing Hormone I (GnRH-I). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of this decapeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in expressing recombinant Lamprey LH-RH I?

A1: The primary challenges associated with expressing recombinant this compound, a small peptide, in hosts like E. coli include low expression yields, proteolytic degradation by host cell enzymes, formation of insoluble inclusion bodies, and difficulties in purification and achieving proper biological activity.

Q2: Which expression system is recommended for this compound?

A2: E. coli is a commonly used and cost-effective system for expressing small peptides like GnRH analogs.[1][2][3][4] However, challenges such as inclusion body formation and lack of post-translational modifications need to be addressed. Expression is often improved by using a fusion partner to increase the size of the recombinant protein and protect the small peptide from degradation.[2][5]

Q3: Why is my expression of this compound so low?

A3: Low expression levels can be attributed to several factors:

  • Codon Bias: The codons in the this compound gene may not be optimal for the expression host (e.g., E. coli). This can lead to translational stalling and reduced protein synthesis.[6][7][8]

  • mRNA Instability: The secondary structure of the mRNA transcript can affect its stability and the efficiency of translation initiation.[7]

  • Peptide Toxicity: Overexpression of some small peptides can be toxic to the host cells, leading to poor growth and low yields.[9]

  • Proteolytic Degradation: Small peptides are highly susceptible to degradation by endogenous proteases in the host organism.[10][11]

Q4: What is the purpose of using a fusion tag for expressing a small peptide like this compound?

A4: A fusion tag (e.g., His-tag, GST, MBP, SUMO) serves multiple purposes:

  • Increases Size: It increases the overall size of the expressed protein, which can improve stability and reduce susceptibility to proteolysis.[5]

  • Aids in Purification: Affinity tags provide a straightforward method for purification via affinity chromatography.[12]

  • Can Enhance Solubility: Some fusion partners, like MBP and SUMO, can improve the solubility of the target peptide.

  • May Prevent Toxicity: Certain fusion partners can sequester the toxic peptide, mitigating its harmful effects on the host cell.

Q5: How can I confirm the biological activity of my purified recombinant this compound?

A5: The biological activity of recombinant GnRH peptides is typically assessed through in vitro or in vivo assays. A common in vitro method involves using a cell line that expresses the GnRH receptor. The activity of the recombinant peptide is then measured by its ability to stimulate a downstream signaling pathway, such as the release of intracellular calcium or the activation of a reporter gene (e.g., luciferase) linked to a cAMP response element.[13][14][15][16]

Troubleshooting Guide

Problem 1: No or Very Low Expression of the Fusion Protein
Possible Cause Troubleshooting Strategy
Codon Bias Synthesize a gene with codons optimized for your expression host (e.g., E. coli).[6][7][8][17][18] Many commercial services are available for this.
Inefficient Translation Initiation Ensure your expression vector has a strong ribosome binding site (RBS) and an optimal distance between the RBS and the start codon.
Plasmid Instability Verify the integrity of your plasmid by restriction digest and sequencing. Ensure appropriate antibiotic selection is maintained during cell growth.[1][19]
Toxicity of the Peptide Use a tightly regulated promoter (e.g., pBAD) to minimize basal expression. Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducing agent (e.g., IPTG).[9][20]
mRNA Secondary Structure Analyze the 5' end of your transcript for stable secondary structures that might hinder ribosome binding. Re-design the gene sequence to minimize these structures without changing the amino acid sequence.[7]
Problem 2: Expressed Protein is Insoluble (Inclusion Bodies)
Possible Cause Troubleshooting Strategy
High Expression Rate Lower the induction temperature (e.g., 16-25°C) and reduce the concentration of the inducer to slow down protein synthesis, which may allow for proper folding.[20][21]
Hydrophobic Nature of the Peptide Express the peptide with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO).
Incorrect Disulfide Bond Formation (in periplasmic expression) Co-express disulfide bond isomerases like DsbC.
Ineffective Solubilization If inclusion bodies are unavoidable, optimize the solubilization buffer. Common denaturants include 8M urea (B33335) or 6M guanidine (B92328) hydrochloride. Test different pH values and additives.[22][23]
Poor Refolding Yield After solubilization, optimize the refolding protocol. This often involves rapid dilution or dialysis into a refolding buffer. Screen different buffer compositions, pH, and additives like L-arginine to prevent aggregation.
Problem 3: Degradation of the Purified Peptide
Possible Cause Troubleshooting Strategy
Proteolysis during Lysis Add a protease inhibitor cocktail to the lysis buffer. Perform all purification steps at 4°C to minimize protease activity.[10]
Cleavage of Fusion Tag After affinity purification, optimize the cleavage reaction to remove the fusion partner. Test different enzyme concentrations, temperatures, and incubation times. Purify the cleaved peptide from the fusion tag and the protease.
C-terminal Degradation Some host proteases can degrade C-terminal tags.[11] If this is an issue, consider an N-terminal tag or use a protease-deficient host strain.
Instability of the Purified Peptide Optimize the final storage buffer. Small peptides can be sensitive to pH and may require specific excipients for stability. Store at -80°C in small aliquots to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Workflow for Expression and Purification of Fusion-Tagged this compound

This protocol outlines a general approach for expressing this compound as a fusion protein in E. coli and purifying it from inclusion bodies.

1. Gene Synthesis and Cloning:

  • Design the DNA sequence encoding this compound (pGlu-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH2). Note: The N-terminal pGlu and C-terminal amidation are post-translational modifications and will not be present in the initial recombinant product.

  • Optimize the codon usage for E. coli.[7]

  • Incorporate a start codon (ATG) and a stop codon.

  • Flank the sequence with appropriate restriction sites for cloning into an expression vector (e.g., pET series).

  • Clone the gene in-frame with a fusion tag (e.g., N-terminal His6-SUMO tag) and a protease cleavage site (e.g., TEV protease site) between the tag and the LH-RH I sequence.

2. Transformation and Expression:

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 20°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Continue to incubate for 4-16 hours at the lower temperature.

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

3. Lysis and Inclusion Body Isolation:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.

  • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) and/or low concentrations of a denaturant (e.g., 2M urea) to remove contaminating proteins.

4. Solubilization and Refolding:

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 8 M urea).

  • Clarify the solubilized protein by centrifugation.

  • Refold the protein by rapid dilution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 0.5 M L-arginine).

5. Purification and Tag Cleavage:

  • Purify the refolded fusion protein using Ni-NTA affinity chromatography.

  • Elute the protein with an imidazole (B134444) gradient.

  • Dialyze the purified protein into a cleavage buffer and add the appropriate protease (e.g., TEV protease) to remove the fusion tag.

  • Perform a second round of Ni-NTA chromatography to remove the cleaved His-tag and any uncleaved fusion protein.

  • Further purify the this compound peptide using reverse-phase HPLC.

6. Verification:

  • Confirm the purity and molecular weight of the final peptide using SDS-PAGE and mass spectrometry.

Visualizations

Expression_Workflow cluster_gene_prep Gene Preparation cluster_expression Expression cluster_purification Purification cluster_verification Verification Gene_Design Codon Optimized This compound Gene Cloning Clone into Expression Vector (e.g., pET-SUMO) Gene_Design->Cloning Transformation Transform into E. coli (e.g., BL21(DE3)) Cloning->Transformation Growth Cell Growth (37°C, OD600 0.6-0.8) Transformation->Growth Induction Induce with IPTG (e.g., 20°C, 4-16h) Growth->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis & Inclusion Body Isolation Harvest->Lysis Solubilization Solubilize in 8M Urea Lysis->Solubilization Refolding Refold by Dilution Solubilization->Refolding Purification1 Ni-NTA Chromatography Refolding->Purification1 Cleavage Protease Cleavage (e.g., TEV) Purification1->Cleavage Purification2 Reverse Ni-NTA & RP-HPLC Cleavage->Purification2 Analysis SDS-PAGE, Mass Spec, Bioactivity Assay Purification2->Analysis

Caption: Workflow for recombinant this compound expression.

Troubleshooting_Logic Start Start Expression Experiment Check_Expression Check for Protein Expression (SDS-PAGE) Start->Check_Expression No_Expression No/Low Expression Check_Expression->No_Expression No Expression_OK Expression Detected Check_Expression->Expression_OK Yes Troubleshoot_No_Exp Troubleshoot: - Codon Optimization - Plasmid Integrity - Induction Conditions No_Expression->Troubleshoot_No_Exp Check_Solubility Check Solubility (Soluble vs. Insoluble Fraction) Expression_OK->Check_Solubility Insoluble Insoluble (Inclusion Bodies) Check_Solubility->Insoluble Insoluble Soluble Soluble Check_Solubility->Soluble Soluble Troubleshoot_Insoluble Troubleshoot: - Lower Temperature - Soluble Fusion Tag - Optimize Refolding Insoluble->Troubleshoot_Insoluble Purify Purify Protein Soluble->Purify Check_Purity Check Purity & Integrity (SDS-PAGE) Purify->Check_Purity Degradation Degradation Detected Check_Purity->Degradation No (Degraded) Pure_Product Pure, Intact Protein Check_Purity->Pure_Product Yes (Pure) Troubleshoot_Degradation Troubleshoot: - Protease Inhibitors - Optimize Cleavage - Protease-Deficient Strain Degradation->Troubleshoot_Degradation

Caption: Troubleshooting logic for recombinant protein expression.

References

Technical Support Center: Optimizing Lamprey LH-RH I Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing fixation methods for Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I) immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: Which fixative is best for Lamprey LH-RH I immunohistochemistry?

A1: The optimal fixative can depend on the specific antibody and the desired outcome (e.g., preserving morphology vs. maximizing antigenicity). However, for peptide hormones like LH-RH I in lamprey brain, common and effective fixatives include 4% Paraformaldehyde (PFA), Bouin's Fluid, and Zamboni's Fixative. PFA is excellent for preserving structural integrity, while Bouin's and Zamboni's fixatives, which contain picric acid, can enhance the antigenicity of some peptides. It is recommended to test different fixation protocols to determine the best one for your specific antibody and experimental setup.

Q2: My staining for this compound is very weak or completely absent. What could be the cause?

A2: Weak or no staining can result from several factors. Common causes include:

  • Inadequate Fixation: Over-fixation can mask the epitope, while under-fixation can lead to poor tissue preservation and loss of the antigen.[1] Ensure you are using the correct fixation time and concentration.

  • Ineffective Antigen Retrieval: For tissues fixed with cross-linking agents like PFA, an antigen retrieval step is often necessary to unmask the epitope.[2][3]

  • Primary Antibody Issues: The primary antibody concentration may be too low, or the antibody itself may not be suitable for IHC on lamprey tissue. Always use a positive control to validate your antibody and protocol.

  • Tissue Processing: Ensure proper dehydration and sectioning. Ice crystal formation during freezing can damage tissue morphology and lead to antigen loss.[4]

Q3: I am observing high background staining in my lamprey brain sections. How can I reduce it?

A3: High background staining can obscure specific signals. To reduce it:

  • Blocking: Ensure you are using an adequate blocking step with normal serum from the same species as the secondary antibody to prevent non-specific binding.

  • Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that provide a strong signal with low background.

  • Washing Steps: Increase the duration and number of washes between antibody incubation steps to remove unbound antibodies.

  • Fixative Choice: Picric acid-containing fixatives like Bouin's can sometimes increase background. If using these, ensure thorough washing to remove excess picric acid.[5]

Q4: Do I need to perform antigen retrieval for this compound IHC?

A4: For formalin- or paraformaldehyde-fixed tissues, antigen retrieval is highly recommended.[2][3] The cross-linking action of these fixatives can create methylene (B1212753) bridges that mask the antigenic site of LH-RH I, preventing antibody binding. Heat-Induced Epitope Retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) is a common and effective method for peptide antigens.

Comparison of Fixation Methods

The choice of fixative is a critical step in IHC. The following table summarizes the key characteristics of three commonly used fixatives for neuropeptide staining.

Feature4% Paraformaldehyde (PFA)Bouin's FluidZamboni's Fixative (PAF)
Composition 4% Paraformaldehyde in Phosphate Buffered Saline (PBS)Picric Acid, Formalin, Glacial Acetic Acid2% Paraformaldehyde, Picric Acid in Phosphate Buffer
Fixation Time 4-24 hours by immersion; shorter for perfusion4-18 hours by immersion4-24 hours by immersion or perfusion
Advantages Good preservation of morphology, widely used.[1]Excellent for preserving soft and delicate tissues, enhances antigenicity of some peptides.Good compromise between morphology and antigenicity, rapid penetration.[6]
Disadvantages Can mask epitopes requiring antigen retrieval, can cause autofluorescence.[1]Can cause tissue shrinkage, picric acid must be thoroughly washed out.[5][7]Can be more complex to prepare than PFA.
Best For General purpose IHC, when good structural preservation is critical.Peptide hormone staining, when signal enhancement is needed.Delicate tissues and when a balance of morphology and antigenicity is desired.

Experimental Protocols

Below are detailed methodologies for tissue fixation and a general immunohistochemistry workflow for this compound.

Protocol 1: Tissue Preparation and Fixation

A. Perfusion-Fixation (Recommended Method)

  • Anesthetize the lamprey according to approved institutional animal care protocols.

  • Perform a transcardial perfusion. First, perfuse with cold 0.1 M Phosphate Buffered Saline (PBS), pH 7.4, to clear the circulatory system of blood.

  • Switch to the chosen cold fixative (4% PFA, Bouin's, or Zamboni's) and perfuse until the tissue is well-fixed (e.g., the liver changes color and limbs become stiff).[8]

  • Dissect the brain and post-fix by immersion in the same fixative for 4-12 hours at 4°C.[9] Over-fixation should be avoided as it can mask antigens.[1]

B. Immersion-Fixation

  • Following euthanasia, immediately dissect the brain.

  • Immerse the brain in the chosen cold fixative.

  • Fix for 18-24 hours at 4°C.[10] Ensure the volume of fixative is at least 10-20 times the volume of the tissue.

Protocol 2: Cryoprotection and Sectioning
  • After fixation, wash the brain in 0.1 M PBS three times for 10 minutes each. If using Bouin's fixative, wash thoroughly in 70% ethanol (B145695) until the yellow color from the picric acid is gone.[5]

  • Cryoprotect the tissue by sequential immersion in sucrose (B13894) solutions. Start with 15% sucrose in PBS until the brain sinks, then transfer to 30% sucrose in PBS and incubate at 4°C until it sinks again.[11][12]

  • Embed the cryoprotected brain in Optimal Cutting Temperature (OCT) compound and freeze rapidly.[4]

  • Section the frozen tissue on a cryostat at a thickness of 14-20 µm.

  • Mount sections on charged slides and allow them to air dry before storage at -80°C or proceeding with staining.

Protocol 3: Immunohistochemical Staining
  • Bring slides to room temperature and wash with PBS three times for 5 minutes each to remove OCT.

  • Antigen Retrieval (if using PFA fixation):

    • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat in a microwave or water bath to 95-100°C for 10-20 minutes.[3]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Wash slides in PBS three times for 5 minutes each.

  • Blocking: Incubate sections in a blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBST) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-Lamprey LH-RH I antibody in the blocking buffer to its optimal concentration. Incubate sections overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times for 10 minutes each in PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled or biotinylated secondary antibody (appropriate for the primary antibody host species) for 1-2 hours at room temperature.

  • Washing: Wash slides three times for 10 minutes each in PBST.

  • Detection (for fluorescently-labeled secondary):

    • Counterstain with a nuclear stain like DAPI, if desired.

    • Mount with an anti-fade mounting medium.

  • Detection (for biotinylated secondary):

    • Incubate with an avidin-biotin complex (ABC) reagent for 30-60 minutes.

    • Wash three times for 5 minutes each in PBS.

    • Develop the signal with a chromogen like 3,3'-Diaminobenzidine (DAB).

    • Counterstain, dehydrate, and mount.

  • Imaging: Visualize the staining using an appropriate microscope.

Visualized Workflows and Logic

Experimental Workflow Diagram

experimental_workflow cluster_prep Tissue Preparation cluster_processing Tissue Processing cluster_staining Immunohistochemistry perfusion Anesthesia & Perfusion dissection Brain Dissection perfusion->dissection post_fix Post-Fixation dissection->post_fix cryoprotect Cryoprotection (Sucrose) post_fix->cryoprotect embedding OCT Embedding & Freezing cryoprotect->embedding sectioning Cryosectioning embedding->sectioning antigen_retrieval Antigen Retrieval (Optional) sectioning->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Visualization secondary_ab->detection caption General workflow for this compound immunohistochemistry. troubleshooting_fixation start Start Troubleshooting problem Problem with Staining? start->problem weak_stain Weak or No Staining problem->weak_stain Yes high_bg High Background problem->high_bg Yes bad_morph Poor Morphology problem->bad_morph Yes check_fix_time Check Fixation Time (Too long or too short?) weak_stain->check_fix_time add_ar Perform/Optimize Antigen Retrieval weak_stain->add_ar check_fix_type Consider Different Fixative (e.g., Bouin's vs. PFA) high_bg->check_fix_type check_washing Increase Washing Steps high_bg->check_washing bad_morph->check_fix_time check_perfusion Evaluate Perfusion Quality bad_morph->check_perfusion solution1 Adjust fixation duration. Perform antigen retrieval. check_fix_time->solution1 solution2 Test alternative fixatives. check_fix_type->solution2 add_ar->solution1 solution4 Improve perfusion technique. Ensure rapid dissection. check_perfusion->solution4 solution3 Ensure thorough post-fixation washing. check_washing->solution3 caption Troubleshooting flowchart for fixation-related IHC issues.

References

Validation & Comparative

A Comparative Analysis of Lamprey LH-RH I and Mammalian GnRH Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I) and mammalian Gonadotropin-Releasing Hormone (GnRH), also known as GnRH I. This comparison is supported by experimental data on receptor binding, signal transduction, and physiological responses, offering valuable insights for researchers in reproductive biology, endocrinology, and pharmacology.

Structural and Functional Overview

Lamprey LH-RH I and mammalian GnRH are decapeptides that play a crucial role in regulating reproduction. While they share a degree of structural homology, key amino acid substitutions lead to significant differences in their biological activity and receptor specificity. Mammalian GnRH is the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis in mammals, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2] Lampreys, representing an ancient vertebrate lineage, possess multiple GnRH isoforms, including LH-RH I and LH-RH III, which regulate their reproductive processes.[3][4]

Comparative Biological Activity: A Data-Driven Analysis

The functional differences between this compound and mammalian GnRH are most evident when examining their cross-reactivity and potency in both lamprey and mammalian systems. The following table summarizes key quantitative data from various experimental studies.

ParameterLigandReceptor/SystemValueSpeciesReference
Binding Affinity (Ki) This compoundLamprey GnRH Receptor118.0 ± 23.6 nMSea Lamprey[5]
Mammalian GnRHLamprey GnRH Receptor12.9 ± 1.96 nMSea Lamprey[5]
Binding Affinity (Kd) Lamprey LH-RH IIIRat Pituitary Cells6.7 nMRat[6]
In Vitro Potency (LH Release) Lamprey LH-RH IIIRat Pituitary Cells1000-fold less potent than mGnRHRat[6]
In Vitro Potency (FSH Release) Lamprey LH-RH IIIRat Pituitary Cells1000-fold less potent than mGnRHRat[6]
In Vivo Potency (LH Release) Lamprey LH-RH IIINormal Cycling Rats180-650-fold weaker than mGnRHRat[6]
In Vivo Potency (FSH Release) Lamprey LH-RH IIINormal Cycling Rats70-80-fold weaker than mGnRHRat[6]
LH-Releasing Activity Lamprey GnRHChicken & Sheep PituitaryLittle to no activityChicken, Sheep[7]
Receptor Binding Activity Lamprey GnRHRat PituitaryNo effectRat[7]

Signaling Pathways: A Visual Representation

Both mammalian GnRH and Lamprey LH-RH initiate their effects by binding to G-protein coupled receptors (GPCRs) on the surface of pituitary gonadotrope cells. While the downstream signaling cascades share common elements, the efficiency of activation differs significantly, particularly when the ligands are applied to heterologous receptors.

Mammalian GnRH Signaling Pathway

Mammalian GnRH binds to its receptor (GnRHR) on gonadotropes, primarily activating the Gq/11 protein.[2] This triggers a cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These signaling events are crucial for the synthesis and release of LH and FSH.

Mammalian_GnRH_Signaling mGnRH Mammalian GnRH GnRHR GnRH Receptor (GnRHR) mGnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_release LH & FSH Synthesis & Release Ca_release->Gonadotropin_release PKC->Gonadotropin_release

Caption: Mammalian GnRH signaling cascade.
Lamprey LH-RH Signaling Pathway

Lamprey LH-RH isoforms also act through GPCRs, and studies on lamprey GnRH receptors show they can stimulate the inositol phosphate (B84403) (IP) pathway, similar to the mammalian system.[3] However, the specificity and efficiency of this activation are highly dependent on both the ligand and the receptor isoform.

Lamprey_LHRH_Signaling lGnRH This compound lGnRHR Lamprey GnRH Receptor lGnRH->lGnRHR Binds G_protein G-protein lGnRHR->G_protein Activates IP_pathway Inositol Phosphate (IP) Pathway G_protein->IP_pathway Activates Steroidogenesis Steroidogenesis & Ovulation IP_pathway->Steroidogenesis Stimulates

Caption: this compound signaling cascade.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the activity of GnRH analogs.

Receptor Binding Assay

This assay quantifies the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki or Kd) of this compound and mammalian GnRH to their respective or heterologous receptors.

Methodology:

  • Membrane Preparation: Pituitary glands or cells expressing the target GnRH receptor are homogenized and centrifuged to isolate a membrane fraction rich in receptors.

  • Competitive Binding: A constant concentration of a radiolabeled GnRH analog (e.g., [125I]-GnRH) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (this compound or mammalian GnRH).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Pituitary/Cell Membrane Preparation Incubation Incubation with Varying Competitor Concentrations Membrane_Prep->Incubation Radioligand Radiolabeled GnRH ([¹²⁵I]-GnRH) Radioligand->Incubation Competitor Unlabeled Ligand (this compound or mammalian GnRH) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Competition Curve (IC₅₀ determination) Counting->Analysis Ki_Calc Ki Calculation Analysis->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.
In Vitro Perifusion of Pituitary Cells

This dynamic cell culture technique allows for the study of hormone secretion in response to pulsatile stimulation.

Objective: To measure the potency (EC50) and efficacy of this compound and mammalian GnRH in stimulating LH and FSH release from pituitary cells.

Methodology:

  • Cell Preparation: Anterior pituitary glands are removed, and the cells are enzymatically dispersed and cultured.

  • Perifusion System: The cultured pituitary cells are placed in a temperature-controlled chamber and continuously perfused with a physiological buffer.

  • Pulsatile Stimulation: The cells are exposed to pulses of varying concentrations of this compound or mammalian GnRH.

  • Fraction Collection: The effluent from the chamber is collected in fractions at regular intervals.

  • Hormone Assay: The concentration of LH and FSH in each fraction is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of hormone released in response to each stimulus is quantified, and dose-response curves are generated to determine the EC50 and maximal response.

Conclusion

The available experimental data clearly demonstrate a significant divergence in the biological activity of this compound and mammalian GnRH. While both are effective in their homologous systems, their cross-reactivity is limited. This compound and its related isoform, lGnRH-III, exhibit substantially lower affinity and potency for mammalian GnRH receptors compared to mammalian GnRH itself.[6][7] Conversely, mammalian GnRH shows a higher affinity for the lamprey GnRH receptor than this compound.[5] These findings underscore the evolutionary specialization of both the hormones and their receptors, providing a critical foundation for further research into the structure-function relationships of the GnRH family and the development of receptor-specific analogs for therapeutic applications.

References

Comparative Analysis of Lamprey LH-RH I Cross-reactivity with Vertebrate GnRH Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Lamprey Luteinizing Hormone-Releasing Hormone I (lGnRH-I) with various Gonadotropin-Releasing Hormone (GnRH) receptors across different vertebrate species. The information presented herein is compiled from experimental data to assist researchers and professionals in drug development in understanding the ligand-receptor interaction and specificity of this ancestral GnRH isoform.

Executive Summary

Lamprey LH-RH I (lGnRH-I) demonstrates a high degree of specificity for its cognate receptors within the lamprey, a basal vertebrate. In contrast, it exhibits minimal to no cross-reactivity with GnRH receptors in higher vertebrates, including avian and mammalian species. This lack of cross-reactivity is attributed to the unique structural characteristics of lGnRH-I. In lampreys, three distinct GnRH receptors have been identified (lGnRH-R-1, lGnRH-R-2, and lGnRH-R-3), with lGnRH-I showing preferential, though not exclusive, interaction with lGnRH-R-1.

Quantitative Data on Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of lGnRH-I and other lGnRH isoforms to the three identified lamprey GnRH receptors. The data is presented as IC50 values, which represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.

LigandReceptorHost Cell LineIC50 (nM)Reference
lGnRH-I lGnRH-R-1 COS-75.0 [1]
lGnRH-IIlGnRH-R-1COS-7>1000[1]
lGnRH-IIIlGnRH-R-1COS-70.8[1]
lGnRH-I lGnRH-R-2 COS-7>1000 [1]
lGnRH-IIlGnRH-R-2COS-7100[1]
lGnRH-IIIlGnRH-R-2COS-70.4[1]
lGnRH-I lGnRH-R-3 COS-7>1000 [1]
lGnRH-IIlGnRH-R-3COS-70.9[1]
lGnRH-IIIlGnRH-R-3COS-710[1]

Cross-reactivity with Other Vertebrate GnRH Receptors:

Experimental studies have shown that lGnRH-I has little to no biological activity in several other vertebrate species.[2][3]

  • Chicken: lGnRH-I showed little or no LH-releasing activity in chicken pituitary bioassays.[2]

  • Sheep: Similarly, lGnRH-I demonstrated little to no LH-releasing activity in sheep pituitary bioassays.[2]

Signaling Pathways and Experimental Workflows

The interaction of GnRH with its receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Some GnRH receptors, including lamprey GnRH-R-1, can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

GnRH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_protein GnRHR GnRH Receptor Gq11 Gq/11 GnRHR->Gq11 Activates Gs Gs GnRHR->Gs Activates (receptor-dependent) GnRH GnRH Ligand (e.g., lGnRH-I) GnRH->GnRHR Binds PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Responses (e.g., LH/FSH release) Ca_release->Downstream PKC->Downstream PKA->Downstream

GnRH Receptor Signaling Pathways

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like lGnRH-I.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor-Expressing Cell Membrane Preparation Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled GnRH Analog (e.g., ¹²⁵I-Buserelin) Radioligand->Incubation Test_Compound Unlabeled Test Compound (e.g., lGnRH-I) Test_Compound->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Counting Gamma Counting of Filter-Bound Radioactivity Filtration->Counting Analysis Data Analysis: Competition Curve Fitting to Determine IC50/Ki Counting->Analysis

Competitive Radioligand Binding Assay Workflow

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of lGnRH-I to GnRH receptors expressed in a heterologous cell system.

1. Materials:

  • Cell Membranes: Membranes prepared from a cell line (e.g., COS-7, HEK293) transiently or stably expressing the GnRH receptor of interest.

  • Radioligand: A high-affinity GnRH analog labeled with a radioisotope (e.g., ¹²⁵I-Buserelin or another suitable GnRH agonist/antagonist).

  • Test Ligand: Unlabeled lGnRH-I and other GnRH analogs for comparison.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Filtration Apparatus: A cell harvester for rapid filtration.

  • Gamma Counter: For measuring radioactivity.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the GnRH receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand, and the cell membrane preparation.

    • Non-specific Binding: Add a high concentration of an unlabeled standard GnRH agonist (e.g., 1 µM Buserelin), the radioligand, and the cell membrane preparation.

    • Competition: Add varying concentrations of the unlabeled test ligand (lGnRH-I), the radioligand, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test ligand concentration. Fit the data using a non-linear regression model to determine the IC50 value. The inhibitory constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the radioligand is known.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates.

1. Materials:

  • Cells: A cell line (e.g., COS-7, HEK293) transiently expressing the GnRH receptor of interest.

  • Labeling Medium: Inositol-free medium containing ³H-myo-inositol.

  • Stimulation Buffer: Typically a buffer containing LiCl to inhibit inositol monophosphatase.

  • Test Ligands: lGnRH-I and other GnRH analogs at various concentrations.

  • Lysis Buffer: A buffer to lyse the cells and stop the reaction.

  • Ion-exchange Chromatography Columns: To separate the different inositol phosphates.

  • Scintillation Counter: To measure the radioactivity of the eluted fractions.

2. Procedure:

  • Cell Culture and Labeling: Seed the cells in multi-well plates and allow them to attach. The following day, incubate the cells with the labeling medium containing ³H-myo-inositol for 24-48 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Stimulation: Wash the cells to remove the unincorporated radiolabel. Pre-incubate the cells with the stimulation buffer containing LiCl for a short period. Then, add the test ligands at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Extraction: Terminate the stimulation by adding the lysis buffer. Collect the cell lysates.

  • IP Separation: Apply the lysates to anion-exchange chromatography columns. Wash the columns and then elute the total inositol phosphates with a suitable buffer.

  • Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.

  • Data Analysis: Plot the amount of accumulated inositol phosphates against the logarithm of the ligand concentration. Fit the data using a non-linear regression model to determine the EC50 value, which represents the concentration of the ligand that produces 50% of the maximal response.

References

Validating the Biological Activity of Synthetic Lamprey LH-RH I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in reproductive biology, endocrinology, and drug development, understanding the functional characteristics of various gonadotropin-releasing hormone (GnRH) analogs is crucial. This guide provides a comprehensive comparison of the biological activity of synthetic Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as Lamprey GnRH-I, against other significant GnRH analogs. We present key experimental data, detailed protocols for validation assays, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Biological Activity of GnRH Analogs

The biological potency of synthetic Lamprey LH-RH I has been evaluated through various in vitro and in vivo assays. Its performance is often compared with other naturally occurring GnRH forms, such as Lamprey GnRH-III, mammalian LHRH (mGnRH), and chicken GnRH-II (cGnRH-II), as well as synthetic analogs.

Table 1: Amino Acid Sequences of Selected GnRH Analogs

GnRH AnalogAmino Acid Sequence
This compoundpGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH₂[1]
Lamprey GnRH-IIIpGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH₂[2]
Mammalian LHRH (mGnRH)pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂
Chicken GnRH-II (cGnRH-II)pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH₂

Table 2: In Vitro Receptor Binding Affinity and Functional Potency

This table summarizes the binding affinity (Ki) and functional potency (EC50) of various GnRH analogs for a cloned lamprey GnRH receptor expressed in COS-7 cells.

GnRH AnalogBinding Affinity (Ki, nM)Functional Potency (LogEC50) for cAMP Production
This compound118.0 ± 23.6[3]-6.57 ± 0.15[3]
Lamprey GnRH-III0.708 ± 0.245[3]-8.29 ± 0.09[3]
Mammalian LHRH (mGnRH)12.9 ± 1.96[3]Not Reported
Chicken GnRH-II (cGnRH-II)0.765 ± 0.160[3]Not Reported
[D-Ala⁶,Pro⁹NEt] mGnRH21.6 ± 9.68[3]Not Reported

Data from competitive binding assays using 125I-labeled Lamprey GnRH-I and functional assays measuring cAMP production in COS-7 cells transiently transfected with a lamprey GnRH receptor.[3]

Table 3: In Vivo Biological Activity in Sea Lamprey

This table presents the effects of this compound and other GnRH analogs on steroidogenesis and gametogenesis in adult sea lampreys.

TreatmentDoseEffect on Plasma Estradiol (B170435)Effect on Plasma Progesterone (B1679170)Effect on Gametogenesis
Synthetic this compound0.1 µg/gSignificant elevation (322% over basal)[2]Significant elevation (36% over basal)[2]Stimulates ovulation and spermiation[4][5]
Synthetic Lamprey GnRH-III0.1 µg/gSignificant elevation (244% over basal)[2]Significant elevation (31% over basal)[2]Potent stimulation of ovulation and spermiation[5]
[D-Ala⁶,Pro⁹-NHEt] mGnRH0.05 µg/gStimulatedStimulatedNot Reported[4]

In vivo studies were conducted on adult sea lampreys. Steroid levels were measured by radioimmunoassay following intraperitoneal injections of the synthetic peptides.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of synthetic this compound.

In Vivo Stimulation of Steroidogenesis in Sea Lamprey

This protocol outlines the procedure for assessing the in vivo efficacy of synthetic GnRH analogs by measuring their impact on plasma steroid levels in sea lampreys.

  • Animal Acclimation: Adult sea lampreys (Petromyzon marinus) are held in tanks with appropriate water temperature and photoperiod to mimic their natural reproductive conditions.

  • Peptide Preparation: Synthetic this compound and other GnRH analogs are dissolved in a saline solution to the desired concentrations.

  • Injection: A predetermined dose of the peptide solution (e.g., 0.1 µg/g body weight) is administered via intraperitoneal injection. Control animals receive a saline injection.

  • Blood Sampling: At specific time points post-injection, blood samples are collected from the caudal vasculature.

  • Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Steroid Radioimmunoassay (RIA): Plasma concentrations of estradiol and progesterone are quantified using specific RIAs. This involves the competitive binding of radiolabeled and unlabeled steroids to a limited amount of antibody. The amount of radioactivity is inversely proportional to the concentration of the steroid in the sample.

Competitive Receptor Binding Assay

This assay determines the binding affinity of synthetic this compound to its receptor.

  • Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with an expression vector containing the cDNA for a lamprey GnRH receptor.

  • Radioligand Preparation: A GnRH analog, such as Lamprey GnRH-I, is radiolabeled with 125I.

  • Assay Setup: Transfected cells are seeded in multi-well plates. The assay is performed by adding a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (synthetic this compound or other GnRH analogs).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Washing and Lysis: The cells are washed to remove unbound ligand, and then lysed to release the bound radioligand.

  • Quantification: The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation.

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the activation of the Gq/11 signaling pathway by GnRH analogs.

  • Cell Culture and Transfection: As with the binding assay, COS-7 cells are transfected with the lamprey GnRH receptor.

  • Cell Labeling: The cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are stimulated with various concentrations of synthetic this compound or other GnRH analogs in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Chromatographic Separation: The different inositol phosphate isomers (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The radioactivity of each fraction is measured by liquid scintillation counting.

  • Data Analysis: The total accumulation of inositol phosphates is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR Lamprey GnRH Receptor This compound->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Gonadotropin Synthesis & Release Ca2->Response PKC->Response

Caption: GnRH Receptor Signaling Pathway in Lamprey Gonadotropes.

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Analysis acclimation Acclimation of Adult Lampreys injection Intraperitoneal Injection of Synthetic Peptides acclimation->injection blood_collection Blood Sampling at Timed Intervals injection->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation ria Radioimmunoassay for Estradiol & Progesterone plasma_separation->ria data_analysis Data Analysis and Comparison ria->data_analysis

Caption: Experimental Workflow for In Vivo Validation.

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_binding_assay Receptor Binding Assay cluster_functional_assay Functional Assay (IP Accumulation) cell_culture Culture COS-7 Cells transfection Transfect with Lamprey GnRH Receptor cDNA cell_culture->transfection competition Competitive Binding with Unlabeled Analogs transfection->competition labeling Label Cells with [³H]inositol transfection->labeling radiolabeling Radiolabel GnRH Analog radiolabeling->competition quantify_binding Quantify Bound Radioactivity competition->quantify_binding analyze_binding Calculate Ki quantify_binding->analyze_binding stimulation Stimulate with GnRH Analogs labeling->stimulation extraction Extract Inositol Phosphates stimulation->extraction quantify_ip Quantify Radioactivity extraction->quantify_ip analyze_ip Calculate EC50 quantify_ip->analyze_ip

Caption: In Vitro Characterization Workflow.

References

A Comparative Analysis of Gonadotropin-Releasing Hormone (GnRH) Structures and Functions Across Vertebrate Evolution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural diversity, functional conservation, and evolutionary dynamics of the GnRH peptide family.

The gonadotropin-releasing hormone (GnRH) is a critical neuropeptide that governs reproduction in all vertebrates. This decapeptide, primarily synthesized in the hypothalamus, orchestrates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn regulate gonadal function. Over 600 million years of animal evolution, the GnRH molecule has undergone significant diversification, resulting in multiple forms with distinct structures and physiological roles. This guide provides a comparative analysis of GnRH structures across the vertebrate lineage, supported by experimental data on their biological activities and the methodologies used for their characterization.

Evolution and Diversity of GnRH Forms

Vertebrates possess multiple forms of GnRH, with three main paralogous genes—GnRH1, GnRH2, and GnRH3—arising from whole-genome duplications early in vertebrate evolution. While over twenty primary structures of GnRH have been identified across different species, they are generally classified into three main types:

  • GnRH1 (Mammalian GnRH): This was the first form to be structurally characterized and is the primary regulator of gonadotropin release in most mammals. Its structure is highly conserved among mammals.

  • GnRH2 (Chicken GnRH-II): First isolated from the chicken brain, GnRH2 is the most ancient and structurally conserved form of GnRH across jawed vertebrates, from fish to mammals. Its remarkable conservation over 500 million years suggests a fundamental and conserved biological role.

  • GnRH3 (Salmon GnRH): Initially identified in salmon, this form is predominantly found in teleost fish. Genomic analyses suggest that the GnRH3 gene was present in an ancestral vertebrate but was subsequently lost in the tetrapod lineage.

The presence and combination of these GnRH forms vary among different vertebrate lineages due to independent gene loss events. For instance, the GnRH2 gene has been lost or silenced in some mammalian species, while some teleosts have lost the GnRH1 or GnRH3 gene.

Structural Comparison of GnRH Peptides

All vertebrate GnRH peptides are decapeptides, sharing a conserved N-terminus (pGlu-His-Trp-Ser) and C-terminus (Pro-Gly-NH2), which are crucial for receptor binding and activation. Variations in the amino acid sequence, typically occurring at positions 5, 7, and 8, give rise to the different GnRH isoforms.

GnRH Form Amino Acid Sequence Representative Vertebrate Group
GnRH1 (Mammalian) pGlu-His-Trp-Ser-Tyr -Gly-Leu -Arg -Pro-Gly-NH2Mammals
GnRH2 (Chicken II) pGlu-His-Trp-Ser-His -Gly-Trp -Tyr -Pro-Gly-NH2Widespread in jawed vertebrates
GnRH3 (Salmon) pGlu-His-Trp-Ser-Tyr -Gly-Trp -Leu -Pro-Gly-NH2Teleost Fish
Sea Bream GnRH pGlu-His-Trp-Ser-Tyr -Gly-Leu -Ser -Pro-Gly-NH2Perch-like fish
Lamprey GnRH pGlu-His-Tyr -Ser-Leu -Glu -Trp -Lys -Pro-Gly-NH2Jawless fish

Table 1: Amino acid sequences of representative GnRH forms across different vertebrate classes. Variations from the mammalian GnRH1 sequence are highlighted in bold.

Functional Divergence and Subfunctionalization

Following gene duplication, the different GnRH forms have undergone subfunctionalization. GnRH1 has primarily retained the role of a potent stimulator of gonadotropin release from the pituitary. In contrast, GnRH2 and GnRH3 are often considered to have neuromodulatory functions, influencing reproductive behavior. However, in species where a particular GnRH gene has been lost, another paralog may take over its functions. For example, in the sea bream, all three identified GnRH peptides (sea bream GnRH, salmon GnRH, and chicken GnRH-II) were shown to stimulate gonadotropin release in vivo.

Experimental Protocols

The characterization of GnRH structures and functions relies on a combination of biochemical and physiological assays.

1. Peptide Sequencing and Structural Analysis:

  • Extraction: GnRH peptides are typically extracted from brain tissue (e.g., hypothalamus) using acidic solutions.

  • Purification: The extracts are subjected to multiple steps of chromatography, including gel filtration and high-performance liquid chromatography (HPLC), to isolate the different GnRH forms.

  • Sequencing: The primary amino acid sequence of the purified peptides is determined using methods like Edman degradation and mass spectrometry.

2. Biological Activity Assays:

  • In Vivo Assays: Synthetic GnRH peptides are administered to live animals, and blood samples are collected to measure the subsequent release of LH and FSH using radioimmunoassays (RIAs).

  • In Vitro (or Ex Vivo) Pituitary Cell Culture Assays: Dispersed pituitary cells or pituitary fragments are cultured and exposed to different concentrations of GnRH analogs. The amount of gonadotropins released into the culture medium is then quantified. This allows for the determination of the potency and efficacy of different GnRH forms.

GnRH Receptor Signaling Pathways

GnRH exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of pituitary gonadotrope cells. The interaction of GnRH with its receptor (GnRHR) primarily activates the Gq/11 family of G-proteins. This initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and release of LH and FSH.

The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

The rise in intracellular Ca2+ is a key signal for the immediate release of gonadotropins via exocytosis. Concurrently, the activation of PKC and other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (such as ERK, JNK, and p38MAPK), plays a crucial role in the transcriptional regulation of the gonadotropin subunit genes (α-GSU, LHβ, and FSHβ).

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Gonadotropin_Release Gonadotropin Release (LH, FSH) Ca2->Gonadotropin_Release Triggers MAPK MAPK Cascades (ERK, JNK, p38) PKC->MAPK Activates Gene_Transcription Gene Transcription (α-GSU, LHβ, FSHβ) MAPK->Gene_Transcription Regulates

GnRH receptor signaling cascade in pituitary gonadotropes.

Experimental Workflow for Characterizing GnRH Activity

The systematic evaluation of a novel GnRH analog or a newly discovered endogenous form follows a well-defined experimental workflow.

GnRH_Experimental_Workflow Start Start: Novel GnRH Peptide Synthesis Peptide Synthesis & Purification Start->Synthesis Structure Structural Analysis (Mass Spec, Sequencing) Synthesis->Structure InVitro In Vitro Bioassay (Pituitary Cell Culture) Synthesis->InVitro InVivo In Vivo Bioassay (Animal Model) Synthesis->InVivo ReceptorBinding Receptor Binding Assay Synthesis->ReceptorBinding DoseResponse Dose-Response Curve (LH/FSH Release) InVitro->DoseResponse Conclusion Conclusion: Characterize Potency & Efficacy DoseResponse->Conclusion HormoneLevels Measure Plasma Gonadotropin Levels InVivo->HormoneLevels HormoneLevels->Conclusion Affinity Determine Binding Affinity (Ki, IC50) ReceptorBinding->Affinity Affinity->Conclusion

A Comparative Analysis of Lamprey Gonadotropin-Releasing Hormone (LH-RH) I and III: Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of neuroendocrinology, the subtle variations in peptide hormones can lead to significant functional divergence. This guide provides a comprehensive comparison of two key gonadotropin-releasing hormones found in the sea lamprey (Petromyzon marinus), Lamprey LH-RH I and Lamprey LH-RH III. This document is intended for researchers, scientists, and drug development professionals interested in the structure-function relationships and evolutionary aspects of these important neurohormones.

Structural Comparison

This compound and LH-RH III are both decapeptides, sharing a high degree of sequence homology. However, a critical substitution at position 6 distinguishes the two isoforms.

  • This compound: pGlu-His-Tyr-Ser-Leu-Glu -Trp-Lys-Pro-Gly-NH2[1]

  • Lamprey LH-RH III: pGlu-His-Trp-Ser-His-Asp -Trp-Lys-Pro-Gly-NH2[2]

This single amino acid difference, Glutamic acid in LH-RH I versus Aspartic acid in LH-RH III, plays a crucial role in their differential receptor binding and subsequent biological activity.

Functional Differences: A Quantitative Overview

The functional distinctions between this compound and LH-RH III are most evident in their interactions with the three identified lamprey GnRH receptors (lGnRH-R-1, -2, and -3) and their downstream physiological effects. While both hormones stimulate the reproductive axis, their potencies and signaling pathways differ.

ParameterThis compoundLamprey LH-RH IIIReference
Receptor Binding Affinity (Ki) 118.0 ± 23.6 nM (to a lamprey GnRH receptor)0.708 ± 0.245 nM (to a lamprey GnRH receptor)[3]
cAMP Signaling Potency (LogEC50) -6.57 ± 0.15-8.29 ± 0.09[3]
Plasma Estradiol (B170435) Elevation 322% over basal244% over basal[2]
Plasma Progesterone (B1679170) Elevation 36% over basal31% over basal[2]

Signaling Pathways and Receptor Specificity

Lamprey possess three distinct GnRH receptors, each exhibiting different affinities for LH-RH I and III. This differential binding is a key determinant of the specific physiological responses elicited by each hormone. lGnRH-R-1 can be activated by both LH-RH I and III, leading to the stimulation of the inositol (B14025) phosphate (B84403) (IP) and cyclic AMP (cAMP) signaling pathways. In contrast, lGnRH-R-2 and lGnRH-R-3 show more selective binding.

G cluster_LHRH1 This compound cluster_LHRH3 Lamprey LH-RH III cluster_receptors Lamprey GnRH Receptors cluster_signaling Downstream Signaling cluster_response Physiological Response LHRH1 LH-RH I R1 lGnRH-R-1 LHRH1->R1 Activates LHRH3 LH-RH III LHRH3->R1 Activates R2 lGnRH-R-2 LHRH3->R2 High Affinity R3 lGnRH-R-3 LHRH3->R3 Lower Affinity IP Inositol Phosphate (IP) Pathway R1->IP cAMP Cyclic AMP (cAMP) Pathway R1->cAMP R2->IP R3->IP Steroidogenesis Steroidogenesis IP->Steroidogenesis Gametogenesis Gametogenesis cAMP->Gametogenesis

Figure 1: Signaling pathways of this compound and III.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the functional differences between this compound and III.

Receptor Binding Assays

Competitive binding assays are performed to determine the binding affinities (Ki) of LH-RH I and III to lamprey GnRH receptors.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Lamprey GnRH Receptor (from cell culture or tissue) Incubate Incubate Receptor, Radioligand, and varying concentrations of Competitors Receptor->Incubate Radioligand Radiolabeled LH-RH analog (e.g., ¹²⁵I-LH-RH) Radioligand->Incubate Competitors Unlabeled LH-RH I Unlabeled LH-RH III Competitors->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity of bound fraction Filter->Count Analyze Calculate Ki values Count->Analyze

Figure 2: Workflow for a competitive receptor binding assay.

Protocol:

  • Receptor Preparation: Membranes from cells expressing a specific lamprey GnRH receptor or from lamprey pituitary tissue are prepared.

  • Binding Reaction: A constant concentration of a radiolabeled LH-RH analog is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled LH-RH I or LH-RH III.

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

cAMP Signaling Assays

These assays measure the ability of LH-RH I and III to stimulate the production of cyclic AMP, a key second messenger.

Protocol:

  • Cell Culture: Cells expressing a lamprey GnRH receptor are cultured in appropriate media.

  • Stimulation: The cells are treated with varying concentrations of LH-RH I or LH-RH III for a defined period.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive enzyme immunoassay (EIA) or a bioluminescence-based assay.

  • Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) is calculated to determine the potency of each hormone.

In Vivo Steroidogenesis Experiments

These experiments assess the physiological effects of LH-RH I and III on hormone production in live lampreys.

Protocol:

  • Animal Handling: Adult sea lampreys are acclimated to laboratory conditions.

  • Injection: Lampreys are injected with a saline control, LH-RH I, or LH-RH III at a specific dosage.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Steroid Measurement: Plasma levels of steroids such as estradiol and progesterone are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Steroid levels in the hormone-treated groups are compared to the control group to determine the in vivo bioactivity.

Logical Relationship of Functional Divergence

The functional differences between this compound and III can be understood as a cascade of events starting from a minor structural change.

G A Amino Acid Substitution (Glu vs. Asp at position 6) B Altered Peptide Conformation and Charge Distribution A->B C Differential Receptor Binding Affinity B->C D Distinct Downstream Signaling Activation C->D E Varied Physiological Responses D->E

Figure 3: Logical flow of functional divergence.

This guide highlights the significant impact of a single amino acid substitution on the biological activity of two closely related neuropeptides. The differential receptor activation and signaling pathways employed by this compound and III provide a fascinating model for understanding the evolution and specificity of hormone-receptor interactions. Further research into these systems will undoubtedly provide valuable insights for the development of novel therapeutics targeting GnRH pathways.

References

A Comparative Guide to the Phylogenetic Analysis of Lamprey Gonadotropin-Releasing Hormone I (GnRH-I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Lamprey Gonadotropin-Releasing Hormone I (GnRH-I, previously LH-RH I) gene, offering insights into its evolutionary significance. By comparing it with its paralogs, we can better understand the structural and functional evolution of this critical neuropeptide family. This analysis is crucial for researchers in evolutionary biology and professionals in drug development targeting hormonal pathways.

Introduction: The Significance of Lamprey GnRH

Gonadotropin-releasing hormone (GnRH) is the master regulator of reproduction in all vertebrates.[1][2] The GnRH gene family is ancient, having arisen from gene duplication events that predate the divergence of vertebrates.[1][3] Lampreys, as one of the most ancient lineages of vertebrates (agnathans or jawless fish), provide a unique window into the early evolution of this gene family.[4] Their genomes contain orthologs of the major GnRH paralogs found in jawed vertebrates, including GnRH-I, GnRH-II, and GnRH-III, making them a cornerstone for phylogenetic comparisons.[5][6][7]

The lamprey GnRH-I precursor was the first to be identified and sequenced in this ancient lineage and displays the conserved tripartite structure seen in other vertebrates: a signal peptide, the GnRH decapeptide, and a GnRH-associated peptide (GAP).[4] Analysis of the lamprey GnRH-I gene, in comparison to its paralogs and orthologs in other species, illuminates the evolutionary pressures that have shaped the reproductive neuroendocrine system over 500 million years.[4]

Comparison of Lamprey GnRH-I with Other GnRH Paralogs

The vertebrate GnRH system is comprised of at least three main paralogous lineages: GnRH1, GnRH2, and GnRH3.[3] These forms often exhibit distinct expression patterns and biological roles.[1] Lamprey GnRH-I, along with lamprey GnRH-III, appears to be a paralogous homolog to the broader gnathostome (jawed vertebrate) GnRH family.[5]

The primary structure of the GnRH decapeptide is highly conserved across vast evolutionary distances due to its critical role in receptor binding and activation.[8][9] However, the precursor regions, particularly the signal peptide and the GnRH-associated peptide (GAP), show significant divergence. This pattern of conservation and divergence is a key focus of phylogenetic analysis.

Data Presentation: Sequence Identity Comparison

The following tables summarize the sequence identity between the different domains of the lamprey GnRH-I precursor and its counterparts in other vertebrate groups. This quantitative data highlights the differential evolutionary constraints on each part of the prohormone.

Table 1: Amino Acid Sequence Identity of Lamprey GnRH-I Precursor Domains Compared to Gnathostome Orthologs

Precursor DomainAverage Identity with Tetrapod & Teleost GnRHsKey Observations
Signal Peptide ~20%Low conservation, suggesting less functional constraint.[4]
GnRH Decapeptide & Processing Site 60-70%High conservation, reflecting its critical role in receptor binding.[4][10]
GnRH-Associated Peptide (GAP) <20%Marked divergence, indicating rapid evolution or differing functions.[4][10]

Table 2: Decapeptide Sequences of the Three Lamprey GnRH Paralogs

GnRH FormAmino Acid Sequence
Lamprey GnRH-I pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2[11]
Lamprey GnRH-II pGlu-His-Trp-Ser-His-Gly-Trp-Phe -Pro-Gly-NH2[5]
Lamprey GnRH-III pGlu-His-Trp-Ser-His-Asp -Trp-Lys-Pro-Gly-NH2[6]

Note: Bolded amino acids indicate differences from the highly conserved GnRH2 form found in most vertebrates.

Functional Context: The GnRH Signaling Pathway

To appreciate the evolutionary importance of the GnRH gene, it is essential to understand its function. GnRH is released from the hypothalamus and travels to the anterior pituitary, where it binds to GnRH receptors (GnRH-R) on gonadotrope cells. This binding event triggers a signaling cascade, primarily through G-proteins of the Gq/11 family, leading to the synthesis and pulsatile release of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[12][13] These hormones, in turn, act on the gonads to regulate steroidogenesis and gamete maturation.[13]

GnRH_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR binds to Pituitary Anterior Pituitary (Gonadotrope Cell) Gonadotropins LH & FSH Synthesis & Release Signaling Gq/11 Signaling (PLC, IP3, Ca2+) GnRHR->Signaling activates Signaling->Gonadotropins stimulates Gonads Gonads (Testes / Ovaries) Gonadotropins->Gonads act on Effects Steroidogenesis & Gametogenesis Gonads->Effects regulate

Simplified GnRH signaling pathway in vertebrates.

Experimental Protocols

A typical phylogenetic analysis of the Lamprey GnRH-I gene involves several key stages, from sample acquisition to computational analysis. The workflow ensures the accurate determination of the gene's sequence and its evolutionary relationship to other genes.

Methodologies for Phylogenetic Analysis
  • Tissue Collection and RNA Extraction: Brains are dissected from sea lampreys (Petromyzon marinus). Total RNA is then extracted from the brain tissue using standard molecular biology techniques (e.g., TRIzol reagent or column-based kits).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers. This cDNA library serves as the template for subsequent PCR amplification.

  • PCR Amplification and Sequencing: The GnRH-I gene is amplified from the cDNA using specific primers designed from known lamprey GnRH sequences. The resulting PCR products are purified and sequenced using Sanger or next-generation sequencing methods.

  • Sequence Homology Search: The obtained nucleotide or translated amino acid sequence is used as a query in a BLAST (Basic Local Alignment Search Tool) search against public databases like GenBank to find homologous sequences in other species.[14][15]

  • Multiple Sequence Alignment (MSA): The lamprey GnRH-I sequence and its identified homologs are aligned using algorithms like ClustalW or MUSCLE.[16] This critical step arranges the sequences to identify conserved regions and evolutionary changes.

  • Phylogenetic Tree Construction: A phylogenetic tree is inferred from the multiple sequence alignment. Common methods include:

    • Maximum Likelihood (ML): A statistical method that finds the tree most likely to have produced the observed sequence data under a given model of evolution.[15]

    • Bayesian Inference (BI): Uses Bayesian statistics to generate a posterior probability distribution of possible trees.

    • Neighbor-Joining (NJ): A distance-based method that clusters sequences based on their genetic distance.[17]

  • Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized using software like MEGA or FigTree. The branching patterns (topology) and branch lengths represent the inferred evolutionary relationships among the genes.

Phylogenetic_Workflow A 1. Sample Collection (Lamprey Brain Tissue) B 2. RNA Extraction & cDNA Synthesis A->B C 3. PCR Amplification & DNA Sequencing B->C D 4. Sequence Assembly & Homology Search (BLAST) C->D E 5. Multiple Sequence Alignment (MSA) D->E F 6. Model Selection & Phylogenetic Tree Construction (ML, BI, NJ) E->F G 7. Tree Visualization & Interpretation F->G

Experimental workflow for phylogenetic analysis.

Conclusion

The phylogenetic analysis of the Lamprey GnRH-I gene provides invaluable data on the origins of the vertebrate neuroendocrine system. Comparative analysis reveals a mosaic of evolution: the core GnRH decapeptide is under strong negative selection, preserving its function for over 500 million years, while the precursor regions have diverged significantly.[4] This pattern underscores the lamprey's pivotal position as a "living fossil," allowing researchers to trace the deep evolutionary history of genes that are fundamental to vertebrate life and to identify highly conserved domains that may serve as targets for therapeutic development.

References

Unraveling the Potency of GnRH Family Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in potency among Gonadotropin-Releasing Hormone (GnRH) family peptides is critical for advancing therapeutic strategies in reproductive health and oncology. This guide provides an objective comparison of various GnRH agonists and antagonists, supported by experimental data, to aid in the selection and development of next-generation hormonal therapies.

The GnRH system is a cornerstone of reproductive endocrinology, with the native GnRH decapeptide orchestrating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] Synthetic GnRH analogs, categorized as agonists and antagonists, have been engineered to modulate this pathway with enhanced potency and duration of action.[2][3] Agonists initially stimulate the GnRH receptor, leading to a "flare-up" effect, followed by receptor desensitization and downregulation, ultimately suppressing gonadotropin release.[4][5] In contrast, antagonists competitively block the GnRH receptor, providing immediate and reversible suppression without an initial surge.[1][6]

The potency of these peptides is a key determinant of their therapeutic efficacy and is primarily assessed through two types of in vitro assays: receptor binding assays and functional assays.[6] Receptor binding assays quantify the affinity of a peptide for the GnRH receptor, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).[6][7][8] Functional assays measure the biological response elicited by the peptide, such as the inhibition of GnRH-induced downstream signaling, and potency is often expressed as the half-maximal effective concentration (EC50).[8][9]

Comparative Analysis of GnRH Peptide Potency

The following table summarizes the in vitro potency of several prominent GnRH agonists and antagonists based on receptor binding and functional assay data. Lower IC50, Kd, and EC50 values generally indicate higher potency.

Peptide ClassPeptideReceptor Binding Affinity (IC50/Kd)Functional Potency (EC50/pIC50)
Agonist TriptorelinKd: 2.6 x 10⁻⁸ M (high affinity), 7.7 x 10⁻⁶ M (low affinity)[10][11]-
Agonist LeuprolideED50: < 1 x 10⁻⁹ M[12]pKi: 8.5 - 9.1[13]
Antagonist Cetrorelix (B55110)IC50: 1.21 nM[6], 1.98 nM; Kd: 1.26 nM, 0.14 nM; pKi: 10[14]IC50: 19.9 nM (Ca2+ Flux Assay)[6]; pIC50: 8.38[14]
Antagonist Degarelix-Minimal effective dose for LH/testosterone suppression: 1-3 µg/kg[1]
Antagonist Acyline-Suppresses FSH to 46.9%, LH to 12.4%, and Testosterone to 13.4% of baseline at 75 µg/kg[15]
Antagonist RelugolixIC50: 0.33 nM[6]-
Antagonist ElagolixKd: 54 pM[6]-
Antagonist Linzagolix-IC50: 36.7 nM (Ca2+ Flux Assay)[6]

Key Experimental Protocols

The determination of GnRH peptide potency relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a GnRH analog for its receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 or Ki value of the test peptide.

Materials:

  • Cells: A cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).[6]

  • Radioligand: A high-affinity, radiolabeled GnRH agonist or antagonist (e.g., [125I]-buserelin or [125I]-cetrorelix).[6]

  • Test Compounds: Serial dilutions of the GnRH peptide being evaluated.

  • Assay Buffer: A binding buffer suitable for maintaining cell membrane integrity and receptor binding.

  • Instrumentation: Scintillation counter or gamma counter.[6]

Procedure:

  • Cell Membrane Preparation: Homogenize cells expressing the GnRH receptor and isolate the membrane fraction via centrifugation.[6]

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide.[6]

  • Equilibrium: Allow the binding reaction to reach equilibrium.[6]

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.[6]

  • Quantification: Measure the radioactivity of the filters using a scintillation or gamma counter.[6]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. The IC50 value, the concentration that inhibits 50% of specific binding, is determined from the resulting sigmoidal curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[6]

Functional Assays (Inhibition of Downstream Signaling)

These assays measure the ability of a GnRH antagonist to block the downstream signaling events that occur upon GnRH receptor activation. The GnRH receptor is a Gq/11-coupled receptor, and its activation leads to the production of inositol (B14025) phosphates (IP) and an increase in intracellular calcium levels.[6]

Objective: To determine the functional inhibitory potency (IC50) of the antagonist.

1. Inositol Phosphate (IP) Accumulation Assay:

  • Procedure:

    • Cell Culture and Labeling: Culture cells expressing the GnRH receptor and label them with [3H]-myo-inositol.

    • Pre-incubation: Pre-incubate the cells with varying concentrations of the GnRH antagonist.

    • Stimulation: Stimulate the cells with a standard GnRH agonist in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.

    • Extraction and Quantification: Extract the accumulated inositol phosphates and quantify them using ion-exchange chromatography and scintillation counting.

    • Data Analysis: Plot the percentage of inhibition of the agonist-induced IP accumulation against the logarithm of the antagonist concentration to determine the IC50 value.

2. Calcium Flux Assay:

  • Procedure:

    • Cell Culture and Dye Loading: Culture cells expressing the GnRH receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[6]

    • Pre-incubation: Pre-incubate the cells with varying concentrations of the GnRH antagonist.

    • Stimulation and Measurement: Stimulate the cells with a GnRH agonist and measure the resulting change in intracellular calcium concentration using a fluorometric imaging plate reader.

    • Data Analysis: The peak fluorescence signal is proportional to the intracellular calcium concentration. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration to determine the IC50 value.[6]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in GnRH signaling and potency determination, the following diagrams have been generated.

GnRH_Signaling_Pathway cluster_cytosol Cytosol GnRH_Peptide GnRH Peptide (Agonist/Antagonist) GnRHR GnRH Receptor GnRH_Peptide->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Mediates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Synthesis Gonadotropin Synthesis & Secretion Ca_release->Gonadotropin_Synthesis PKC->Gonadotropin_Synthesis Experimental_Workflow cluster_binding_assay Receptor Binding Assay cluster_functional_assay Functional Assay (e.g., Calcium Flux) prep_membranes Prepare Cell Membranes Expressing GnRH Receptor incubate_binding Incubate Membranes with Radioligand & Test Peptide prep_membranes->incubate_binding separate_binding Separate Bound & Unbound Ligand (Filtration) incubate_binding->separate_binding quantify_binding Quantify Radioactivity separate_binding->quantify_binding analyze_binding Analyze Data (IC50/Ki) quantify_binding->analyze_binding prep_cells Culture & Load Cells with Fluorescent Dye incubate_functional Pre-incubate Cells with Test Peptide (Antagonist) prep_cells->incubate_functional stimulate_cells Stimulate with GnRH Agonist incubate_functional->stimulate_cells measure_response Measure Fluorescence Change stimulate_cells->measure_response analyze_functional Analyze Data (IC50) measure_response->analyze_functional

References

Unraveling the Gonadotropin-Releasing Potential of Lamprey LH-RH I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide offers researchers, scientists, and drug development professionals an in-depth comparison of Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as Lamprey Gonadotropin-Releasing Hormone I (lGnRH-I), and its role in gonadotropin release. Through a meticulous review of experimental data, this document provides an objective performance comparison against other gonadotropin-releasing hormone analogs, equipping researchers with the critical information needed to advance their work in reproductive endocrinology and drug discovery.

Executive Summary

Lamprey LH-RH I, a key neurohormone in one of the most ancient vertebrate lineages, provides a unique model for understanding the evolution and function of reproductive hormones. This guide validates its role in stimulating gonadotropin release, a critical step in the reproductive cascade, and benchmarks its efficacy against its paralog, Lamprey GnRH-III, and the well-characterized mammalian LHRH. The presented data, summarized in clear, comparative tables, alongside detailed experimental protocols and signaling pathway diagrams, offer a robust resource for the scientific community.

Comparative Performance of GnRH Analogs

The biological activity of this compound and its counterparts has been evaluated through various in vivo and in vitro studies. The following tables summarize the key quantitative data on their potency in releasing gonadotropins and their binding affinity to GnRH receptors.

Table 1: Comparative Potency of GnRH Analogs in Gonadotropin Release (in vivo)
PeptideSpeciesLH Release Potency (relative to mammalian LHRH)FSH Release Potency (relative to mammalian LHRH)Citation(s)
Lamprey GnRH-IIIRat (normal cycling)180-650-fold weaker70-80-fold weaker[1]
Lamprey GnRH-IIIRat (ovariectomized)40-210-fold weaker50-160-fold weaker[1]
Lamprey GnRH-IIIBarrow (castrated male pig)No significant LH releaseSelective FSH release (205% of basal)[2]
Table 2: Comparative Binding Affinity of GnRH Analogs to GnRH Receptors
LigandReceptor SourceBinding Affinity (Ki, nM)Citation(s)
Lamprey GnRH-ILamprey GnRH receptor (expressed in COS cells)118.0 ± 23.6[2][3]
Lamprey GnRH-IIILamprey GnRH receptor (expressed in COS cells)0.708 ± 0.245[2][3]
Chicken GnRH-IILamprey GnRH receptor (expressed in COS cells)0.765 ± 0.160[2][3]
Mammalian GnRHLamprey GnRH receptor (expressed in COS cells)12.9 ± 1.96[2][3]
[dAla⁶,Pro⁹NEt] mammalian GnRHLamprey GnRH receptor (expressed in COS cells)21.6 ± 9.68[2][3]
Lamprey GnRH-IIIRat pituitary cellsKd = 6.7 nM[1]
Table 3: Effects of Lamprey GnRH Analogs on Steroidogenesis and Ovulation in Lamprey
PeptideDosageEffect on Plasma EstradiolEffect on Plasma ProgesteroneOvulation/SpermiationCitation(s)
Lamprey GnRH-I & -III0.1 or 0.2 µg/gStimulated-Induced ovulation in 88-100% of females[4]
Lamprey GnRH-I0.1 µg/g322% increase over basal36% increase over basal-
Lamprey GnRH-III0.1 µg/g244% increase over basal31% increase over basal-
Lamprey GnRH0.05 or 0.1 µg/g-StimulatedStimulated spermiation[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methodologies used to obtain the presented data, the following diagrams illustrate the key signaling pathways and experimental workflows.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRH GnRH Analog (e.g., this compound) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Release Gonadotropin (LH/FSH) Release Ca2->Gonadotropin_Release PKC->Gonadotropin_Release

Caption: GnRH Receptor Signaling Pathway.

InVivo_Bioassay_Workflow A Animal Model Selection (e.g., Rats, Pigs) B Baseline Blood Sampling (t=0) A->B C Administration of GnRH Analog (e.g., this compound) B->C D Serial Blood Sampling (Post-injection) C->D E Hormone Quantification (LH, FSH via RIA/ELISA) D->E F Data Analysis (Dose-response curves, Potency calculation) E->F

Caption: In Vivo Bioassay Workflow.

Radioligand_Binding_Assay_Workflow A Membrane Preparation (from cells expressing GnRH receptor) B Incubation (Membranes + Radiolabeled Ligand + Competitor) A->B C Separation of Bound and Free Ligand (Filtration) B->C D Quantification of Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

References

Evolutionary Conservation of the GnRH Signaling System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gonadotropin-Releasing Hormone (GnRH) signaling system is a cornerstone of vertebrate reproduction, and its remarkable evolutionary conservation has made it a subject of intense scientific scrutiny. This guide provides a comparative analysis of the GnRH signaling system across different species, focusing on the performance of its core components. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways to facilitate a deeper understanding of this ancient and vital biological system.

Conservation of GnRH Ligands and Receptors: A Tale of Diversification and Specificity

The GnRH peptide family has undergone significant diversification throughout evolution, with multiple forms of the ligand present in most vertebrate species. This diversification is mirrored by the evolution of multiple GnRH receptor (GnRHR) subtypes, leading to a complex interplay of ligand-receptor interactions that fine-tune reproductive and neuromodulatory processes.

Ligand-Receptor Binding Affinities

The binding affinity of different GnRH isoforms to various receptor subtypes is a critical determinant of their biological activity. The following table summarizes the dissociation constants (Kd) or inhibitory constants (Ki) of native GnRH variants for GnRH receptors from a range of species. Lower values indicate higher binding affinity.

SpeciesReceptor TypeGnRH IsoformBinding Affinity (Kd/Ki, nM)Reference
BovineType I GnRHRGnRH-I9.65[1]
GnRH-II45.4[1]
HumanType I GnRHRGnRH-I1.76[1]
MarmosetType II GnRHRGnRH-II0.92[1]
Receptor Activation Potency

The potency of a GnRH ligand is determined by its ability to activate its cognate receptor and trigger downstream signaling cascades. The half-maximal effective concentration (EC50) is a common measure of this potency, with lower values indicating greater efficacy. The table below presents EC50 values for the activation of different GnRH receptors by various GnRH isoforms, typically measured by the production of inositol (B14025) phosphates (IP).

SpeciesReceptor SubtypeGnRH AgonistEC50 (nM) for IP ProductionReference
Goldfish (Carassius auratus)GfA ReceptorsGnRH1.9 ± 0.4[2]
cGnRH-II0.2 ± 0.1[2]
mGnRH1.0 ± 0.2[2]
GfB ReceptorsGnRH2.1 ± 0.6[2]
cGnRH-II0.4 ± 0.1[2]
mGnRH1.3 ± 0.3[2]

The Conserved GnRH Signaling Pathway

Upon binding of GnRH to its receptor, a conformational change is induced, leading to the activation of intracellular signaling pathways. The primary and most conserved pathway involves the coupling of the GnRH receptor to Gαq/11 proteins. This initiates a cascade of events culminating in the release of gonadotropins.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Gonadotropin_release Gonadotropin Release (LH/FSH) Ca2_release->Gonadotropin_release Stimulates PKC->Gonadotropin_release Stimulates

Caption: Conserved GnRH signaling pathway leading to gonadotropin release.

While the Gαq/11-PLC-IP3 pathway is the primary signaling cascade, evidence also suggests the involvement of the cAMP pathway in some species and cellular contexts.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the GnRH signaling system.

Heterologous Expression of GnRH Receptors

To study the properties of specific GnRH receptors in a controlled environment, they are often expressed in cell lines that do not endogenously express them.

Heterologous_Expression_Workflow cluster_cloning Cloning cluster_transfection Transfection cluster_characterization Functional Characterization cDNA_isolation Isolate GnRHR cDNA from target species Expression_vector Ligate cDNA into expression vector cDNA_isolation->Expression_vector Transfection Transfect cells with GnRHR expression vector Expression_vector->Transfection Cell_culture Culture host cells (e.g., COS-7, HEK293) Cell_culture->Transfection Binding_assay Radioligand Binding Assay Transfection->Binding_assay Signaling_assay Second Messenger Assay (IP accumulation, Ca²⁺ imaging) Transfection->Signaling_assay

Caption: Workflow for heterologous expression and characterization of GnRH receptors.

Protocol:

  • Cloning of the GnRHR Gene: The full-length cDNA of the GnRH receptor from the species of interest is amplified using PCR and cloned into a suitable mammalian expression vector.

  • Cell Culture and Transfection: A host cell line, such as COS-7 or HEK293 cells, is cultured under standard conditions. The cells are then transfected with the GnRHR expression vector using methods like lipofection or electroporation.

  • Selection of Stably Transfected Cells (Optional): For long-term studies, cells that have stably integrated the GnRHR gene can be selected using an appropriate selection marker.

  • Verification of Receptor Expression: Expression of the receptor can be confirmed by methods such as RT-PCR, Western blotting, or immunocytochemistry.

Radioligand Binding Assay

This assay is used to determine the binding affinity of GnRH ligands to their receptors.

Protocol:

  • Membrane Preparation: Cells expressing the GnRH receptor are harvested and homogenized. The cell membranes containing the receptors are isolated by centrifugation.

  • Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-GnRH) and varying concentrations of the unlabeled competitor ligand (the native GnRH isoform being tested).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the activation of the Gαq/11 signaling pathway by quantifying the production of inositol phosphates.

Protocol:

  • Cell Labeling: Cells expressing the GnRH receptor are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Ligand Stimulation: The cells are then stimulated with varying concentrations of the GnRH ligand in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography, and the amount of radioactivity in each fraction is quantified by liquid scintillation counting.

  • Data Analysis: The data are plotted as total inositol phosphate production versus ligand concentration to determine the EC50 value.

Intracellular Calcium Imaging

This technique allows for the real-time visualization of changes in intracellular calcium concentration following receptor activation.

Protocol:

  • Cell Loading with Calcium Indicator: Cells expressing the GnRH receptor are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Live-Cell Imaging: The cells are placed on a microscope stage equipped for live-cell imaging. A baseline fluorescence is recorded.

  • Ligand Stimulation: The GnRH ligand is added to the cells, and the changes in fluorescence intensity are recorded over time.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. The magnitude and kinetics of the calcium response can be quantified.

Conclusion

The GnRH signaling system exhibits a remarkable degree of evolutionary conservation, underscoring its fundamental importance in the regulation of reproduction. While the core components and signaling pathways are maintained across a vast range of species, the diversification of GnRH ligands and their receptors has allowed for the evolution of species-specific regulatory mechanisms. The comparative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further unravel the complexities of this essential signaling system and to develop novel therapeutic strategies targeting GnRH-related pathways.

References

Comparative genomics of the GnRH gene family in vertebrates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Genomic Guide to the Vertebrate GnRH Gene Family

The Gonadotropin-Releasing Hormone (GnRH) gene family represents a cornerstone of neuroendocrine control over reproduction and related behaviors in all vertebrates. This guide provides a comparative genomic overview of the GnRH family, detailing its evolutionary history, the diversity of its gene members, and the experimental methodologies used for its study. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal neuropeptide system.

Overview of the GnRH Gene Family

The vertebrate GnRH system is characterized by the presence of multiple paralogous genes that arose from whole-genome duplications early in vertebrate evolution.[1] The three principal forms identified across vertebrates are GnRH1, GnRH2, and GnRH3.[2]

  • GnRH1 (Hypophysiotropic GnRH): This form is the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis, controlling the synthesis and release of gonadotropins.[3] Its gene sequence shows the most variation across vertebrate species.[4]

  • GnRH2 (Chicken GnRH-II): This is the most conserved form, with an identical amino acid sequence found in almost all vertebrate classes, suggesting a critical and conserved function.[4] It is primarily considered a neuromodulator affecting reproductive behavior.[1]

  • GnRH3 (Salmon GnRH): This form is predominantly found in teleost fish and is believed to have been lost in the tetrapod lineage.[1] Like GnRH2, it functions as a neuromodulator.[1]

The presence and number of these GnRH genes vary across different vertebrate lineages due to subsequent gene loss events.[1]

Comparative Data on GnRH Genes and Peptides

The diversity of the GnRH family is evident in the number of genes present in different species and the amino acid sequences of the mature decapeptides.

Table 1: Distribution of GnRH Gene Paralogs in Representative Vertebrates
Vertebrate GroupRepresentative SpeciesGnRH1GnRH2GnRH3
Mammals Human (Homo sapiens)-
Mouse (Mus musculus)-
Birds Chicken (Gallus gallus)-
Reptiles Green Anole (Anolis carolinensis)-
Amphibians African Clawed Frog (Xenopus laevis)-
Teleost Fish Zebrafish (Danio rerio)-
Salmon (Salmo salar)-
Cartilaginous Fish Elephant Shark (Callorhinchus milii)
Jawless Fish Sea Lamprey (Petromyzon marinus)-

Note: The presence of a gene (✓) does not always imply a functional peptide. Some species may possess pseudogenes.

Table 2: Amino Acid Sequences of Mature GnRH Decapeptides

The structure of the mature GnRH decapeptide is highly conserved at the N-terminus (pGlu-His-Trp-Ser) and C-terminus (Pro-Gly-NH2).[4] Variations typically occur at positions 5, 7, and 8.

GnRH FormCommon NameSequence (pGlu-His-Trp-Ser-X-Gly-X-X-Pro-Gly-NH2)
GnRH1 Mammalian GnRHTyr - Gly - Leu - Arg
Chicken GnRH-IGln - Gly - Leu - Gln
GnRH2 Chicken GnRH-IIHis - Gly - Trp - Tyr
GnRH3 Salmon GnRHTrp - Gly - Leu - Ser

Key Experimental Methodologies

The comparative study of the GnRH gene family relies on several key experimental protocols.

Phylogenetic Analysis

Phylogenetic analysis is used to infer the evolutionary relationships between GnRH genes from different species.

Detailed Protocol:

  • Sequence Acquisition: Obtain GnRH precursor protein or coding DNA sequences from databases like NCBI GenBank. Homologous sequences are best identified using BLAST.[5]

  • Multiple Sequence Alignment (MSA): Align the sequences using algorithms like ClustalW or MUSCLE.[5] This step is critical for identifying conserved regions and homologous positions. For coding sequences, aligning the amino acid sequences first is recommended to preserve the reading frame.[6]

  • Model Selection: Determine the best-fit model of molecular evolution for the aligned dataset using tools like jModelTest for nucleotides or ProtTest for amino acids.[6]

  • Tree Construction: Build the phylogenetic tree using methods such as:

    • Maximum Likelihood (ML): A statistical method that finds the tree most likely to have produced the observed sequence data under a given evolutionary model.[6]

    • Neighbor-Joining (NJ): A distance-based method that clusters sequences based on their genetic distance.[7]

  • Tree Assessment: Evaluate the reliability of the tree topology using resampling methods like bootstrapping, where the alignment is randomly sampled to generate new datasets and trees.[7] The bootstrap values on the tree nodes represent the percentage of replicate trees that support that branching.

experimental_workflow_phylogenetics A Sequence Acquisition (e.g., BLAST) B Multiple Sequence Alignment (e.g., MUSCLE) A->B C Model Selection (e.g., jModelTest) B->C D Tree Construction (e.g., Maximum Likelihood) C->D E Bootstrap Analysis D->E F Final Phylogenetic Tree E->F

Experimental Workflow for Phylogenetic Analysis.

Synteny Analysis

Synteny analysis examines the conservation of gene order on chromosomes between different species to provide strong evidence of orthology (descent from a common ancestor).

Detailed Protocol:

  • Genome Data Acquisition: Obtain chromosome-level genome assemblies for the species of interest.

  • Homology Search: Perform pairwise whole-genome comparisons to identify homologous gene pairs between species. This is often done using BLASTP on protein sequences.[8]

  • Syntenic Block Detection: Use software like MCscanX to identify blocks of conserved gene order (syntenic blocks).[8] This software takes the homologous gene pairs as input and identifies collinear regions.

  • Visualization: Visualize the syntenic relationships using tools like Circa or other plotting software to create comparative genomic maps.[8] This allows for the clear depiction of conserved regions, duplications, and rearrangements.

GnRH Receptor Binding Affinity Assay

Radioligand binding assays are the standard for determining the affinity of GnRH peptides for their receptors.[2] This is crucial for understanding ligand-receptor interactions and for drug development.

Detailed Protocol:

  • Membrane Preparation: Prepare membranes from cells or tissues that express the GnRH receptor (e.g., pituitary tissue or a cell line engineered to express the receptor).[2] This involves homogenization and centrifugation to isolate the membrane fraction.

  • Radioligand Selection: Choose a high-affinity GnRH analog to be labeled with a radioisotope (e.g., ¹²⁵I).[2]

  • Competitive Binding Assay:

    • Set up reactions in a multi-well plate containing the receptor membranes, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled competitor GnRH peptide being tested.[9]

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).[9]

  • Incubation: Incubate the reactions to allow binding to reach equilibrium.[2]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[9]

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and the Ki (inhibitory constant) to determine the binding affinity.

GnRH Signaling Pathway

Upon binding to its receptor, a G-protein coupled receptor (GPCR), GnRH primarily activates the Gαq/11 signaling cascade.[9][10]

gnrh_signaling_pathway GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Secretion Gonadotropin Secretion Ca2->Secretion MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Transcription Gene Transcription (LHβ, FSHβ) MAPK->Transcription

References

Safety Operating Guide

Proper Disposal Procedures for Lamprey LH-RH I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I) with stringent safety protocols due to its classification as a potential reproductive toxin. This guide provides essential, step-by-step procedures for the safe operational handling and disposal of Lamprey LH-RH I and its associated waste materials.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, ensure that all personnel are familiar with the following safety protocols and have the necessary personal protective equipment (PPE) readily available.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of as contaminated waste after handling the peptide.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A fully buttoned lab coat is required to protect against skin contact.

  • Respiratory Protection: When handling lyophilized powder, which can become airborne, work should be conducted in a certified chemical fume hood to prevent inhalation.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the peptide and ensuring laboratory safety.

Storage of Lyophilized Powder:

  • Store lyophilized this compound at -20°C or colder in a tightly sealed container.

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture contamination.

Reconstitution and Solution Storage:

  • This compound is typically supplied as a trifluoroacetate (B77799) salt.[1]

  • It is soluble in sterile water, dilute acetic acid, or dimethyl sulfoxide (B87167) (DMSO).[2][3]

  • When preparing solutions, use a fume hood.

  • For short-term storage of solutions, use sterile, sealed vials and refrigerate at 2-8°C.

  • For long-term storage, aliquot the solution into single-use vials and store at -20°C or colder to avoid repeated freeze-thaw cycles.

The following table summarizes the key handling and storage parameters for this compound.

ParameterSpecificationRationale
Storage (Lyophilized) -20°C or colderPrevents degradation of the peptide.
Storage (Solution) 2-8°C (short-term), ≤ -20°C (long-term)Minimizes degradation in solution.
Recommended Solvents Sterile Water, Dilute Acetic Acid, DMSOAs per typical product information.[2][3]
Handling Location Chemical Fume HoodPrevents inhalation of aerosolized powder.

Disposal Plan: A Step-by-Step Guide

All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes the peptide itself (in solid or liquid form), empty vials, and all contaminated labware (e.g., pipette tips, gloves, bench paper).

Step 1: Waste Segregation

Proper segregation at the point of generation is the first and most critical step in the disposal process.

  • Solid Waste: All non-sharp solid waste contaminated with this compound, such as gloves, pipette tips, and empty vials, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container must be clearly labeled "Hazardous Waste: this compound."

  • Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a dedicated, sealed, and leak-proof hazardous waste container. The container must be compatible with the solvents used. Label the container clearly with "Hazardous Liquid Waste: this compound" and list all chemical constituents, including solvents.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated, puncture-resistant sharps container labeled "Hazardous Sharps Waste: this compound."

Diagram 1: Waste Segregation Workflow cluster_generation Point of Generation cluster_waste_streams Waste Segregation Peptide_Use Use of this compound Solid_Waste Solid Waste (Gloves, Vials, Tips) Peptide_Use->Solid_Waste Contaminated Consumables Liquid_Waste Liquid Waste (Solutions) Peptide_Use->Liquid_Waste Unused/Waste Solutions Sharps_Waste Sharps Waste (Needles, Syringes) Peptide_Use->Sharps_Waste Contaminated Sharps

Diagram 1: Waste Segregation Workflow
Step 2: Chemical Inactivation (Recommended)

For an added layer of safety, especially for liquid waste, chemical inactivation via hydrolysis is recommended to degrade the peptide.[4]

Experimental Protocol for Chemical Inactivation:

  • Work in a Fume Hood: All steps of the inactivation process must be performed in a certified chemical fume hood.

  • Prepare Inactivation Solution: Prepare a 1M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).

  • Add Peptide Waste: Slowly add the liquid peptide waste to the inactivation solution. A ratio of 1 part waste to 10 parts inactivation solution is recommended to ensure complete hydrolysis.

  • Reaction Time: Allow the mixture to stand for a minimum of 24 hours.

  • Neutralization: Carefully neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, use a base like sodium bicarbonate. For basic solutions, use a weak acid.

  • Collection: Collect the neutralized solution in the designated hazardous liquid waste container.

Step 3: Final Disposal
  • Storage: Store all sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area until collection.

  • Collection: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Do not dispose of any this compound waste in the regular trash or down the drain.

The following diagram illustrates the complete disposal pathway for this compound waste.

Diagram 2: Complete Disposal Pathway for this compound cluster_lab In-Laboratory Procedures cluster_disposal Final Disposal Segregation Step 1: Waste Segregation (Solid, Liquid, Sharps) Inactivation Step 2: Chemical Inactivation (Recommended for Liquid Waste) Segregation->Inactivation Liquid Waste Collection Collection in Labeled Hazardous Waste Containers Segregation->Collection Inactivation->Collection Storage Store in Secure Satellite Accumulation Area Collection->Storage EHS_Pickup Contact EHS for Pickup Storage->EHS_Pickup Final_Disposal Disposal by Licensed Hazardous Waste Contractor EHS_Pickup->Final_Disposal

Diagram 2: Complete Disposal Pathway

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling Lamprey LH-RH I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent biological materials like Lamprey Luteinizing Hormone-Releasing Hormone I (Lamprey LH-RH I), a peptide hormone, is paramount.[1][2] Adherence to strict safety protocols is non-negotiable to ensure personal safety and the integrity of experimental data.[1] This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.

Hazard Overview: this compound, a gonadotropin-releasing hormone (GnRH) analog, is a biologically active peptide.[2][3][4] While specific toxicological data for many research peptides are not fully available, they should be handled with caution as potentially hazardous materials.[5][6] Related compounds in the GnRH family are classified as reproductive hazards, potentially damaging fertility or the unborn child.[7][8] Exposure can occur through inhalation of the lyophilized powder, skin contact, or accidental ingestion.[1][5]

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of appropriate PPE.[1] The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

Protection Type Required PPE Purpose
Eye and Face Protection Safety glasses with side shields or goggles.Protects against accidental splashes or airborne powder when preparing solutions.[1][8]
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact with the peptide. Gloves should be changed immediately if they become contaminated.[1][8]
Body Protection A laboratory coat or disposable gown.Protects skin and personal clothing from spills and contamination.[1][8]
Respiratory Protection A NIOSH-approved respirator or working within a certified chemical fume hood or biosafety cabinet.Essential when handling the lyophilized powder, which can easily become airborne and be inhaled.[1][8]

Operational Plan: Handling and Preparation of Solutions

All handling of this compound should be confined to a designated laboratory area.[1] Before use, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier.[1]

Experimental Protocol for Safe Reconstitution:

  • Preparation: Before opening the vial, allow it to warm to room temperature to prevent moisture contamination, which can decrease the peptide's stability.[6]

  • Containment: Conduct all handling of the lyophilized powder within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.[1][8]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Reconstitution: Using a sterile syringe or pipette, slowly add the desired solvent to the vial containing the lyophilized peptide. There is no universal solvent for all peptides; sterile distilled water or a dilute acetic acid solution are common starting points.[6]

  • Dissolution: To aid dissolution, the solution can be gently vortexed or sonicated. Avoid vigorous shaking, which can cause the peptide to denature.[6]

  • Storage of Solutions: For long-term storage, it is recommended to aliquot the peptide solution into smaller, single-use vials and store them at -20°C or colder. This avoids repeated freeze-thaw cycles that can degrade the peptide.[6] The shelf-life of peptide solutions is limited.[6]

G Experimental Workflow: Safe Reconstitution of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage A Allow Vial to Reach Room Temperature B Don Appropriate PPE A->B C Slowly Add Solvent to Lyophilized Powder B->C D Gently Vortex or Sonicate to Dissolve C->D E Aliquot into Single-Use Vials D->E F Store at -20°C or Colder E->F

Workflow for the safe reconstitution of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for hazardous waste.[1] Never dispose of peptide waste in the regular trash or down the drain.[5]

Waste Segregation and Disposal:

  • Solid Waste: All contaminated solid waste, including used vials, pipette tips, gloves, and absorbent paper, should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[1][5]

  • Liquid Waste: Unused or expired this compound solutions and contaminated buffers should be collected in a dedicated, clearly labeled, and chemically resistant hazardous waste container.[5]

  • Sharps Waste: Any sharps, such as needles and syringes, that have been contaminated with the peptide must be disposed of immediately in a designated, puncture-resistant sharps container.[5]

Disposal Procedure:

  • Segregate Waste: At the point of generation, separate waste into the appropriate streams: solid, liquid, and sharps.

  • Label Containers: Ensure all waste containers are clearly labeled with their contents.

  • Consult EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the proper procedures for the pickup and disposal of hazardous waste.[1]

G Logical Relationships in Disposal Plan cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal A This compound Contaminated Material B Solid Waste (Gloves, Vials) A->B C Liquid Waste (Solutions) A->C D Sharps Waste (Needles) A->D E Labeled Hazardous Solid Waste Container B->E F Labeled Hazardous Liquid Waste Container C->F G Labeled Sharps Container D->G H Consult EHS for Waste Pickup E->H F->H G->H

Logical flow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.